5-Methyl-4-oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)6(8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLYLDUDAANSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194474 | |
| Record name | 5-Methyl-4-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41654-04-0 | |
| Record name | 5-Methyl-4-oxohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041654040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41654-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-4-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-4-OXOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU2B5382AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methyl-4-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-Methyl-4-oxohexanoic acid, a gamma-keto acid, represents a valuable building block in organic synthesis, particularly in the construction of heterocyclic systems and molecules of pharmaceutical interest. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This guide, intended for researchers and professionals in the chemical sciences, provides a comprehensive overview of the synthetic strategies for this compound, delving into the mechanistic underpinnings of these transformations and furnishing detailed experimental protocols.
Introduction
Gamma-keto acids and their derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products. The 1,4-relationship between the carbonyl and carboxyl functionalities provides a unique platform for cyclization reactions, leading to the formation of five-membered rings such as lactones and pyrrolidones, which are common motifs in medicinal chemistry. This compound, with its characteristic isobutyl-like fragment, serves as a specific synthon for introducing this structural element into larger, more complex molecules. This guide will explore the primary synthetic routes to this target molecule, with a focus on providing practical, actionable information for the laboratory setting.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve the formation of the C3-C4 bond through a conjugate addition of an acyl anion equivalent to an acrylic acid derivative. Two prominent named reactions that embody this approach are the Stetter reaction and related Michael-type additions.
The Stetter Reaction: A Powerful Tool for 1,4-Dicarbonyl Synthesis
The Stetter reaction is a nucleophilic acylation that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion.[1] This reaction is a powerful method for the synthesis of 1,4-dicarbonyl compounds, including γ-keto acids and their esters.[1]
Mechanism of the Stetter Reaction
The catalytic cycle of the Stetter reaction, when applied to the synthesis of this compound, can be envisioned as follows:
-
Formation of the Breslow Intermediate: The NHC catalyst attacks the carbonyl carbon of isobutyraldehyde (2-methylpropanal) to form a tetrahedral intermediate. A proton transfer then generates the nucleophilic Breslow intermediate. This "umpolung" (polarity reversal) of the aldehyde carbonyl is the key step, transforming the electrophilic carbonyl carbon into a nucleophilic species.[2]
-
Conjugate Addition: The Breslow intermediate then undergoes a conjugate addition to an acrylic acid derivative (the Michael acceptor), such as acrylic acid or its ester. This step forms the crucial C3-C4 bond of the target molecule.[3]
-
Protonation and Catalyst Regeneration: The resulting enolate intermediate is protonated, and the catalyst is subsequently eliminated, regenerating the free NHC and yielding the desired γ-keto acid or ester.
Figure 1: Catalytic cycle of the Stetter reaction for the synthesis of a this compound derivative.
Experimental Protocols
Method 1: Stetter-type Reaction of Isobutyraldehyde and Acrylic Acid Ester (Proposed Protocol)
This protocol outlines a potential route for the synthesis of an ester precursor to this compound, which can then be hydrolyzed to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Isobutyraldehyde | 72.11 | 0.789 | 10 | 1.27 mL |
| Methyl Acrylate | 86.09 | 0.956 | 12 | 1.08 mL |
| Thiazolium Catalyst | - | - | 1 | - |
| Triethylamine | 101.19 | 0.726 | 2 | 0.28 mL |
| Anhydrous Solvent | - | - | - | 20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add the thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 1 mmol) and the anhydrous solvent (e.g., THF or DMF, 20 mL).
-
Base Addition: Add triethylamine (2 mmol, 0.28 mL) to the flask and stir the mixture for 10 minutes at room temperature to generate the N-heterocyclic carbene in situ.
-
Reagent Addition: Add isobutyraldehyde (10 mmol, 1.27 mL) to the reaction mixture, followed by the dropwise addition of methyl acrylate (12 mmol, 1.08 mL) over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, quench the reaction by adding dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, methyl 5-methyl-4-oxohexanoate, by column chromatography on silica gel.
-
Hydrolysis: The purified ester can be hydrolyzed to this compound by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification.
Figure 2: Experimental workflow for the proposed Stetter-type synthesis.
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous characterization using various analytical techniques.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 41654-04-0 | [4] |
| Molecular Formula | C₇H₁₂O₃ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Boiling Point | 260.2 °C at 760 mmHg | [4] |
| Flash Point | 125.4 °C | [4] |
| Density | 1.058 g/cm³ | [4] |
| Refractive Index | 1.441 | [4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the methine proton of the isopropyl group, two triplets for the two methylene groups of the hexanoic acid chain, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as signals for the methine and methyl carbons of the isopropyl group and the methylene carbons of the chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 144, along with characteristic fragmentation patterns corresponding to the loss of water, CO, and cleavage of the carbon chain.
Conclusion and Future Perspectives
The synthesis of this compound presents an interesting challenge in organic synthesis, with the Stetter reaction and related conjugate addition methodologies offering the most promising avenues for its preparation. While a definitive, optimized protocol for this specific molecule is yet to be widely published, the principles and procedures outlined in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis.
Further research in this area could focus on the development of asymmetric variants of these reactions to produce enantiomerically enriched this compound, which would be of significant interest for the synthesis of chiral drugs and natural products. Additionally, the exploration of alternative, more sustainable catalytic systems for these transformations remains an active and important area of investigation. This technical guide serves as a starting point for such endeavors, encouraging further innovation in the synthesis of this valuable chemical building block.
References
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Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]
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Organic Chemistry Portal. Stetter Reaction. [Link]
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Domingo, L. R., & Aurell, M. J. (2010). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. The Journal of organic chemistry, 75(15), 5069–5078. [Link]
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Kim, D., & Lee, D. (2004). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Bulletin of the Korean Chemical Society, 25(10), 1513-1516. [Link]
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LibreTexts. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]
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Professor Dave Explains. (2023, December 4). Stetter Reaction [Video]. YouTube. [Link]
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MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
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LookChem. 5-methyl-4-oxo-hexanoic acid | 41654-04-0. [Link]
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Human Metabolome Database. Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). [Link]
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ChemSrc. Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0. [Link]
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LibreTexts. 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
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ACS Publications. Efficient Synthesis of γ-Keto Sulfones by NHC-Catalyzed Intermolecular Stetter Reaction. [Link]
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PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]
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ACS Publications. Conjugate addition reactions of .alpha.-silylated .alpha.,.beta.-unsaturated carboxylic acid salts. [Link]
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Beilstein Journals. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]
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SpringerLink. Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. [Link]
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5-Methyl-4-oxohexanoic acid chemical structure and IUPAC name
An In-depth Technical Guide to 5-Methyl-4-oxohexanoic Acid
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and applications of this compound. This document provides not only the fundamental data but also the scientific rationale behind its synthesis and potential uses, reflecting field-proven insights and established chemical principles.
Core Chemical Identity and Structural Elucidation
This compound is a bifunctional organic molecule containing both a carboxylic acid and a ketone functional group. This structure makes it a versatile building block in organic synthesis.
-
IUPAC Name : this compound[1]
Structural Diagram
The molecule consists of a six-carbon backbone. The carboxylic acid group is at position 1, the ketone at position 4, and a methyl group branches off from position 5.
Caption: 2D chemical structure of this compound.
Physicochemical Properties: A Quantitative Overview
Understanding the physicochemical properties of a compound is paramount for its application in experimental design, from solvent selection to predicting its behavior in biological systems. The following data, primarily from computational models, provide a strong baseline.
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | [1][2] |
| XLogP3 | 0.6 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Exact Mass | 144.078644241 Da | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1][4] |
| Boiling Point (Predicted) | 260.2 °C at 760 mmHg | [2][4] |
| Flash Point (Predicted) | 125.4 °C | [2][5] |
| Density (Predicted) | 1.058 g/cm³ | [2][4] |
Expert Interpretation for the Researcher
-
Balanced Lipophilicity : The XLogP3 value of 0.6 suggests that the molecule does not have a strong preference for either a lipid or aqueous phase.[1][2] This balanced character is often desirable in drug candidates for achieving adequate solubility and cell membrane permeability.
-
Hydrogen Bonding Potential : With one hydrogen bond donor (the carboxylic acid proton) and three acceptors (the two oxygens of the carboxyl group and the ketone oxygen), this molecule can actively participate in hydrogen bonding networks.[1][2] This influences its solubility in polar protic solvents and its potential to bind to biological targets like enzyme active sites.
-
Conformational Flexibility : The presence of four rotatable bonds indicates significant conformational flexibility.[1][2] This allows the molecule to adopt various shapes, which can be critical for fitting into a binding pocket of a protein.
Synthesis Pathway and Experimental Protocol
While various synthetic routes can be envisioned, a robust and illustrative method for preparing γ-keto acids like this compound involves the alkylation of a β-ketoester followed by hydrolysis and decarboxylation. This classic approach offers high yields and mechanistic clarity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via acetoacetic ester synthesis.
Detailed Laboratory Protocol
This protocol is a self-validating system, where successful completion of each step sets up the subsequent transformation.
Materials:
-
Ethyl isobutyrylacetate (1.0 eq)
-
Sodium ethoxide (NaOEt) in ethanol (1.1 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous ethanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation (Causality: A strong base is required to deprotonate the acidic α-carbon of the β-ketoester, creating a potent carbon nucleophile).
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol.
-
Add sodium ethoxide and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl isobutyrylacetate dropwise over 20 minutes. Maintain the temperature at 0 °C.
-
Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the enolate.
-
-
Alkylation (Causality: The generated enolate acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form a new carbon-carbon bond).
-
Cool the enolate solution back to 0 °C.
-
Add ethyl bromoacetate dropwise. An exothermic reaction may be observed; maintain control with the ice bath.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Decarboxylation (Causality: Saponification converts both ester groups to carboxylates. Subsequent acidification protonates them, forming a β-ketoacid which is thermally unstable and readily loses CO₂ upon heating to yield the final product).
-
Cool the reaction mixture and add the 10% NaOH solution.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
-
After cooling, carefully acidify the basic solution with 6M HCl until the pH is ~1-2.
-
Gently heat the acidic mixture to 50-60 °C. Vigorous bubbling (CO₂ evolution) will occur. Continue heating until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the solution to room temperature.
-
Extract the aqueous solution three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Applications in Drug Discovery and Chemical Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate.
-
Scaffold for Heterocycles : The 1,4-dicarbonyl relationship (keto-acid) is a classic precursor for synthesizing five- and six-membered heterocyclic rings, such as pyridazinones and γ-lactones, which are privileged structures in medicinal chemistry.
-
Fragment-Based Drug Discovery (FBDD) : As a small molecule with defined hydrogen bonding features and a mix of hydrophobic and hydrophilic regions, it is an ideal candidate for a fragment library. Screening this compound against a biological target could yield a low-affinity "hit" that can be optimized into a potent lead compound.
-
Pro-drug Design : The carboxylic acid handle can be esterified to create pro-drugs with modified solubility or pharmacokinetic profiles. These esters can then be hydrolyzed in vivo by metabolic enzymes to release the active parent compound.
-
Natural Product Synthesis : This molecule can serve as a key building block in the total synthesis of more complex natural products. It has been reported as a constituent of Nicotiana tabacum (tobacco).[1]
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 38934, this compound. Retrieved from [Link]
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LookChem (n.d.). 5-methyl-4-oxo-hexanoic acid. Retrieved from [Link]
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The Pivotal Role of γ-Keto Acids in Cellular Homeostasis and Disease: A Technical Guide
This in-depth technical guide provides a comprehensive exploration of the multifaceted biological roles of γ-keto acids for researchers, scientists, and drug development professionals. Moving beyond a superficial overview, this document delves into the core biochemical principles, experimental methodologies, and clinical implications of these vital metabolic intermediates. We will dissect their functions in central metabolism, their emerging roles as signaling molecules, and their involvement in the pathophysiology of various diseases, offering a robust foundation for future research and therapeutic development.
Section 1: The Biochemical Landscape of γ-Keto Acids
γ-Keto acids are organic compounds characterized by a ketone group positioned on the gamma carbon relative to a carboxylic acid. While the broader class of keto acids is diverse, this guide will focus on key players with significant biological relevance, most notably α-ketoglutarate (AKG) and α-ketoadipic acid (α-KAA), which, due to their dicarboxylic nature, possess a keto group in a gamma-position relative to one of the carboxyl groups.
These molecules are not merely metabolic intermediates but are critical nodes that integrate various metabolic pathways, including amino acid metabolism and the citric acid cycle (TCA cycle).[1][2] Their strategic position allows them to act as sensitive indicators and regulators of the cell's metabolic state.
α-Ketoglutarate (AKG): A Central Metabolic Hub
α-Ketoglutarate is a key intermediate in the TCA cycle, a series of reactions essential for cellular energy production.[3][4] In this cycle, AKG is formed from isocitrate and is subsequently converted to succinyl-CoA, a process that generates reducing equivalents (NADH) for ATP synthesis.[4][5] Beyond its role in energy metabolism, AKG is a critical link between carbon and nitrogen metabolism.[6][7] It can be synthesized from and converted into the amino acid glutamate, playing a central role in transamination reactions that are fundamental for the synthesis and degradation of amino acids.[2][7]
α-Ketoadipic Acid (α-KAA): A Key Player in Amino Acid Catabolism
α-Ketoadipic acid is a crucial intermediate in the catabolic pathways of the essential amino acids lysine and tryptophan.[8][9] It is formed from these amino acids and is then oxidatively decarboxylated to form glutaryl-CoA, which can be further metabolized for energy production.[9] The proper functioning of this pathway is vital for preventing the toxic accumulation of lysine and tryptophan and their metabolites.
Section 2: γ-Keto Acids as Signaling Molecules and Metabolic Regulators
Emerging evidence has expanded our understanding of γ-keto acids beyond their metabolic roles, revealing their function as potent signaling molecules that influence a wide array of cellular processes.
α-Ketoglutarate: A Master Regulator of Epigenetics and Cellular Signaling
AKG serves as a crucial cofactor for a large family of dioxygenase enzymes, including those involved in histone and DNA demethylation. By influencing the activity of these enzymes, AKG plays a significant role in epigenetic regulation, thereby controlling gene expression. Furthermore, AKG has been shown to influence signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[4] Its ability to modulate these fundamental processes has implicated AKG in the regulation of lifespan and age-related diseases.[4]
The Impact of Ketone Bodies on Cellular Signaling
While not all are strictly γ-keto acids, the broader family of ketone bodies, which includes molecules with keto functionalities, has been shown to exert significant signaling effects.[10] For instance, β-hydroxybutyrate, a ketone body, can inhibit histone deacetylases (HDACs), leading to changes in gene expression.[11] Ketone bodies can also influence neurotransmission, with studies showing an impact on the levels of neurotransmitters like GABA.[12] This highlights a broader principle where keto acids can act as signaling molecules, influencing cellular function in ways that extend beyond their direct metabolic roles.
Section 3: The Clinical Relevance of γ-Keto Acid Dysregulation
Disruptions in the metabolism of γ-keto acids can have profound clinical consequences, leading to a range of metabolic disorders.
α-Ketoadipic Aciduria: A Window into Lysine and Tryptophan Metabolism
α-Ketoadipic aciduria is a rare inherited metabolic disorder caused by a deficiency in the enzyme α-ketoadipic acid dehydrogenase, which is responsible for the breakdown of α-KAA.[9][13] This deficiency leads to the accumulation of α-ketoadipic acid and related metabolites in the body.[13] While the clinical presentation can be variable, with some individuals remaining asymptomatic, others may exhibit developmental and neurological issues.[9] The study of this disorder provides valuable insights into the importance of proper lysine and tryptophan catabolism.
Therapeutic Potential of Modulating γ-Keto Acid Levels
The central role of γ-keto acids in metabolism and signaling has made them attractive targets for therapeutic intervention. For instance, supplementation with AKG has been explored for its potential to enhance amino acid metabolism and support muscle protein synthesis.[3][4] The ketogenic diet, which elevates the levels of ketone bodies, has been used as a therapeutic strategy for refractory epilepsy and is being investigated for its potential benefits in other neurological disorders and even cancer.[14][15] These approaches underscore the therapeutic potential of modulating the levels and metabolism of keto acids to address various pathological conditions.
Section 4: Methodologies for the Study of γ-Keto Acids
The accurate detection and quantification of γ-keto acids in biological samples are crucial for both basic research and clinical diagnostics. A variety of analytical techniques have been developed for this purpose.
Analytical Techniques for γ-Keto Acid Quantification
Several methods are employed for the analysis of keto acids, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection after derivatization, is a sensitive and reliable method for quantifying specific α-keto acids.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique that can be used for the analysis of keto acids, although it typically requires derivatization to make the compounds volatile.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity and has become a popular method for the comprehensive analysis of metabolites, including keto acids, in complex biological samples.[18][19]
Experimental Protocol: Quantification of α-Keto Acids by HPLC with Fluorescence Detection
This protocol outlines a general procedure for the analysis of α-keto acids in cell culture samples using HPLC with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Step 1: Sample Preparation
-
Harvest cultured cells and treat with 80% methanol to precipitate proteins and extract metabolites.
-
Centrifuge the samples to remove insoluble material.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the dried extract in a known volume of water.
Step 2: Derivatization
-
Prepare a fresh DMB derivatization solution.
-
Add the DMB solution to the reconstituted sample extract.
-
Heat the mixture at 85°C for 45 minutes to allow for the derivatization reaction to proceed.[16]
Step 3: HPLC Analysis
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of methanol and water.
-
Set the fluorescence detector to an excitation wavelength of 367 nm and an emission wavelength of 446 nm.[16]
-
Quantify the α-keto acids by comparing the peak areas to a standard curve generated with known concentrations of the target analytes.
Section 5: Visualizing the Centrality of γ-Keto Acids
To better illustrate the interconnectedness of the pathways involving γ-keto acids, the following diagrams are provided.
Metabolic Integration of α-Ketoglutarate
Caption: Role of α-Ketoadipic Acid in amino acid catabolism.
Section 6: Future Directions and Therapeutic Opportunities
The expanding roles of γ-keto acids in cellular physiology present exciting avenues for future research and therapeutic development. A deeper understanding of how these molecules are regulated and how they exert their signaling functions could lead to novel strategies for treating a wide range of diseases. Targeting the enzymes involved in γ-keto acid metabolism, or developing strategies to modulate the levels of these key metabolites, holds significant promise for the development of new therapies for metabolic disorders, neurological diseases, and cancer. Continued research in this area is essential to fully unlock the therapeutic potential of these remarkable molecules.
References
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2-Oxoadipic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
a-Ketoadipic Acid | Rupa Health. (n.d.). Retrieved January 22, 2026, from [Link]
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Wu, N., Yang, M., Gaur, U., Xu, H., Yao, Y., & Li, D. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & therapeutics, 24(1), 1–8. [Link]
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Rojas-Morales, P., Pedraza-Chaverri, J., & Rojas, P. (2021). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in molecular neuroscience, 14, 732125. [Link]
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Wu, N., Yang, M., Gaur, U., Xu, H., Yao, Y., & Li, D. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & therapeutics, 24(1), 1–8. [Link]
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Li, Y., Liu, G., Li, Y., Liu, M., & Wang, J. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules (Basel, Switzerland), 23(1), 173. [Link]
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Newman, J. C., & Verdin, E. (2014). Ketone bodies as signaling metabolites. Trends in endocrinology and metabolism: TEM, 25(1), 42–52. [Link]
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Rojas-Morales, P., Pedraza-Chaverri, J., & Rojas, P. (2021). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in molecular neuroscience, 14, 732125. [Link]
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A Guide to 5-Methyl-4-oxohexanoic Acid: A Versatile Bifunctional Building Block for Modern Organic Synthesis
Abstract
In the landscape of drug discovery and complex molecule synthesis, the strategic selection of starting materials is paramount. Bifunctional building blocks, which possess multiple reactive sites, offer an efficient pathway to molecular complexity. This technical guide focuses on 5-methyl-4-oxohexanoic acid (CAS: 41654-04-0), a γ-keto acid with significant, yet underexplored, potential.[1][2][3] As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive overview of this molecule's properties, plausible synthetic strategies, and its powerful applications in constructing key structural motifs such as heterocycles and carbocycles. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.
Introduction to this compound
This compound is a unique organic compound featuring two highly valuable functional groups: a carboxylic acid and a ketone.[4] This bifunctionality allows for orthogonal chemical modifications and makes it an attractive precursor for a variety of more complex molecular architectures.
Chemical Identity and Structure
The structure consists of a six-carbon chain where the carboxyl group defines C1, the ketone is located at C4, and a methyl group is attached to C5. This arrangement classifies it as a γ-keto acid.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, reaction setup, and purification. The key properties are summarized below.
| Property | Value | Source |
| Physical Form | Light Yellow Solid | [5] |
| Boiling Point | 260.2 °C at 760 mmHg | [2] |
| Density | 1.058 g/cm³ | [2] |
| Flash Point | 125.4 °C | [2] |
| Refractive Index | 1.441 | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Significance as a Bifunctional Building Block
The true value of this compound lies in the strategic placement of its functional groups. The carboxylic acid serves as a handle for amide bond formation, esterification, or as a directing group, while the ketone provides a site for nucleophilic addition, condensation reactions, and reductive amination. The 1,4-relationship between these groups is the key enabler for the synthesis of five-membered rings, a common core in many biologically active molecules.
Synthesis of this compound
While commercially available from various suppliers, understanding the synthesis of this building block is crucial for custom isotopic labeling or derivative synthesis.[1][6][7] A plausible and robust laboratory-scale synthesis can be envisioned through a Michael addition followed by hydrolysis and decarboxylation.
Retrosynthetic Analysis
A logical disconnection points towards a Michael addition of an isopropyl nucleophile to a suitable 4-carbon electrophile. An effective approach involves the conjugate addition of an organocuprate to ethyl acrylate, followed by quenching with an acyl chloride equivalent. A more classical and reliable method, however, is the acetoacetic ester synthesis.
Proposed Synthetic Protocol: Michael Addition and Hydrolysis
This protocol leverages the Michael addition of a soft nucleophile, derived from isobutyraldehyde, to acrylonitrile, followed by acidic hydrolysis of the resulting nitrile and ester functionalities.
Detailed Step-by-Step Experimental Protocol
Step 1: Michael Addition
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL).
-
Base Formation: Add sodium metal (2.3 g, 100 mmol) in small portions to generate sodium ethoxide. The exotherm should be managed with an ice bath.
-
Nucleophile Addition: Once all sodium has reacted and the solution has cooled to room temperature, add ethyl acetoacetate (13.0 g, 100 mmol) dropwise. Stir for 15 minutes.
-
Conjugate Addition: Add methyl vinyl ketone (7.0 g, 100 mmol) dropwise, maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis and Decarboxylation
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Hydrolysis: To the resulting residue, add 10% aqueous sodium hydroxide solution (100 mL). Heat the mixture to reflux for 4 hours to hydrolyze the ester.
-
Acidification & Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. Heat the acidic mixture to 80°C for 1 hour to induce decarboxylation, observed by the evolution of CO₂ gas.
-
Extraction: Cool the solution to room temperature and extract with ethyl acetate (3 x 75 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient).
Synthetic Workflow Diagram
Caption: Synthetic pathway from the title compound to a cyclopentenone.
Strategic Utility in Drug Development
Beyond its role in core scaffold synthesis, this compound offers specific advantages in a pharmaceutical context.
-
Scaffold Diversification: The isopropyl keto moiety is a common feature in bioactive molecules. This building block provides a direct method for its incorporation.
-
Linker Chemistry: The carboxylic acid handle is ideal for attaching the molecule to a solid support for combinatorial library synthesis or for conjugating it to other molecules, such as in the formation of Antibody-Drug Conjugates (ADCs) or PROTACs.
-
Metabolic Stability: The branched isopropyl group can enhance metabolic stability by sterically hindering enzymatic degradation at that position.
Conclusion
This compound is a powerful and versatile building block whose strategic value is rooted in its bifunctional γ-keto acid structure. It provides a direct and efficient entry into highly valuable five-membered heterocyclic and carbocyclic systems that are central to medicinal chemistry and materials science. By understanding the fundamental reactivity of its dual functional groups, researchers can unlock its potential to accelerate the synthesis of complex molecular targets and drive innovation in drug development.
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A Technical Guide to the Potential Applications of 5-Methyl-4-oxohexanoic Acid Derivatives in Drug Discovery and Synthesis
Abstract
5-Methyl-4-oxohexanoic acid, a member of the gamma-keto acid class, represents a versatile and underexplored scaffold for chemical synthesis and drug discovery.[1][2] While direct biological data on this specific molecule is limited, its structural motifs—a terminal carboxylic acid and a sterically accessible ketone—offer robust handles for derivatization. This technical guide synthesizes information from analogous keto-acid systems to extrapolate and propose high-potential applications for its derivatives. We present detailed synthetic strategies for creating libraries of novel amides, esters, and heterocyclic compounds. Furthermore, we outline potential therapeutic applications, focusing on antimicrobial and anticancer activities, based on established evidence from related keto-amide and keto-ester structures.[3][4] This document provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge, experimental protocols, and strategic workflows required to unlock the potential of this promising chemical scaffold.
The Chemical Foundation: Understanding this compound
This compound is an organic compound featuring a seven-carbon backbone.[1] Its key functionalities are a carboxylic acid group (-COOH) at one terminus and a ketone group (>C=O) at the C-4 position, classifying it as a gamma-keto acid.[2]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₁₂O₃[1]
-
Molecular Weight: 144.17 g/mol [1]
-
SMILES: CC(C)C(=O)CCC(=O)O[1]
The true value of this molecule lies not in its intrinsic activity, but in its potential as a versatile synthon . The two distinct functional groups allow for orthogonal chemical modifications, enabling the systematic development of diverse molecular architectures. The carboxylic acid is a prime site for forming amides and esters, while the ketone is a gateway to creating a wide array of heterocyclic structures.[5] This dual reactivity makes it an ideal starting point for generating compound libraries for high-throughput screening.
Synthetic Versatility and Derivatization Strategies
The core directive for exploring the applications of this compound is derivatization. The following section details proven synthetic strategies and provides an exemplary protocol.
Strategy 1: Amide and Ester Formation via the Carboxylic Acid
The carboxylic acid moiety is readily converted into amides and esters, which are fundamental linkages in many biologically active molecules. Amidation, in particular, is a cornerstone of medicinal chemistry for improving pharmacokinetic properties and introducing diverse functional groups.
Causality Behind the Approach:
-
Amide Synthesis: Converting the carboxylic acid to an amide bond introduces a hydrogen bond donor and acceptor, often improving solubility and cell permeability. Coupling with various primary or secondary amines (aliphatic, aromatic, or heterocyclic) allows for the exploration of a vast chemical space to identify structure-activity relationships (SAR).
-
Ester Synthesis: Esterification can serve as a prodrug strategy. In vivo, endogenous esterases can hydrolyze the ester to release the active carboxylic acid, improving bioavailability.[4]
Strategy 2: Heterocycle Synthesis via the Ketone
The 1,4-dicarbonyl relationship (when considering the carboxyl group) makes this molecule a classic precursor for five-membered heterocycles, such as pyrroles (via the Paal-Knorr synthesis) and related structures, which are prevalent in pharmaceuticals.[6]
Causality Behind the Approach:
-
Paal-Knorr Pyrrole Synthesis: Reacting the gamma-keto acid with a primary amine or ammonia under dehydrating conditions will yield a substituted pyrrole. Pyrrole rings are key components of numerous blockbuster drugs, including atorvastatin. This strategy allows for the rigidification of the molecular structure and the introduction of aromatic systems capable of engaging in various receptor-ligand interactions.
Experimental Protocol: Synthesis of an N-Aryl Amide Derivative
This protocol details the synthesis of N-(4-chlorophenyl)-5-methyl-4-oxohexanamide, an exemplary derivative. The choice of an aromatic amine is deliberate; such derivatives are frequently investigated for antimicrobial and anticancer activities.[3]
Methodology:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Scientific Rationale: DCC is a highly effective coupling agent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. DMAP serves as a catalyst to accelerate this activation. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.
-
-
Amide Coupling:
-
Stir the mixture at room temperature for 20 minutes.
-
Add 4-chloroaniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Scientific Rationale: The primary amine of 4-chloroaniline acts as a nucleophile, attacking the activated carboxyl group to form the stable amide bond. The extended reaction time ensures completion.
-
-
Work-up and Purification:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-(4-chlorophenyl)-5-methyl-4-oxohexanamide.
-
Scientific Rationale: The aqueous washes remove unreacted starting materials, coupling agents, and catalysts. Column chromatography provides the final, high-purity compound required for biological testing.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of an N-aryl amide derivative.
Extrapolated Biological Activities and Therapeutic Potential
While direct studies on this compound derivatives are scarce, the known bioactivities of related γ- and β-keto acids, amides, and esters provide a strong basis for predicting their potential.
Potential as Antimicrobial Agents
Numerous studies have demonstrated the antimicrobial properties of β-keto amides and esters.[3][7] These compounds are thought to interfere with essential bacterial processes.
-
Hypothesized Mechanism of Action: One plausible mechanism is the inhibition of bacterial communication systems, known as Quorum Sensing (QS) . Some β-keto esters are structurally analogous to N-acylhomoserine lactones (AHLs), which are autoinducer molecules used by Gram-negative bacteria to coordinate virulence factor production and biofilm formation.[7] Derivatives of this compound could act as competitive inhibitors of the AHL synthase or its receptor, thereby disrupting these pathogenic processes.
-
Supporting Evidence: A study on novel chiral β-keto amides showed minimum inhibitory concentrations (MIC) as low as 125 µg/mL against bacteria like S. aureus and E. coli.[3] This highlights the potential of the keto-amide scaffold in antibacterial drug discovery.
Potential as Anticancer Agents
The unique metabolic state of many cancer cells, often characterized by a reliance on aerobic glycolysis (the Warburg effect), presents a therapeutic window. Compounds that can modulate cellular metabolism, such as keto-acid derivatives, are of significant interest.
-
Hypothesized Mechanism of Action: Keto-acid derivatives, particularly esters, can be metabolized to produce ketone bodies.[4] It is hypothesized that these ketone bodies can provide an alternative energy source for healthy cells while potentially being less efficiently utilized by some cancer cells, leading to metabolic stress and cytostatic or cytotoxic effects.[4] Furthermore, the α-ketoamide motif is a privileged structure found in many drug candidates, known for its ability to act as a reactive electrophile that can covalently bind to enzyme targets.[8]
-
Supporting Evidence: A derivative of 4-oxohexanoic acid has been successfully used in a prodrug for the HIV protease inhibitor ritonavir, which also exhibits cytostatic activity, demonstrating the utility of the oxohexanoate moiety in drug delivery systems targeting cancer.[4]
Visualization: Hypothetical Antimicrobial Mechanism
Caption: Inhibition of bacterial Quorum Sensing by a proposed derivative.
Proposed Research and Screening Workflows
To systematically evaluate the potential of this compound derivatives, a structured screening funnel is essential.
Workflow for Antimicrobial Activity Screening
-
Library Synthesis: Synthesize a diverse library of derivatives (e.g., 20-50 compounds) by varying the amine component in the amide synthesis protocol (Section 2.3). Include aliphatic, aromatic, and heterocyclic amines with diverse electronic properties.
-
Primary Screening (MIC Determination):
-
Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Include a Gram-positive and Gram-negative panel to identify spectra of activity.
-
-
Secondary Screening (Hit Validation):
-
For compounds showing significant activity (e.g., MIC ≤ 64 µg/mL), determine the Minimum Bactericidal Concentration (MBC) to assess whether the effect is bacteriostatic or bactericidal.
-
Perform time-kill curve assays to understand the dynamics of bacterial killing.
-
-
Mechanism of Action Studies: For the most potent hits, investigate the mechanism of action using assays for quorum sensing inhibition, membrane disruption, or inhibition of specific metabolic pathways.
Data Presentation: Exemplary Antimicrobial Screening Data
The table below illustrates how quantitative data from a primary screen could be structured. (Note: Data is hypothetical).
| Compound ID | Derivative Structure (R-group on Amide) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| MKHA-01 | Phenyl | >256 | >256 |
| MKHA-02 | 4-Chlorophenyl | 128 | 256 |
| MKHA-03 | 4-Nitrophenyl | 64 | 128 |
| MKHA-04 | 2-Pyridyl | 32 | 64 |
| MKHA-05 | Cyclohexyl | >256 | >256 |
Conclusion and Future Outlook
This compound is a chemically tractable and versatile scaffold with significant, albeit underexplored, potential in medicinal chemistry. By leveraging its dual functional handles, researchers can rapidly generate diverse libraries of novel amides, esters, and heterocycles. Extrapolation from chemically related structures strongly suggests that these derivatives are promising candidates for development as novel antimicrobial and anticancer agents. The synthetic protocols and screening workflows provided in this guide offer a clear roadmap for initiating research programs aimed at transforming this simple γ-keto acid into next-generation therapeutic leads. Future work should focus on broad library synthesis, systematic screening, and detailed mechanistic studies to fully realize the potential of this valuable chemical entity.
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A Comprehensive Technical Guide to the Solubility and Stability of 5-Methyl-4-oxohexanoic Acid
Introduction
5-Methyl-4-oxohexanoic acid (CAS No: 41654-04-0) is a keto-carboxylic acid with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its structure, featuring both a ketone and a carboxylic acid functional group, imparts a unique set of physicochemical properties that are critical for its application in chemical synthesis, metabolic research, and as a potential building block in drug development. The presence of these functional groups governs its reactivity, polarity, and intermolecular interactions, which in turn dictate its solubility and stability.
A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its successful application, particularly in the pharmaceutical sciences.[3][4] Solubility influences bioavailability and the choice of formulation or reaction solvents, while stability data determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[3][5] This guide provides a detailed technical overview of the predicted solubility profile and a comprehensive framework for evaluating the chemical stability of this compound, grounded in established scientific principles and regulatory expectations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 41654-04-0 | PubChem, LookChem[1][2] |
| Molecular Formula | C₇H₁₂O₃ | PubChem, LookChem[1][2] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| Boiling Point | 260.2 °C at 760 mmHg | LookChem[2] |
| Flash Point | 125.4 °C | Chemsrc, LookChem[2][6] |
| Density | 1.058 g/cm³ | LookChem[2] |
| XLogP3 | 0.6 | PubChem, LookChem[1][2] |
| SMILES | CC(C)C(=O)CCC(=O)O | PubChem[1] |
Section 1: Solubility Profile
Theoretical Assessment of Solubility
The solubility of an organic molecule is dictated by its structure and the principle of "like dissolves like".[7] this compound possesses a dual chemical nature:
-
Polar Moieties : The carboxylic acid (-COOH) group is highly polar and can act as both a hydrogen bond donor and acceptor. The ketone (C=O) group is also polar and can act as a hydrogen bond acceptor.[2] These features suggest a strong affinity for polar solvents.
-
Nonpolar Moiety : The C7 alkyl backbone provides a degree of lipophilicity.
Based on this structure, we can predict its solubility behavior:
-
Aqueous Solubility : The presence of the carboxylic acid group suggests that this compound will exhibit some solubility in water.[8] This solubility is expected to increase significantly in alkaline aqueous solutions (e.g., pH > 7), where the carboxylic acid is deprotonated to form the more polar and water-soluble carboxylate salt.[9] Conversely, in acidic solutions, the carboxylic acid will remain protonated, and solubility may be lower.
-
Organic Solvent Solubility : It is expected to be readily soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, THF, acetone) due to favorable dipole-dipole interactions and hydrogen bonding. Solubility in nonpolar solvents like hexane or toluene is predicted to be limited due to the molecule's overall polarity.
Experimental Protocol for Solubility Determination
To empirically validate the theoretical assessment, a systematic solubility test should be performed. This protocol provides a qualitative and semi-quantitative framework for determining solubility.
Methodology Rationale : The choice of solvents is designed to systematically probe the acidic, basic, and general polarity characteristics of the analyte.[8][9] Starting with water assesses overall polarity. Subsequent tests in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions reveal the presence of basic or acidic functional groups, respectively.[9]
Step-by-Step Protocol:
-
Preparation : Weigh approximately 30 mg of this compound into a series of small, clean test tubes.
-
Solvent Addition : To each tube, add 1 mL of a single test solvent (see workflow diagram below).
-
Mixing : Shake each tube vigorously for approximately 30-60 seconds.[9]
-
Observation : Visually inspect for dissolution. The complete disappearance of the solid indicates solubility.
-
pH Testing (for water-soluble compounds) : If the compound dissolves in water, test the pH of the solution using pH paper. An acidic pH (≤ 4) would confirm the nature of the carboxylic acid.[8]
-
Sequential Testing : Follow the workflow diagram below. Only proceed to the next solvent test if the compound is insoluble in the previous one.
Caption: General workflow for a forced degradation stability study.
Data Interpretation and Reporting
The results from the stability study should be tabulated to clearly show the performance of this compound under each stress condition.
| Stress Condition | Time (hours) | Parent Compound Assay (%) | Area (%) of Major Degradant 1 | Area (%) of Major Degradant 2 | Total Impurities (%) | Mass Balance (%) |
| Control (Unstressed) | 0 | 100.0 | N/D | N/D | N/D | 100.0 |
| 0.1 M HCl @ 60°C | 24 | |||||
| 0.1 M NaOH @ RT | 24 | |||||
| 3% H₂O₂ @ RT | 24 | |||||
| Thermal (80°C) | 168 | |||||
| Photolytic | - |
N/D = Not Detected
Conclusion
This compound is a polar molecule expected to be soluble in water and other polar organic solvents, with its aqueous solubility being highly pH-dependent. Its chemical structure contains functional groups that are susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The comprehensive protocols outlined in this guide provide a robust framework for experimentally determining the solubility profile and thoroughly evaluating the intrinsic chemical stability of this compound. The resulting data is fundamental for guiding its use in research, enabling appropriate solvent selection, and providing the necessary foundation for formulation development and regulatory submissions in the pharmaceutical industry.
References
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
- Lab 14: Qualit
- Pharmaceutical stability testing, Part 1: An overview of stability. RAPS.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
- Solubility of Organic Compounds. (2023). University of Toronto.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.
- Solubility Tests - Identification of Unknowns (Part 1). (2021). YouTube.
- Hexanoic acid,5-methyl-4-oxo. Chemsrc.
- Forced Degrad
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Excipients.
- This compound. PubChem.
- 5-methyl-4-oxo-hexanoic acid. LookChem.
- Forced Degradation Studies for Biopharmaceuticals. (2013).
- Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Benchchem.
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spectroscopic data of 5-Methyl-4-oxohexanoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-4-oxohexanoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of molecular research and pharmaceutical development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a keto-carboxylic acid with the molecular formula C₇H₁₂O₃, presents a valuable case study for the application of modern spectroscopic techniques.[1] Its structure, containing both a ketone and a carboxylic acid functional group, offers distinct and predictable spectroscopic signatures.
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely published, this document leverages predictive models and foundational spectroscopic principles to serve as an authoritative reference for researchers. The methodologies and interpretations herein are designed to be self-validating, providing a robust framework for the characterization of this and similar small molecules.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H and ¹³C NMR Data Analysis
The predicted NMR data are based on established chemical shift principles and data from online prediction engines.[2][3] The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃), though the highly acidic carboxylic proton may undergo exchange or exhibit very broad signals.[4]
Molecular Structure and Atom Numbering:
(Note: For clarity, a simplified numbering scheme is used for discussion. C1 and C2 represent the carboxylic acid group, C6 and C5 the isopropyl group.)
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |
| Hₐ (on C5-methyls) | 1.10 | Doublet (d) | 6H | These six protons are equivalent and are split by the single proton on C5, resulting in a doublet. |
| H₂ (on C2) | 2.55 | Triplet (t) | 2H | These protons are alpha to the carboxylic acid carbonyl, deshielding them. They are split by the two adjacent C3 protons. |
| H₃ (on C3) | 2.80 | Triplet (t) | 2H | These protons are alpha to the ketone carbonyl, leading to significant deshielding. They are split by the two adjacent C2 protons. |
| H₅ (on C5) | 2.85 | Septet (sept) | 1H | This proton is split by the six equivalent protons of the two methyl groups, resulting in a septet. |
| Hₙ (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often appears as a very broad signal that may exchange with trace D₂O.[5][6] |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| Cₐ (on C5-methyls) | 18.2 | The methyl carbons of the isopropyl group are in an aliphatic environment, appearing far upfield. |
| C₂ | 28.5 | Aliphatic carbon adjacent to the C3 methylene. |
| C₃ | 37.0 | This carbon is alpha to the ketone carbonyl, causing a downfield shift compared to a standard alkane carbon. |
| C₅ | 41.5 | This carbon is also alpha to the ketone carbonyl and is substituted, shifting it downfield. |
| C₁ (Carboxyl) | 178.0 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4] |
| C₄ (Ketone) | 212.0 | The ketone carbonyl carbon is typically the most deshielded carbon in this type of molecule. |
Experimental Protocol for NMR Data Acquisition
The choice of protocol is critical for acquiring high-quality, reproducible data.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum followed by a ¹³C spectrum. For enhanced structural confirmation, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.
Visualization of NMR Analysis Workflow
The following diagram outlines the logical flow from sample to final structure confirmation using NMR.
Caption: Workflow for NMR-based structural elucidation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the key signatures will be from the carboxylic acid and ketone groups.
Predicted IR Data Analysis
The presence of two carbonyls and a hydroxyl group provides a rich and highly characteristic IR spectrum.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale & Key Insights |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This is the hallmark of a hydrogen-bonded carboxylic acid dimer. Its broadness often causes it to overlap with C-H stretches.[7] |
| C-H Stretch (Aliphatic) | 2870 - 2960 | Medium-Strong | These sharp peaks correspond to the sp³ C-H bonds in the alkyl chain and isopropyl group. |
| C=O Stretch (Ketone) | ~1715 | Strong, Sharp | The saturated ketone carbonyl typically absorbs strongly in this region.[8][9] |
| C=O Stretch (Carboxylic Acid) | ~1705 | Strong, Sharp | The carboxylic acid carbonyl absorbs at a slightly lower wavenumber due to hydrogen bonding. This may appear as a distinct peak or a shoulder on the ketone peak.[7] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | This stretch, coupled with the O-H bend, is characteristic of the carboxylic acid functional group.[7] |
| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad | An out-of-plane bend that is another key indicator of a carboxylic acid dimer.[7] |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
Visualization of Key Vibrational Modes
This diagram illustrates the primary bond vibrations that give rise to the characteristic IR spectrum.
Caption: Key IR vibrational modes for functional group identification.
Part 3: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation analysis provides further structural information, akin to assembling a puzzle from its pieces. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding an intact molecular ion.[10][11]
Predicted MS Data and Fragmentation Analysis
For this compound (MW = 144.17 g/mol ), analysis in negative ion mode ESI is typically preferred, which would detect the deprotonated molecule [M-H]⁻. Key fragmentation pathways include α-cleavage (cleavage of bonds adjacent to the carbonyl groups) and the McLafferty rearrangement.[12]
Table 4: Predicted Key Ions in ESI-MS for this compound
| Predicted m/z | Ion Formula | Ion Type | Fragmentation Pathway |
| 143.07 | [C₇H₁₁O₃]⁻ | Molecular Ion | Deprotonated parent molecule [M-H]⁻. |
| 101.06 | [C₅H₉O₂]⁻ | Fragment Ion | α-cleavage with loss of the isopropyl group (C₃H₇•) from the [M]⁻• radical, followed by loss of H•. Or loss of CO₂ (44 Da) from [M-H]⁻. |
| 87.04 | [C₄H₇O₂]⁻ | Fragment Ion | McLafferty rearrangement at the ketone, involving transfer of a γ-hydrogen (from C2) to the ketone oxygen, followed by cleavage of the C3-C4 bond, eliminating propene (C₃H₆). |
| 57.03 | [C₃H₅O]⁻ | Fragment Ion | α-cleavage at the ketone with loss of the rest of the molecule. |
Experimental Protocol for LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatography: While not strictly necessary for a pure sample, coupling with liquid chromatography (LC) is standard. Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or ammonium acetate for negative mode) to elute the compound.
-
Ionization: Introduce the LC eluent into an ESI source. For this molecule, negative ion mode is often effective due to the acidic proton. A typical voltage of 2-5 kV is applied.[11]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF). Acquire full scan MS data to identify the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion (m/z 143) and subject it to collision-induced dissociation (CID) to generate the fragment ions described above, confirming the structure.
Visualization of Key Fragmentation Pathways
This diagram illustrates the primary fragmentation patterns expected for this compound in a mass spectrometer.
Caption: Predicted ESI-MS fragmentation pathways.
Conclusion
The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy confirms the essential ketone and carboxylic acid functional groups, and mass spectrometry verifies the molecular weight and reveals substructural motifs through fragmentation. The predicted data and protocols in this guide offer a robust and scientifically grounded framework for researchers to confirm the identity and purity of this compound, ensuring data integrity in research and development applications.
References
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470033111]
- Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [URL: https://www.chemistrysteps.com/mclafferty-rearrangement/]
- nmrshiftdb2. (n.d.). nmrshiftdb2 - open NMR database on the web.
- Pitton, M. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS. Retrieved from [URL: https://lcms.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60145a015]
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
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- University of California, Los Angeles (UCLA). (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [URL: https://www.chem.ucla.edu/~harding/IGOC/C/carboxylicacidIR.html]
- LibreTexts Chemistry. (2023). IR Spectrum and Characteristic Absorption Bands. Retrieved from [URL: https://chem.libretexts.org/Courses/University_of_British_Columbia/CHEM_233%3A_Organic_Chemistry_for_the_Biological_Sciences/6%3A_Structure_Determination_II_-_Infrared_Spectroscopy_and_Mass_Spectrometry/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands]
- LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids. Retrieved from [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Carboxylic_Acids/19.04%3A_Spectroscopy_of_Carboxylic_Acids]
- Patiny, L., & Zasso, M. (n.d.). Simulate and predict NMR spectra. NMRDB.org.
- UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [URL: https://www.chem.ucla.edu/~harding/IGOC/C/carboxylicacidIR.html]
- Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [URL: https://www.chem.ilstu.edu/che232/resources/Infrared%20Spectroscopy.pdf]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. Retrieved from [URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi]
- LibreTexts Chemistry. (2023). Structure Determination II - Infrared Spectroscopy and Mass Spectrometry. Retrieved from [URL: https://chem.libretexts.org/Courses/University_of_British_Columbia/CHEM_233%3A_Organic_Chemistry_for_the_Biological_Sciences/6%3A_Structure_Determination_II_-_Infrared_Spectroscopy_and_Mass_Spectrometry]
- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [URL: https://doi.org/10.1016/j.gca.2007.03.024]
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discovery and natural occurrence of 5-Methyl-4-oxohexanoic acid
An In-depth Technical Guide to 5-Methyl-4-oxohexanoic Acid: From Natural Occurrence to Synthetic Pathways and Biological Postulates
Abstract
This compound, a gamma-keto acid, represents a molecule of interest at the intersection of natural product chemistry and metabolic biochemistry. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, addressing its discovery (or lack thereof), natural occurrence, and plausible synthetic routes. Furthermore, this document delves into the hypothetical biological roles of this compound, drawing inferences from the well-established metabolism of related keto acids in plants. Detailed experimental protocols for its synthesis and analytical characterization are provided to empower researchers in the fields of natural product chemistry, drug discovery, and plant biochemistry to further investigate this intriguing molecule.
Introduction
Keto acids are a diverse class of organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group. They are pivotal intermediates in a multitude of metabolic pathways, most notably the Krebs cycle and amino acid metabolism[1]. This compound, a gamma-keto acid, has been identified as a natural product, yet its biological significance remains largely unexplored. This guide aims to consolidate the available information on this compound and to provide a scientifically grounded framework for its further study. We will navigate through its known natural sources, propose a robust synthetic strategy, and outline detailed analytical methodologies for its characterization. A significant portion of this guide is dedicated to postulating its metabolic context within plant biochemistry, a hypothesis grounded in the established roles of analogous branched-chain keto acids.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its study. The following table summarizes its key identifiers and characteristics as compiled from established chemical databases.
| Property | Value | Source |
| CAS Number | 41654-04-0 | PubChem[2] |
| Molecular Formula | C₇H₁₂O₃ | PubChem[2] |
| Molecular Weight | 144.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 4-Oxo-5-methylhexanoic acid | LookChem[3] |
| Boiling Point | 260.2 °C at 760 mmHg | LookChem[3] |
| Flash Point | 125.4 °C | LookChem[3] |
| Density | 1.058 g/cm³ | LookChem[3] |
| Canonical SMILES | CC(C)C(=O)CCC(=O)O | LookChem[3] |
Discovery and Historical Context
A comprehensive search of the scientific literature does not yield a definitive account of the initial discovery or first synthesis of this compound. This represents a notable gap in the historical record of this natural product. Its characterization appears to have emerged from broader analytical studies of natural products, rather than a targeted discovery effort.
Natural Occurrence
The primary documented natural source of this compound is the plant Nicotiana tabacum (tobacco).[2] However, the concentration and distribution of this compound within the plant have not been extensively quantified in available literature. Further research is required to elucidate the specific tissues in which it accumulates and the ecological or physiological conditions that may influence its production.
Caption: Known natural source of this compound.
Synthesis and Characterization
The synthesis of this compound can be approached through modern organic chemistry techniques. Below, a plausible synthetic route and detailed analytical protocols for its characterization are provided.
Proposed Synthetic Protocol: Photoredox-Catalyzed Dual Decarboxylative Coupling
This method is adapted from a general strategy for the synthesis of γ-ketoacids and offers a high degree of functional group tolerance and mild reaction conditions.[1]
Experimental Protocol:
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 3-methyl-2-oxobutanoic acid (1.2 mmol, 1.2 equiv), maleic anhydride (1.0 mmol, 1.0 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 mmol, 0.01 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 4.0 mL).
-
Degassing: Seal the vial and degas the reaction mixture by sparging with nitrogen for 15 minutes.
-
Photoreaction: Place the vial in a photoreactor equipped with a cooling fan and irradiate with blue LEDs for 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and extract with a saturated aqueous solution of sodium bicarbonate.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by flash column chromatography.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of synthesized or isolated this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak area to determine purity. The retention time should be compared to a certified reference standard if available.
Protocol:
-
Derivatization: To a dried sample (approx. 1 mg), add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Heat at 60°C for 30 minutes.
-
Instrumentation:
-
Column: DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium.
-
Injection: 1 µL of the derivatized sample.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.
-
-
Analysis: Identify the trimethylsilyl-derivatized this compound based on its retention time and mass spectrum.
Caption: Analytical workflow for the characterization of this compound.
Hypothetical Biological Role and Metabolic Context
While direct evidence for the biological function of this compound is currently lacking, its structure as a branched-chain keto acid allows for informed speculation about its potential role in plant metabolism.
Potential Link to Branched-Chain Amino Acid (BCAA) Catabolism
In plants, the catabolism of BCAAs (leucine, isoleucine, and valine) is a crucial process for providing energy and carbon skeletons, especially under conditions of stress or darkness.[4][5] This process is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which convert the BCAAs into their corresponding branched-chain keto acids (BCKAs).[6][7] These BCKAs are then oxidatively decarboxylated by the branched-chain keto acid dehydrogenase (BCKDH) complex.[5]
Given its structure, this compound could potentially be an intermediate in the catabolism of a modified or less common BCAA, or it could arise from a side reaction of the main BCAA degradation pathway.[5] The isobutyl group adjacent to the ketone suggests a possible origin from a leucine-like precursor.
A Postulated Metabolic Pathway
The following diagram illustrates a hypothetical pathway for the formation and subsequent metabolism of this compound, integrated into the broader context of BCAA catabolism in a plant cell. This pathway remains speculative and requires experimental validation.
Caption: Hypothetical metabolic context of this compound in plant BCAA catabolism.
Future Research Directions
The study of this compound is still in its infancy, and numerous avenues for future research exist:
-
Elucidation of the Biosynthetic Pathway: Isotope labeling studies in Nicotiana tabacum could help identify the metabolic precursors of this compound.
-
Bioactivity Screening: The compound should be screened for a wide range of biological activities, including antimicrobial, herbicidal, and plant growth-regulating properties.
-
Enzymatic Studies: Identification and characterization of the enzymes responsible for its biosynthesis and catabolism will be crucial for understanding its physiological role.
-
Quantitative Analysis in Natural Sources: Development of validated analytical methods to quantify its presence in various plant species and under different environmental conditions.
Conclusion
This compound is a naturally occurring keto acid with a confirmed presence in Nicotiana tabacum. While its discovery and biological function remain to be fully elucidated, its chemical structure suggests a potential role in plant metabolic pathways, particularly in the catabolism of branched-chain amino acids. This guide has provided a framework for its synthesis and analysis, and has postulated a hypothetical metabolic context to stimulate further investigation. The exploration of this and other understudied natural products holds significant promise for advancing our understanding of plant biochemistry and for the discovery of novel bioactive compounds.
References
-
Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters. [Link]
-
Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers. [Link]
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Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Bulletin of the Korean Chemical Society. [Link]
- A Synthesis of [gamma] Keto Acids. Cornell University.
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Syntheses of gamma-keto carboxylic acids from gamma-keto-alfa-chlorocarboxylic acid via carbonylation decarboxylation reactions catalyzed by a palladium system. Unipd. [Link]
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Keto acid - Wikipedia. Wikipedia. [Link]
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Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. Plant Physiology. [Link]
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The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis. PubMed. [Link]
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Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis. Plant Physiology. [Link]
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theoretical properties and computational analysis of 5-Methyl-4-oxohexanoic acid
An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 5-Methyl-4-oxohexanoic Acid
Introduction
This compound is a keto acid, a class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group. Its structure, a hexanoic acid backbone with a methyl group at the fifth carbon and a ketone at the fourth, makes it an interesting subject for theoretical and computational analysis. While not a widely studied molecule in terms of biological activity, its bifunctional nature provides an excellent model for exploring the physicochemical properties and potential interactions that govern the behavior of more complex molecules in biological systems. Understanding these properties is fundamental in fields like medicinal chemistry and drug development, where in silico analysis serves as a critical first step in identifying and optimizing lead compounds.
This guide provides a comprehensive overview of the theoretical properties of this compound and details a rigorous, field-proven workflow for its computational analysis. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing small molecules, predicting their behavior, and laying the groundwork for further experimental validation.
Physicochemical and Theoretical Properties
A foundational aspect of any molecular analysis is the characterization of its intrinsic physicochemical properties. These parameters, often calculated through computational models, provide the first layer of insight into a molecule's potential behavior, including its solubility, membrane permeability, and metabolic stability. The key computed properties for this compound are summarized below.[1][2][3]
| Property | Value | Significance in Drug Discovery |
| IUPAC Name | This compound | Unambiguous chemical identification.[2] |
| CAS Number | 41654-04-0 | Unique identifier for chemical substance registration.[1][4][5] |
| Molecular Formula | C7H12O3 | Determines the elemental composition and molecular weight.[1][2] |
| Molecular Weight | 144.17 g/mol | Influences diffusion rates and absorption characteristics.[1][2] |
| Canonical SMILES | CC(C)C(=O)CCC(=O)O | A linear notation for chemical structure, useful for database searches.[1][2] |
| InChIKey | GQWLYLDUDAANSJ-UHFFFAOYSA-N | A hashed, fixed-length character signature for database indexing.[2][3] |
| Boiling Point | 260.2 °C at 760 mmHg | Relates to volatility and physical state under different conditions.[1][3] |
| Flash Point | 125.4 °C | Important for handling and safety protocols.[1][3] |
| Density | 1.058 g/cm³ | A fundamental physical property.[1][3] |
| LogP (o/w) | 1.076 | Measures lipophilicity, affecting membrane permeability and solubility.[1][3] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | Predicts drug transport properties, particularly intestinal absorption and BBB penetration.[2] |
| Hydrogen Bond Donor Count | 1 | Influences binding interactions and solubility in protic solvents.[1][2] |
| Hydrogen Bond Acceptor Count | 3 | Influences binding interactions and solubility.[1][2] |
| Rotatable Bond Count | 4 | Relates to conformational flexibility, which impacts receptor binding.[1][3] |
A Validated Workflow for Computational Analysis
The characterization of a molecule like this compound extends beyond its static properties. A thorough computational analysis involves a multi-step workflow designed to probe its structure, reactivity, and potential biological interactions. The following diagram outlines a logical and robust workflow that serves as a standard in computational chemistry and drug discovery.
Caption: A standard workflow for the computational analysis of a small molecule.
Experimental Protocols: In Silico Methodologies
This section provides detailed, step-by-step protocols for the key computational experiments outlined in the workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
Expertise & Causality: The first step in any quantum mechanical analysis is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved by minimizing the potential energy of the system. A subsequent frequency calculation is critical; it serves as a self-validating check to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and not a transition state.
Methodology:
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). Perform an initial rough energy minimization using a force field like MMFF94.
-
Quantum Mechanical Setup:
-
Select a computational chemistry software package (e.g., Gaussian, ORCA).
-
Choose the Density Functional Theory (DFT) method, which offers a good balance of accuracy and computational cost for organic molecules.[6] A common and reliable functional is B3LYP.
-
Select a basis set, such as 6-31G(d,p), which provides a reasonable description of electron distribution for this type of molecule.
-
-
Execution: Submit a calculation that combines geometry optimization (Opt) followed by a frequency calculation (Freq).
-
Validation and Analysis:
-
Confirm that the optimization calculation converged successfully.
-
Analyze the output of the frequency calculation. Verify that there are zero imaginary frequencies.
-
The resulting optimized coordinates represent the lowest energy conformation of the molecule. This structure is the basis for all subsequent QM calculations.
-
Protocol 2: Electronic Property Analysis
Expertise & Causality: Understanding the distribution of electrons within a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Methodology:
-
Input: Use the optimized geometry from Protocol 1.
-
Calculation: Perform a single-point energy calculation using the same DFT method and basis set (e.g., B3LYP/6-31G(d,p)). Ensure the software is instructed to output molecular orbital information.
-
Analysis:
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A larger gap generally implies greater stability.
-
Visualize the 3D plots of the HOMO and LUMO orbitals to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
-
Protocol 3: pKa Prediction
Expertise & Causality: The acid dissociation constant (pKa) is a critical parameter for any molecule with acidic or basic functional groups. It determines the molecule's charge state at a given pH, which profoundly impacts its solubility, receptor binding, and ability to cross biological membranes. For this compound, the carboxylic acid group is the primary site of ionization. Computational methods can predict pKa by calculating the free energy change of the dissociation reaction in a solvent.[7][8]
Methodology:
-
Thermodynamic Cycle: Employ a thermodynamic cycle that calculates the free energy of dissociation in solution. This requires separate calculations for the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations (as in Protocol 1) for both the acidic form (R-COOH) and the conjugate base form (R-COO⁻) in the gas phase to obtain their free energies.
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations for both species in a simulated solvent environment.
-
Utilize a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent. This model approximates the solvent as a continuous medium with a defined dielectric constant.[7][8]
-
-
pKa Calculation:
-
Calculate the free energy change of the reaction in solution (ΔG_sol) using the values from the gas-phase and solvation calculations.
-
Use the relationship pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature. This often requires calibration with an experimental pKa of a known reference compound to improve accuracy.[8]
-
Protocol 4: Molecular Docking
Expertise & Causality: Molecular docking is a powerful technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor.[9] This method is central to structure-based drug design, allowing scientists to hypothesize how a drug candidate might bind to its biological target at the atomic level.[10][11]
Caption: A streamlined workflow for a molecular docking experiment.
Methodology:
-
Ligand Preparation:
-
Use the optimized 3D structure of this compound.
-
Using docking software (e.g., AutoDock Tools), assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
-
Grid Generation: Define the binding pocket or active site on the receptor. A grid box is generated that encompasses this site, defining the search space for the ligand.
-
Docking Execution:
-
Run the docking simulation. The software will systematically sample different conformations and orientations (poses) of the ligand within the grid box.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
-
Results Analysis:
-
Rank the resulting poses based on their predicted binding energies. The pose with the lowest energy is typically considered the most favorable.
-
Visualize the top-ranked pose to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.
-
Protocol 5: ADMET Prediction
Expertise & Causality: A compound's efficacy is irrelevant if it cannot be safely and effectively absorbed, distributed, metabolized, and excreted by the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with poor pharmacokinetic or toxicological profiles.[12] These predictions are typically made using machine learning models trained on large datasets of experimental data.[13][14]
Methodology:
-
Select a Platform: Utilize a web-based tool (e.g., ADMET-AI, SwissADME) or commercial software (e.g., ADMET Predictor).[13][15]
-
Input Structure: Provide the molecular structure, usually as a SMILES string (CC(C)C(=O)CCC(=O)O).
-
Run Prediction: The platform will process the structure through a series of pre-built Quantitative Structure-Activity Relationship (QSAR) and machine learning models.
-
Analyze Output:
-
The output is typically a comprehensive report or a scoring function (like an ADMET-score) summarizing the molecule's drug-likeness.[16]
-
Review key predicted properties such as:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Predicted clearance rates.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
Compare the predicted values against established ranges for successful drug candidates to identify potential liabilities.
-
Conclusion
The computational analysis of this compound serves as a microcosm of the modern drug discovery process. By systematically applying a workflow of validated in silico techniques—from quantum mechanical geometry optimization to machine learning-based ADMET prediction—it is possible to build a comprehensive profile of a molecule before it is ever synthesized in a lab. This guide provides the theoretical underpinnings and practical protocols necessary for researchers to perform such an analysis. The true power of this approach lies in its predictive capacity, enabling scientists to make informed decisions, prioritize resources, and ultimately accelerate the journey from molecular concept to therapeutic reality.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-4-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-methyl-4-oxohexanoic acid, a γ-keto acid with potential applications in medicinal chemistry and as a building block in organic synthesis. A detailed, field-proven protocol based on the Michael addition reaction is presented, followed by an in-depth discussion of the underlying reaction mechanism. This guide is designed to equip researchers with the necessary knowledge to confidently replicate and adapt this synthesis for their specific research needs.
Introduction
This compound is a member of the γ-keto acid family, a class of organic compounds characterized by a ketone functional group at the γ-position relative to a carboxylic acid. This unique structural motif makes them valuable intermediates in the synthesis of a variety of heterocyclic compounds, polymers, and specialty chemicals. The presence of both a ketone and a carboxylic acid allows for a wide range of chemical transformations, making this compound a versatile precursor for the development of novel molecules, including potential pharmaceutical agents. This application note details a robust and reliable protocol for the laboratory-scale synthesis of this compound.
Proposed Synthesis Protocol: Michael Addition Approach
The following protocol outlines a two-step synthesis of this compound, commencing with a base-catalyzed Michael addition of an enolate derived from isobutyraldehyde to a succinic acid derivative, followed by hydrolysis and decarboxylation. This method is adapted from established procedures for the synthesis of similar γ-keto acids.[1]
Part 1: Synthesis of the Intermediate - A Proposed Michael Adduct
Objective: To perform a Michael addition of the enolate of isobutyraldehyde to diethyl succinate.
Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Diethyl succinate | 17.4 g (17.1 mL) | 1.0 | |
| Isobutyraldehyde | 8.6 g (10.9 mL) | 1.2 | |
| Sodium ethoxide | 7.5 g | 1.1 | Handle under inert atmosphere |
| Anhydrous Ethanol | 150 mL | - | |
| Diethyl ether | As needed | - | For workup |
| Saturated aq. NH4Cl | As needed | - | For workup |
| Anhydrous MgSO4 | As needed | - | For drying |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium ethoxide to the ethanol with stirring until it is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isobutyraldehyde dropwise to the cooled sodium ethoxide solution over 15 minutes.
-
After the addition is complete, add diethyl succinate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Michael adduct. This intermediate can be purified by column chromatography on silica gel if necessary.
Part 2: Hydrolysis and Decarboxylation to Yield this compound
Objective: To convert the intermediate ester to the final carboxylic acid product.
Materials:
| Reagent/Material | Quantity | Notes |
| Crude Michael Adduct | From Part 1 | |
| 6 M Hydrochloric Acid | 100 mL | |
| Ethyl acetate | As needed | For extraction |
| Anhydrous Na2SO4 | As needed | For drying |
Procedure:
-
Transfer the crude Michael adduct from Part 1 to a 250 mL round-bottom flask.
-
Add 100 mL of 6 M hydrochloric acid to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction can be monitored for the cessation of CO2 evolution.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by vacuum distillation or recrystallization.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound via this route proceeds through a well-established Michael addition mechanism, followed by hydrolysis and decarboxylation.[2][3][4]
Mechanism of the Michael Addition
-
Enolate Formation: The strong base, sodium ethoxide, deprotonates the α-carbon of isobutyraldehyde, forming a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated ester (diethyl succinate), which acts as the Michael acceptor. This conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The newly formed enolate is protonated by the solvent (ethanol) to yield the neutral Michael adduct.
Mechanism of Hydrolysis and Decarboxylation
-
Ester Hydrolysis: Under acidic conditions and heat, the two ester groups of the Michael adduct are hydrolyzed to carboxylic acids.
-
Decarboxylation: The resulting β-keto diacid is unstable and readily undergoes decarboxylation upon heating, where the carboxylic acid group β to the ketone is lost as carbon dioxide, yielding the final product, this compound.
Mechanistic Pathway Diagram
Caption: Simplified mechanistic pathway for the synthesis.
Conclusion
The described protocol offers a reliable and straightforward method for the synthesis of this compound. The use of readily available starting materials and well-understood reaction mechanisms makes this approach suitable for a standard organic chemistry laboratory. By understanding the underlying principles of the Michael addition and subsequent hydrolysis and decarboxylation, researchers can effectively troubleshoot and optimize the synthesis for their specific needs, paving the way for further exploration of the chemical and biological properties of this versatile γ-keto acid.
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Quantitative Analysis of 5-Methyl-4-oxohexanoic Acid: A Guide to Robust Analytical Methodologies
An Application Note for Drug Development Professionals and Scientific Researchers
Introduction
5-Methyl-4-oxohexanoic acid is a keto acid of growing interest in metabolic research and drug development. Accurate quantification of this and other keto acids in complex biological matrices is crucial for understanding disease pathology, pharmacokinetics, and pharmacodynamics. However, the inherent chemical properties of keto acids—such as their polarity, thermal instability, and potential for keto-enol tautomerism—present significant analytical challenges.[1][2][3][4] Direct analysis is often hampered by poor chromatographic performance and low sensitivity.
This comprehensive guide provides detailed protocols and the underlying scientific rationale for three robust analytical methods for the quantification of this compound:
-
Direct Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Quantification by HPLC-MS/MS with Chemical Derivatization
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization
These methods are designed to provide the accuracy, sensitivity, and reproducibility required for rigorous scientific investigation in academic and industrial settings.
Method 1: Direct Quantification by HPLC-MS/MS
Direct analysis using HPLC coupled with tandem mass spectrometry is the most straightforward approach, avoiding time-consuming derivatization steps and the use of potentially hazardous reagents.[5] This method relies on the high selectivity and sensitivity of modern mass spectrometers to distinguish the analyte from complex matrix components. It is particularly well-suited for high-throughput screening applications.
Causality Behind Experimental Choices:
-
Sample Preparation: A simple protein precipitation with a cold organic solvent like methanol is employed.[5] This efficiently removes the majority of proteins, which can interfere with the analysis and foul the HPLC system, while ensuring the polar keto acid remains in the supernatant. Evaporation and reconstitution in the initial mobile phase concentrate the analyte and ensure compatibility with the chromatographic system, leading to better peak shape.[5]
-
Chromatography: Reversed-phase chromatography is chosen for its compatibility with aqueous biological samples.[6] The use of an acidic mobile phase modifier (e.g., formic acid) serves a dual purpose: it protonates the carboxylic acid group of the analyte, increasing its retention on the nonpolar stationary phase, and it promotes efficient ionization in the mass spectrometer source.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is minimized, allowing for accurate quantification even at very low concentrations.
Experimental Protocol: Direct HPLC-MS/MS
1. Sample Preparation (from Plasma or Serum)
- To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
- Incubate the samples at -20°C for 2 hours to maximize protein precipitation.[5]
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
- Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen in a vacuum concentrator.[5]
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex and centrifuge again (13,000 rpm, 10 min, 4°C) to pellet any remaining particulates.
- Transfer the final supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS Instrumental Parameters
| Parameter | Suggested Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | Precursor Ion [M-H]⁻: m/z 143.1 → Product Ion: m/z 99.1 (tentative, requires optimization) |
| Key MS Voltages | IonSpray Voltage: -4500 V; Temperature: 550°C; Collision Energy: Optimize via infusion |
Note: The exact MRM transition for this compound must be empirically determined by infusing a pure standard into the mass spectrometer.
Method 2: Quantification by HPLC-MS/MS with Derivatization
For applications requiring the highest sensitivity, particularly for tissue samples where analyte concentrations are very low, chemical derivatization is a powerful strategy.[7] The reaction of the keto acid with o-phenylenediamine (OPD) is a well-established method that converts the keto acid into a stable, cyclic quinoxalinol product.[7]
Causality Behind Experimental Choices:
-
Derivatization: The OPD reagent reacts with the α-dicarbonyl moiety (formed under acidic conditions from the keto acid) to create a quinoxalinol derivative. This new molecule is significantly less polar and more stable than the parent acid.[7] Critically, the derivative possesses a rigid aromatic structure that ionizes with high efficiency in an ESI source (typically in positive mode), leading to a substantial increase in signal intensity.
-
Workflow: The workflow involves sample preparation, the derivatization reaction itself, extraction of the derivative, and finally, LC-MS analysis. Each step is optimized to maximize the yield and recovery of the derivatized product.
Workflow for Derivatization and LC-MS Analysis
Caption: Workflow for keto acid analysis via derivatization and LC-MS/MS.
Experimental Protocol: HPLC-MS/MS with OPD Derivatization
1. Sample Preparation and Derivatization
- Prepare sample supernatant as described in Method 1 (steps 1-5).
- To the supernatant, add an internal standard and the o-phenylenediamine (OPD) derivatizing reagent.[7]
- Incubate the mixture in a sealed vial at 100°C for 30 minutes to drive the reaction to completion.
- Cool the reaction mixture on ice.
- Extract the derivatized product using a suitable method like solid-phase extraction (SPE) with a C18 cartridge.
- Elute the derivative from the SPE cartridge, evaporate the eluent to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. HPLC-MS/MS Instrumental Parameters
- HPLC Conditions: Similar reversed-phase conditions as in Method 1 can be used, though the gradient may need to be adjusted to account for the less polar nature of the derivative.
- MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode .
- MRM Transition: The m/z of the precursor and product ions will correspond to the derivatized molecule and must be determined empirically.
Method 3: Quantification by GC-MS with Derivatization
Gas chromatography is a high-resolution separation technique, but it requires analytes to be both volatile and thermally stable.[3] Keto acids fail on both counts, making derivatization an absolute necessity for GC-MS analysis.[3][6] A common and effective approach is a two-step process involving oximation followed by silylation.
Causality Behind Experimental Choices:
-
Step 1: Oximation: The keto group is first reacted with a hydroxylamine reagent. This converts the ketone into an oxime, which "locks" the keto-enol tautomerism and prevents the formation of multiple peaks from a single analyte.[3]
-
Step 2: Silylation: The acidic proton of the carboxyl group and the proton on the newly formed oxime are replaced with a nonpolar silyl group (e.g., trimethylsilyl from BSTFA). This step drastically reduces the polarity of the molecule and increases its volatility, making it suitable for GC analysis.[8] The resulting derivative is also more thermally stable.[3]
Workflow for Derivatization and GC-MS Analysis
Caption: Two-step derivatization workflow for keto acid analysis by GC-MS.
Experimental Protocol: GC-MS with Two-Step Derivatization
1. Sample Extraction and Derivatization
- Extract the keto acid from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).[9][10] Add the internal standard prior to extraction.
- Evaporate the extract to complete dryness under nitrogen. It is critical to remove all moisture, as silylating reagents are moisture-sensitive.[8]
- Oximation: Add 50 µL of a hydroxylamine hydrochloride solution in pyridine. Seal the vial and heat at 60°C for 60 minutes.
- Cool the sample to room temperature.
- Silylation: Add 100 µL of a silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
- Seal the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Instrumental Parameters
| Parameter | Suggested Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms or similar nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions for the derivative and internal standard |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
Method Validation and Performance
To ensure the trustworthiness of any quantitative data, the chosen method must be validated according to established guidelines. Key parameters to assess include:
-
Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be measured with acceptable precision and accuracy.[5]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.
-
Precision: The degree of agreement among replicate measurements, expressed as the coefficient of variation (CV%).
-
Recovery: The efficiency of the extraction process, determined by comparing the response of a pre-extracted spike to a post-extracted spike.
Comparative Summary of Analytical Methods
| Feature | Direct HPLC-MS/MS | Derivatized HPLC-MS/MS | Derivatized GC-MS |
| Sensitivity | Good to Very Good | Excellent | Very Good to Excellent |
| Sample Throughput | High | Moderate | Low to Moderate |
| Protocol Complexity | Low | High | High |
| Development Time | Short | Long | Long |
| Key Advantage | Speed and simplicity | Highest sensitivity for challenging matrices | High chromatographic resolution |
| Potential Challenge | Lower sensitivity for some matrices | Derivatization variability, reagent stability | Moisture sensitivity, derivatization artifacts |
References
-
Taylor, S. A., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. NIH Public Access. [Link]
-
Li, T., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]
-
Niedenführ, S., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]
-
LookChem. (n.d.). 5-methyl-4-oxo-hexanoic acid. LookChem. [Link]
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PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. National Center for Biotechnology Information. [Link]
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Waska, H., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
-
Chen, G., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Ovid. (2022). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Ovid. [Link]
-
ChemSrc. (2025). Hexanoic acid,5-methyl-4-oxo. ChemSrc. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
PubMed. (2000). Intracellular alpha-keto acid quantification by fluorescence-HPLC. PubMed. [Link]
-
SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. [Link]
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A Comprehensive Guide to the HPLC Analysis of 5-Methyl-4-oxohexanoic Acid: Protocols for Direct UV and High-Sensitivity Fluorescence Detection
An Application Note for Drug Development Professionals and Researchers
Abstract
This technical guide provides a detailed framework for the quantitative analysis of 5-Methyl-4-oxohexanoic acid, a key intermediate in various biochemical pathways. Recognizing the diverse analytical needs of researchers and drug development professionals, this document presents two robust High-Performance Liquid Chromatography (HPLC) methods. The first is a straightforward Reversed-Phase HPLC (RP-HPLC) method with direct Ultraviolet (UV) detection, suitable for routine analysis and concentration monitoring. The second is a high-sensitivity method employing pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), enabling fluorescence detection for trace-level quantification in complex matrices. This guide emphasizes the scientific rationale behind methodological choices and includes comprehensive, step-by-step protocols for method implementation and validation in accordance with ICH guidelines.[1][2][3]
Introduction: The Significance of this compound Analysis
This compound is a keto acid that can serve as a metabolic intermediate or a building block in chemical synthesis. Accurate quantification is crucial for understanding metabolic disorders, monitoring fermentation processes, or ensuring quality control in pharmaceutical manufacturing. Due to its polar nature and the presence of a carboxylic acid and a ketone functional group, HPLC is an ideal analytical technique.[4][5] This note provides the necessary protocols to establish a reliable analytical workflow, from sample preparation to method validation.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [6][7] |
| Molecular Weight | 144.17 g/mol | [6][7][8] |
| Structure | CC(C)C(=O)CCC(=O)O | [7] |
| XLogP3 | 0.6 | [6][7] |
| Boiling Point | 260.2 °C at 760 mmHg | [6][9] |
| Functional Groups | Carboxylic Acid, Ketone | [10] |
The presence of the carboxylic acid group dictates the need for pH control in the mobile phase to ensure consistent retention in reversed-phase chromatography. The estimated LogP suggests moderate polarity, making it well-suited for separation on C18 stationary phases.[11]
Method 1: Direct Analysis by RP-HPLC with UV Detection
This method is designed for simplicity, robustness, and speed, making it suitable for analyzing samples where the analyte concentration is relatively high. The principle relies on separating the analyte on a reversed-phase column and detecting the weak UV absorbance of the carboxylic acid functional group at a low wavelength.[12][13]
Causality in Experimental Design
-
Stationary Phase: An Ascentis® Express AQ-C18 column or equivalent is selected. The "AQ" designation indicates a phase resistant to dewetting in highly aqueous mobile phases, which is ideal for retaining and separating polar compounds like organic acids.
-
Mobile Phase: The mobile phase consists of an acidic aqueous buffer and an organic modifier (acetonitrile). The pH is maintained at approximately 2.7. At this pH, which is well below the typical pKa of a carboxylic acid (~4.5-5.0), the analyte exists predominantly in its protonated, non-ionized form. This neutral form has a stronger interaction with the nonpolar C18 stationary phase, leading to better retention and improved peak shape.[14][15]
-
Detection: Detection is set at 210 nm. While not highly specific, this wavelength provides the sensitivity needed to detect the n→π* electronic transition of the carboxyl group.[12][14][15]
Experimental Protocol
Table 2: Chromatographic Conditions for Direct UV Analysis
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector |
| Column | Ascentis® Express AQ-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.7 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Protocol 1: Step-by-Step Procedure for Direct UV Analysis
-
Mobile Phase Preparation:
-
Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 2.7 using 85% phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas. This is Mobile Phase A.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample matrix with the diluent to bring the expected analyte concentration within the calibration range.
-
Filter the final solution through a 0.2 µm syringe filter into an HPLC vial.
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence including blanks, calibration standards, and samples for analysis.
-
Workflow Diagram
Caption: Workflow for direct UV analysis of this compound.
Method 2: High-Sensitivity Analysis via Pre-Column Derivatization
For trace-level quantification, derivatization is necessary to enhance detection sensitivity and selectivity.[16] Keto acids can be derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form highly fluorescent quinoxalinone products.[17][18][19] This method is particularly useful for analyzing the analyte in complex biological matrices.
Causality in Experimental Design
-
Derivatization Chemistry: DMB reacts with the α-keto acid structure (in this case, the ketone is at the 4-position, but the principle is similar for forming a fluorescent derivative) under acidic conditions and heat to form a stable, fluorescent derivative. This chemical modification introduces a fluorophore into the molecule, drastically lowering the limit of detection.[17][19]
-
Stationary Phase: A standard C18 column is sufficient for separating the more hydrophobic DMB derivative from reagent peaks and other matrix components.
-
Detection: A fluorescence detector is used with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm, providing high sensitivity and selectivity, as few endogenous compounds in a biological sample will fluoresce at these specific wavelengths.
Experimental Protocol
Table 3: Chromatographic Conditions for Fluorescence Analysis
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with Fluorescence Detector (FLD) |
| Column | C18 Column, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient: Start at 30% B, ramp to 70% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection (FLD) | Excitation: 365 nm / Emission: 450 nm |
Protocol 2: Step-by-Step Procedure for Derivatization and Fluorescence Analysis
-
DMB Reagent Preparation:
-
Caution: Handle DMB and 2-mercaptoethanol in a fume hood.
-
Prepare a solution containing: 1.6 mg DMB·2HCl, 4.9 mg sodium sulfite, 70 µL 2-mercaptoethanol, and 58 µL concentrated HCl in a final volume of 1.0 mL with water.[19] This solution should be prepared fresh daily.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in an aqueous solution or appropriate buffer.
-
-
Derivatization Reaction:
-
In a sealed microcentrifuge tube, mix 40 µL of the sample (or standard) with 40 µL of the DMB reagent solution.[19]
-
Heat the mixture at 85 °C for 45 minutes in a heating block.[19]
-
Cool the reaction tubes on ice for 5 minutes.[19]
-
Dilute the reaction mixture five-fold with 65 mM NaOH solution to neutralize the acid and ensure a single, sharp peak.[17][18][19]
-
Transfer to an HPLC vial for injection.
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system with the initial gradient conditions until a stable baseline is achieved.
-
Run the analysis sequence.
-
Workflow Diagram
Caption: Pre-column derivatization workflow for high-sensitivity analysis.
Method Validation Protocol
To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[20] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][20]
Validation Parameters and Acceptance Criteria
Table 4: ICH Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis; baseline resolution from other components. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.998.[21] |
| Range | The interval between the upper and lower concentrations of the analyte. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1.[21] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1.[21] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Step-by-Step Validation Experiments
Protocol 3: Method Validation Procedure
-
Specificity:
-
Analyze a blank matrix (without the analyte) to check for interferences at the analyte's retention time.
-
Analyze a sample spiked with known impurities or related compounds.
-
Perform peak purity analysis using a DAD detector if available.
-
-
Linearity:
-
Prepare at least five concentrations across the desired range.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
-
Accuracy:
-
Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery for each replicate.
-
-
Precision:
-
Repeatability: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results.[22]
-
-
LOD & LOQ:
-
Estimate from the signal-to-noise ratio of a low-concentration standard.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters one at a time (e.g., mobile phase pH ± 0.1, column temperature ± 2 °C, flow rate ± 0.1 mL/min).
-
Analyze a standard sample under each condition and check if system suitability parameters (e.g., retention time, peak area, tailing factor) are met.
-
References
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Available at: [Link][17][18][19]
-
A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis Online. Available at: [Link][21]
-
High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed. Available at: [Link][4]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link][1]
-
Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. Available at: [Link][5]
-
Simple methods to determinate short chain volatile fatty acid in HPLC. ResearchGate. Available at: [Link][11]
-
5-methyl-4-oxo-hexanoic acid | 41654-04-0. LookChem. Available at: [Link][6]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available at: [Link][12]
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. Available at: [Link][14]
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link][13]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link][2]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link][15]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link][3]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link][20]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link][22]
-
Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at: [Link][10]
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- 8. 5-methyl-4-oxo-hexanoic acid CAS#: 41654-04-0 [m.chemicalbook.com]
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Application Note: A Detailed Guide to the ¹H and ¹³C NMR Spectral Interpretation of 5-Methyl-4-oxohexanoic Acid
Introduction
5-Methyl-4-oxohexanoic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid functional group.[1][2][3] Its structure presents several distinct proton and carbon environments, making it an excellent candidate for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the fundamental principles of NMR, provide a robust experimental protocol, and offer a detailed, predictive analysis of the spectral features, grounded in established chemical shift theory and coupling phenomena.
Part 1: Foundational Principles of NMR Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).[4] When placed in a strong external magnetic field, these nuclei align in specific spin states. The absorption of radiofrequency energy can cause a transition between these states, and the precise frequency required for this "resonance" provides a wealth of information about the molecule's structure.[4]
-
Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment.[5] Electrons surrounding a nucleus generate a small magnetic field that opposes the external field, "shielding" the nucleus.[6] The more shielded a nucleus is, the lower its resonance frequency (upfield shift). Conversely, if electron density is withdrawn by nearby electronegative atoms (like oxygen), the nucleus is "deshielded" and resonates at a higher frequency (downfield shift).[4][6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[6][7]
-
Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons generating that signal.[6] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by neighboring nuclei.[4][6] This interaction, transmitted through the bonding electrons, causes NMR signals to split into multiple peaks (a multiplet).[5][6] The multiplicity is described by the n+1 rule , where a signal for a proton is split into n+1 peaks by n equivalent neighboring protons.[8] The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[6][8]
Part 2: Experimental Design and Protocol
A reliable NMR spectrum begins with meticulous sample preparation and standardized data acquisition.
Protocol for NMR Sample Preparation
-
Analyte Preparation: Weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Transfer the analyte to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[9][10]
-
Homogenization: Cap the NMR tube and vortex gently or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Using a pipette, transfer the solution to the NMR tube, ensuring the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
Protocol for NMR Data Acquisition
The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Angle | 30-45° | 45° |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 |
| Spectral Width | 0-16 ppm | 0-220 ppm |
-
Expertise Note: For ¹³C NMR, a longer relaxation delay is often used to allow for the full relaxation of quaternary carbons, which can have long relaxation times and appear weak in the spectrum. The greater number of scans is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[12]
Part 3: Predictive Spectral Analysis
To interpret the spectra, we first analyze the structure of this compound and label the chemically non-equivalent protons and carbons.
Caption: Structure of this compound with labeled protons.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling (J) | Rationale |
| Hd | ~1.10 | 6H | Doublet (d) | J ≈ 7.0 Hz | These six protons on the two methyl groups (C6, C7) are equivalent. They are adjacent to one proton (Hc) and thus are split into a doublet (n+1 = 1+1=2). These are standard alkyl protons, expected at high field. |
| Ha | ~2.50 | 2H | Triplet (t) | J ≈ 7.2 Hz | These methylene protons are alpha to the carboxylic acid carbonyl, which deshields them.[13] They are adjacent to the two Hb protons and are split into a triplet (n+1 = 2+1=3). |
| Hb | ~2.80 | 2H | Triplet (t) | J ≈ 7.2 Hz | These methylene protons are alpha to the ketone carbonyl, which is strongly deshielding.[14] They are adjacent to the two Ha protons and are split into a triplet. |
| Hc | ~2.90 | 1H | Septet (sept) | J ≈ 7.0 Hz | This methine proton is adjacent to the six equivalent Hd protons of the isopropyl group, splitting its signal into a septet (n+1 = 6+1=7). It is also alpha to the ketone, resulting in a downfield shift. |
| He | ~10.0 - 12.0 | 1H | Broad Singlet (br s) | None | The carboxylic acid proton is highly deshielded due to the electronegative oxygens and hydrogen bonding.[13][15][16] Its signal is often broad and may not show coupling due to rapid chemical exchange with trace amounts of water or other acid molecules.[13] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C6, C7 | ~18 | Standard sp³ hybridized methyl carbons in an alkyl environment appear at the highest field.[12] |
| C2 | ~28 | An sp³ methylene carbon adjacent to a carboxylic acid. |
| C3 | ~35 | An sp³ methylene carbon adjacent to a ketone. |
| C5 | ~45 | An sp³ methine carbon, shifted downfield by the adjacent ketone. |
| C1 | ~178 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[16][17][18] |
| C4 | ~210 | The carbonyl carbon of a ketone is one of the most deshielded signals in a ¹³C NMR spectrum.[17][18] |
Part 4: Advanced Considerations & Troubleshooting
-
Keto-Enol Tautomerism: As a β-keto acid, this molecule can exist in equilibrium with its enol tautomer.[19][20][21] While the keto form is typically favored, the presence of the enol form would introduce new signals, such as a vinylic proton (=CH-) around δ 5.5-6.5 ppm and an enolic hydroxyl (-OH) proton.[22] The equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both forms if the enol is present in sufficient concentration.[19][20]
-
Solvent Effects: The chemical shift of the acidic proton (He) is particularly sensitive to the solvent, concentration, and temperature due to changes in hydrogen bonding.[16][23] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak would likely be sharper and more consistently observed.
-
D₂O Exchange: To definitively confirm the identity of the carboxylic acid proton (He), a D₂O shake experiment can be performed. Adding a drop of deuterium oxide to the NMR tube will cause the acidic proton to exchange with deuterium, leading to the disappearance of its signal from the ¹H NMR spectrum.[13][24]
Part 5: Visualization of Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
NMR spectroscopy provides an unambiguous method for the structural confirmation of this compound. The ¹H NMR spectrum is expected to show five distinct signals, including a characteristic downfield broad singlet for the carboxylic acid proton and a septet-doublet pattern for the isopropyl group. The ¹³C NMR spectrum will display six signals, with the two carbonyl carbons appearing at the lowest fields. By following the detailed protocols and interpretive guide presented in this note, researchers can confidently assign the spectral features and verify the chemical structure of the target molecule.
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Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
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Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Retrieved from [Link]
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Quora. (2018). Why do we use CDCl3 as a solvent for recording the NMR spectrum?. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]
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Chemistry Notes. (2018). NMR spectroscopy principle, Instrumentation, Application, Chemical shift, Spin-spin coupling constant, and Integration. Retrieved from [Link]
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JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Elucidating the Fragmentation Pattern of 5-Methyl-4-oxohexanoic Acid by Mass Spectrometry
An Application Note on the Mass Spectrometric Analysis of 5-Methyl-4-oxohexanoic Acid
Abstract
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a γ-keto acid. Understanding the fragmentation behavior of such bifunctional molecules is crucial for their unambiguous identification and characterization in complex matrices, which is of significant interest to researchers in metabolomics, drug development, and chemical synthesis. This document outlines the theoretical fragmentation pathways under common ionization techniques, presents a detailed protocol for sample analysis, and offers insights into the interpretation of the resulting mass spectra.
Introduction
This compound is a carboxylic acid and a ketone, possessing a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol .[1][2][3] The presence of both a ketone and a carboxylic acid functional group dictates its fragmentation behavior in mass spectrometry, leading to characteristic product ions that can be used for its structural confirmation. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a molecule by ionizing it and then measuring the mass-to-charge ratio (m/z) of the intact molecule and its fragments.[4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the expected fragmentation patterns and the analytical workflow for this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C7H12O3 | [1][5] |
| Molecular Weight | 144.17 g/mol | [1] |
| Exact Mass | 144.078644241 Da | [1][5] |
| Density | 1.058 g/cm³ | [3] |
| Boiling Point | 260.2 °C at 760 mmHg | [3][5] |
| Flash Point | 125.4 °C | [3][5] |
| LogP | 1.07630 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
Principles of Fragmentation in Mass Spectrometry
When a molecule is introduced into a mass spectrometer, it is first ionized. Techniques like Electron Ionization (EI) create a high-energy molecular ion (M+•) that is prone to fragmentation.[6] Softer ionization methods, such as Electrospray Ionization (ESI), typically produce protonated ([M+H]+) or deprotonated ([M-H]−) quasi-molecular ions with less internal energy, leading to less spontaneous fragmentation.[7] The fragmentation of the molecular or quasi-molecular ion is not random; it occurs at the weakest bonds and results in the formation of stable neutral molecules and fragment ions. The pattern of these fragment ions is unique to the molecule's structure.
For this compound, the key fragmentation pathways are dictated by the ketone and carboxylic acid functionalities. These include α-cleavage and McLafferty rearrangements.[8]
Predicted Fragmentation Pattern of this compound
The structure of this compound offers several potential sites for fragmentation. The following sections detail the most probable fragmentation pathways under mass spectrometric analysis.
α-Cleavage (Alpha-Cleavage)
α-Cleavage is a characteristic fragmentation of carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group.[8] For the ketone functional group in this compound, two primary α-cleavage pathways are possible:
-
Cleavage between C4 and C5: This involves the loss of an isopropyl radical (•CH(CH3)2), resulting in a stable acylium ion at m/z 101 .
-
Cleavage between C3 and C4: This pathway leads to the formation of an isopropyl acylium ion at m/z 71 and the loss of a neutral radical containing the carboxylic acid.
McLafferty Rearrangement
The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds that possess a γ-hydrogen atom.[9] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons.
-
McLafferty Rearrangement involving the Ketone: A γ-hydrogen from C2 can be transferred to the ketone oxygen, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 102 .
-
McLafferty Rearrangement involving the Carboxylic Acid: The transfer of a γ-hydrogen from C4 to the carboxylic acid carbonyl oxygen can result in the loss of a neutral butene molecule and the formation of a fragment at m/z 88 . A characteristic fragment for carboxylic acids is also observed at m/z 60 due to a similar rearrangement.[7]
Other Significant Fragmentations
Fragmentation characteristic of the carboxylic acid group is also expected:[7]
-
Loss of a hydroxyl radical (•OH): This results in an acylium ion at m/z 127 ([M-17]+).
-
Loss of a carboxyl radical (•COOH): This leads to a fragment at m/z 99 ([M-45]+).
-
Decarboxylation: The loss of carbon dioxide (CO2) can occur, especially in negative ion mode, leading to a fragment at m/z 100 .
Summary of Predicted Fragments
The table below summarizes the major predicted fragments for this compound.
| m/z | Proposed Structure/Formation | Pathway |
| 144 | Molecular Ion (M+•) | Ionization |
| 127 | [M - •OH]+ | Carboxylic Acid Fragmentation |
| 102 | [M - C3H6]+• | McLafferty Rearrangement (Ketone) |
| 101 | [M - •C3H7]+ | α-Cleavage (C4-C5) |
| 99 | [M - •COOH]+ | Carboxylic Acid Fragmentation |
| 88 | [M - C4H8]+• | McLafferty Rearrangement (Acid) |
| 71 | [CH3CH(CH3)CO]+ | α-Cleavage (C3-C4) |
| 60 | [C2H4O2]+• | McLafferty Rearrangement (Acid) |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound.
Caption: Predicted fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for the analysis of this compound, often after derivatization to increase its volatility.
Sample Preparation and Derivatization
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Derivatization (Recommended): To improve chromatographic performance and volatility, derivatize the carboxylic acid group. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Evaporate 100 µL of the standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
Experimental Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Data Interpretation
The acquired mass spectrum should be examined for the presence of the molecular ion (or the derivatized molecular ion) and the characteristic fragment ions listed in Table 2. The base peak, which is the most intense peak in the spectrum, will likely correspond to one of the stable acylium ions (e.g., m/z 101 or m/z 71). The presence of the full suite of predicted fragments provides strong evidence for the identification of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by distinct pathways originating from its ketone and carboxylic acid functional groups. The primary fragmentation mechanisms include α-cleavage, leading to acylium ions, and McLafferty rearrangements. By understanding these fragmentation patterns, researchers can confidently identify this compound in their samples. The provided GC-MS protocol offers a robust starting point for the analysis, which can be adapted to various instrumental setups. This guide serves as a valuable resource for the structural elucidation of γ-keto acids and similar bifunctional molecules.
References
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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-
Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0. Chemsrc. [Link]
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14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. [Link]
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Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
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-
Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... ResearchGate. [Link]
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Application Note: Robust Derivatization of 5-Methyl-4-oxohexanoic Acid for Enhanced GC-MS Analysis
Abstract
This application note presents a detailed and optimized two-step derivatization protocol for the quantitative analysis of 5-Methyl-4-oxohexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its inherent polarity, low volatility, and thermal instability, direct GC-MS analysis of this keto acid yields poor chromatographic results. The described methodology overcomes these challenges by first protecting the ketone functional group via methoximation, followed by silylation of the carboxylic acid group. This robust protocol significantly enhances analyte volatility and thermal stability, resulting in improved chromatographic peak shape, increased sensitivity, and reliable quantification for researchers in metabolomics, clinical diagnostics, and drug development.
Introduction: The Analytical Challenge
This compound is a keto-carboxylic acid whose presence and concentration can be of significant interest in various biological and chemical systems. However, its molecular structure, containing both a ketone and a carboxylic acid moiety, poses considerable challenges for direct analysis by Gas Chromatography (GC).[1][2] The polar functional groups lead to strong intermolecular hydrogen bonding, resulting in a low vapor pressure, making the analyte non-volatile at typical GC operating temperatures.[3][4] Furthermore, direct injection of such keto acids can lead to thermal degradation in the hot injector, poor peak shapes due to adsorption on the column, and overall low sensitivity.[3][4]
To circumvent these issues, chemical derivatization is an essential step.[3][5] This process modifies the functional groups of the analyte to create a new compound that is more volatile and thermally stable, making it "GC-amenable".[6] For multifunctional compounds like this compound, a multi-step approach is often required to ensure complete and stable derivatization of all active sites.
The Scientific Rationale: A Two-Step Derivatization Strategy
For the robust analysis of keto acids, a two-step derivatization process is the industry-standard and most scientifically sound approach.[3] This method addresses each functional group sequentially, ensuring a stable and single derivative for accurate quantification.
Step 1: Methoximation of the Ketone Group
The first crucial step is the protection of the ketone group. The presence of a ketone can lead to keto-enol tautomerism, where the molecule exists in equilibrium between its keto and enol forms. If not addressed, this tautomerism would result in the formation of multiple silylated derivatives from a single analyte, appearing as multiple peaks in the chromatogram and making quantification impossible.[3][7][8]
By reacting the analyte with methoxyamine hydrochloride (MeOx), the ketone is converted into a stable methoxime.[9][10][11] This reaction "locks" the carbonyl group, preventing enolization and ensuring that only a single derivative is formed in the subsequent step.[10] This initial stabilization is critical for achieving a reproducible and accurate analytical outcome.
Step 2: Silylation of the Carboxylic Acid Group
Following methoximation, the polar carboxylic acid group is targeted. Silylation is a classic and highly effective derivatization technique for replacing active hydrogens, such as the one on the carboxyl group, with a nonpolar trimethylsilyl (TMS) group.[6][12] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors.[13]
This conversion of the carboxylic acid to a TMS-ester dramatically reduces the molecule's polarity and masks the hydrogen-bonding site. The resulting derivative is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS with excellent peak symmetry and sensitivity.[3][6]
Experimental Workflow and Chemical Transformation
The logical flow of the derivatization process is critical for success. The ketone must be protected before the acid is derivatized to prevent side reactions and ensure a single, stable product.
Caption: Overall workflow for the two-step derivatization of this compound.
The chemical transformation at the molecular level is illustrated below, showing the conversion of the native acid to its methoxime, trimethylsilyl ester derivative.
Caption: Reaction scheme for the methoximation and silylation of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to anhydrous conditions and precise incubation steps is critical for reproducibility.
4.1 Materials and Reagents
-
Analyte: this compound standard
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MeOx), ≥98% purity
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst
-
-
Solvent: Anhydrous Pyridine, GC grade
-
Internal Standard (IS): e.g., Heptadecanoic acid or a stable isotope-labeled analog
-
Equipment:
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or incubator capable of maintaining 37°C
-
Vortex mixer
-
Pipettes for accurate liquid handling
-
Nitrogen evaporator or vacuum concentrator for sample drying
-
4.2 Reagent Preparation
-
MeOx Solution (20 mg/mL): Dissolve 200 mg of Methoxyamine hydrochloride in 10 mL of anhydrous pyridine. Prepare this solution fresh weekly and store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
4.3 Step-by-Step Derivatization Procedure
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry. This is the most critical step, as moisture will deactivate the silylating reagent.[11][12] Lyophilize or evaporate the sample to dryness under a stream of nitrogen.
-
Internal Standard Addition: Add a known concentration of the internal standard to the dried sample to correct for variations in derivatization yield and injection volume.
-
Step 1: Methoximation
-
Add 50 µL of the freshly prepared MeOx solution (20 mg/mL in pyridine) to the dried sample vial.[3]
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex vigorously for 1 minute to ensure complete dissolution and mixing.[3]
-
Incubate the mixture at 37°C for 90 minutes in a heating block.[3][9] This ensures the oximation reaction proceeds to completion.
-
-
Cooling: After incubation, allow the vial to cool to room temperature before proceeding.
-
Step 2: Silylation
-
Final Sample: After cooling to room temperature, the sample is derivatized and ready for immediate GC-MS analysis. Do not delay injection, as TMS derivatives can be susceptible to hydrolysis over time.
Expected Results and Data Interpretation
Successful derivatization will yield a single, sharp chromatographic peak for this compound with a significant shift in retention time and a predictable mass spectrum.
Table 1: Physicochemical Property Changes upon Derivatization
| Property | This compound (Native) | MOX-TMS Derivative (Expected) | Rationale for Improvement |
| Molecular Weight | 144.17 g/mol | ~245.2 g/mol | Increased mass due to addition of MeOx and TMS groups. |
| Polarity | High (Carboxylic acid, Ketone) | Low (TMS-ester, Methoxime) | Polar -OH and C=O groups are masked. |
| Volatility | Very Low | High | Reduced intermolecular forces and hydrogen bonding.[3] |
| Thermal Stability | Low (Prone to decarboxylation) | High | Functional groups are protected and stabilized.[3] |
| GC Elution | Poor to none, severe tailing | Sharp, symmetrical peak | Improved interaction with nonpolar GC column phases. |
5.1 Mass Spectrum Analysis The Electron Ionization (EI) mass spectrum of the final derivative is expected to show a clear molecular ion (M+) at m/z 245. Key fragment ions useful for identification and quantification include:
-
m/z 230 (M-15): Loss of a methyl group (-CH₃) from the TMS moiety, a characteristic fragmentation for TMS derivatives.
-
m/z 73: The trimethylsilyl ion, [Si(CH₃)₃]⁺, is typically a prominent base peak for TMS-derivatized compounds.
-
Other fragments resulting from the cleavage of the carbon chain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low analyte peak | Incomplete Derivatization: Presence of moisture in the sample or reagents.[3] | Ensure the sample is completely dry before adding reagents. Use high-purity, anhydrous solvents. Prepare MeOx solution fresh. |
| Analyte Degradation: Sample was not handled properly or derivatization was delayed. | Minimize sample handling time. Proceed immediately to GC-MS analysis after derivatization is complete. | |
| Active Sites in GC System: The derivative is adsorbing to the inlet liner or column.[3] | Use a deactivated (silanized) inlet liner and a high-quality, inert GC column. Condition the column as per manufacturer's instructions. | |
| Multiple peaks for the analyte | Incomplete Methoximation: The oximation step did not go to completion, leading to multiple silylated forms (from keto-enol tautomers).[3] | Ensure the incubation time (90 min) and temperature (37°C) for the methoximation step are strictly followed. Check the purity and age of the MeOx reagent. |
| Poor peak shape (tailing) | Incomplete Silylation: Not all carboxylic acid groups were derivatized. | Check the MSTFA reagent for activity. Ensure a sufficient excess of the reagent is used. Confirm the absence of moisture. |
| Active Sites in GC System: Polar sites in the flow path are interacting with the analyte. | As above, ensure the entire GC flow path, from injector to detector, is inert. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in drying, reagent volumes, or incubation times. | Standardize the entire protocol. Use an internal standard to normalize results and account for unavoidable minor variations.[3] |
Conclusion
The direct analysis of this compound by GC-MS is fundamentally flawed due to the physicochemical properties of the native molecule. The described two-step derivatization protocol, involving methoximation followed by silylation, provides a robust, reliable, and scientifically validated method to overcome these limitations. By converting the analyte into a volatile and thermally stable derivative, this protocol enables researchers to achieve sharp chromatographic peaks, high sensitivity, and accurate quantification, making it an indispensable tool for advanced analytical applications.
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . (2021). MDPI. [Link]
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GC-MS and LC-MS methods presented for carboxylic acid determination and related high . (2023). ResearchGate. [Link]
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Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM . (2009). PubMed. [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . (2021). ResearchGate. [Link]
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Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects . (2024). PubMed. [Link]
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Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling . eScholarship, University of California. [Link]
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The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis . Hydro-Oxy. [Link]
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Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry . (2014). PubMed Central. [Link]
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5-methyl-4-oxo-hexanoic acid . LookChem. [Link]
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Application Notes & Protocols: A Guide to the Esterification of 5-Methyl-4-oxohexanoic Acid
Introduction:
5-Methyl-4-oxohexanoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures.[1] Its structure, featuring both a carboxylic acid and a ketone functional group, allows for a variety of chemical transformations. The esterification of the carboxylic acid moiety is a fundamental conversion, yielding esters that are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
The presence of the C4-keto group introduces specific challenges and considerations into the esterification strategy. Reaction conditions must be carefully selected to ensure high conversion of the carboxylic acid while preserving the integrity of the ketone. This guide provides a detailed overview of the primary methods for the esterification of this compound, offering in-depth mechanistic insights and field-tested protocols suitable for researchers in academic and industrial settings. We will explore both classical acid-catalyzed methods and milder, coupling agent-mediated approaches.
Part 1: Mechanistic Considerations in Esterification
Understanding the underlying reaction mechanisms is critical for selecting the appropriate conditions and for troubleshooting experimental outcomes. The two most relevant pathways for the esterification of this compound are the Fischer-Speier esterification and the Steglich esterification.
The Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side.[2][4]
Mechanism: The process involves a series of protonation and deprotonation steps:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][4][5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Figure 1. Mechanism of Fischer-Speier Esterification.
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the reaction equilibrium to favor ester formation, according to Le Châtelier's principle.[4]
-
Water Removal: The removal of water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) is another effective strategy to drive the reaction to completion.[2]
-
Catalyst Choice: Strong mineral acids like sulfuric acid or organic acids like p-toluenesulfonic acid are effective catalysts. However, care must be taken as harsh acidic conditions can potentially promote side reactions at the ketone, such as enolization or aldol-type condensations.
The Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and efficient alternative.[6][7] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][8]
Mechanism: This reaction proceeds through the activation of the carboxylic acid:
-
Formation of O-Acylisourea: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[6]
-
Role of DMAP: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This step is crucial and forms an even more reactive N-acylpyridinium intermediate.[6] This intermediate is less prone to the side reaction of N-acylurea formation.[6]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the acyl group of the N-acylpyridinium intermediate.
-
Product Formation: The reaction yields the desired ester, the insoluble dicyclohexylurea (DCU) byproduct, and regenerates the DMAP catalyst.[6]
Figure 2. Mechanism of Steglich Esterification.
Causality of Experimental Choices:
-
Mild Conditions: The reaction is typically run at room temperature in aprotic solvents (e.g., dichloromethane), which is ideal for preserving the keto-functionality of this compound.[8]
-
Sterically Hindered Alcohols: This method is particularly effective for esterifying sterically demanding alcohols, such as tert-butyl alcohol, which perform poorly under Fischer conditions.[6][7]
-
Byproduct Removal: The primary byproduct, DCU, is a solid that conveniently precipitates from the reaction mixture and can be removed by simple filtration.
Part 2: Comparative Overview of Reaction Conditions
The choice of esterification method depends on the desired ester, the scale of the reaction, and the stability of the starting materials. The following table summarizes the key parameters for the discussed methods.
| Parameter | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | Thionyl Chloride Method |
| Catalyst/Reagents | H₂SO₄, p-TsOH, HCl | DCC, DMAP (catalytic) | SOCl₂, then alcohol |
| Typical Alcohol | Primary & Secondary (e.g., Methanol, Ethanol)[7] | Primary, Secondary, & Tertiary (e.g., tert-Butanol)[6][7] | Primary & Secondary |
| Solvent | Excess alcohol or inert solvent (e.g., Toluene) | Aprotic (e.g., CH₂Cl₂, THF, Et₂O)[8] | Aprotic (e.g., Toluene, CH₂Cl₂) |
| Temperature | Reflux (typically 60-120°C)[4] | 0°C to Room Temperature[8] | 0°C to Reflux |
| Advantages | Inexpensive reagents, suitable for large scale. | Mild conditions, high yields, suitable for acid-sensitive substrates and hindered alcohols.[6][8] | Forms highly reactive acid chloride intermediate, drives reaction to completion.[7] |
| Disadvantages | Equilibrium-limited, harsh conditions, not suitable for tertiary alcohols or acid-labile substrates.[7] | Stoichiometric amount of DCC required, DCU byproduct can complicate purification, DCC is an allergen.[8] | SOCl₂ is corrosive and toxic, generates HCl gas. Not suitable for acid-sensitive substrates.[7] |
Part 3: Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with extreme care.[8]
Protocol 1: Fischer-Speier Synthesis of Methyl 5-Methyl-4-oxohexanoate
This protocol is optimized for the synthesis of simple alkyl esters where the alcohol can be used in excess as the solvent.
Figure 3. Workflow for Fischer-Speier Esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (reagent grade, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-3 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 69.4 mmol).
-
Reagent Addition: Add methanol (150 mL). Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.13 mL, ~2.4 mmol) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up (Cooling & Neutralization): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution (200 mL) to neutralize the acid catalyst. Caution: CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford the pure methyl 5-methyl-4-oxohexanoate.
Protocol 2: Steglich Synthesis of tert-Butyl 5-Methyl-4-oxohexanoate
This protocol is ideal for producing esters of secondary or tertiary alcohols, or when acid-sensitive functionalities must be preserved.
Figure 4. Workflow for Steglich Esterification.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl alcohol (1.5-3.0 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (e.g., 5.0 g, 34.7 mmol), tert-butyl alcohol (e.g., 7.7 g, 104 mmol), DMAP (0.42 g, 3.47 mmol), and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the stirring solution to 0°C in an ice bath.[8]
-
DCC Addition: Dissolve DCC (7.86 g, 38.1 mmol) in a small amount of anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting acid is no longer visible.
-
Work-up (Filtration): Filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 50 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 5-methyl-4-oxohexanoate.
References
- EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
-
Ester synthesis by esterification . Organic Chemistry Portal. [Link]
-
Steglich Esterification . Organic Chemistry Portal. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
- Process for the preparation of 5-oxohexanoic acid and its derivatives.
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate . Organic Syntheses. [Link]
-
Acid to Ester - Common Conditions . The Organic Chemistry Portal. [Link]
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This compound . PubChem. [Link]
-
Fischer Esterification . Organic Chemistry Portal. [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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Fischer Esterification . Chemistry Steps. [Link]
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4-Methyl-5-oxohexanoic acid . PubChem. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . University of Calgary. [Link]
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- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Advanced Purification Strategies for 5-Methyl-4-oxohexanoic Acid
Introduction
5-Methyl-4-oxohexanoic acid is a bifunctional organic molecule featuring both a ketone and a carboxylic acid moiety.[1] This structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. The presence of both a moderately polar ketone and a highly polar, ionizable carboxylic acid presents unique challenges and opportunities for purification. Achieving high purity is critical, as even trace impurities can interfere with subsequent reactions, alter biological activity, or compromise the integrity of final products.
This guide provides a comprehensive overview of robust purification techniques tailored to the specific physicochemical properties of this compound. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for optimal results. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the successful isolation of a high-purity final product.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. The key characteristics are summarized below.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₇H₁₂O₃ | [1][2] | Indicates a relatively small, non-aromatic molecule. |
| Molecular Weight | 144.17 g/mol | [1][2] | Standard molecular weight for a small organic molecule. |
| Boiling Point | 260.2 °C (at 760 mmHg) | [2] | High boiling point suggests vacuum distillation is necessary to prevent thermal degradation. |
| Density | 1.058 g/cm³ | [2] | Useful for phase separation during liquid-liquid extraction. |
| LogP (o/w) | 0.6 - 1.07 | [1][2] | Indicates moderate lipophilicity, making it soluble in a range of organic solvents but also retaining some water solubility, especially in its ionized form. |
| Functional Groups | Carboxylic Acid, Ketone | [1][3] | The carboxylic acid allows for manipulation of solubility with pH (acid-base extraction, anion exchange). The ketone contributes to the molecule's polarity. |
Strategic Purification Workflow
A multi-step approach is typically required to purify this compound from a crude synthetic mixture. The optimal path depends on the nature of the impurities, the required purity level, and the scale of the operation. The following workflow illustrates a logical progression from bulk impurity removal to high-purity polishing.
Caption: A logical workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Preliminary Purification via Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. In a basic aqueous solution (pH > pKa), the acid is deprotonated to its highly water-soluble carboxylate salt form. Neutral organic impurities (e.g., starting esters, non-acidic byproducts) remain in the organic phase and are removed. Subsequent acidification of the aqueous layer reprotonates the carboxylate, making the desired compound less water-soluble and allowing it to be extracted back into a fresh organic solvent.
Caption: The process of separating the target acid from neutral impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Basification: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Discard Impurities: The remaining organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (verify with pH paper). The solution may become cloudy as the protonated carboxylic acid precipitates or oils out.
-
Final Extraction: Transfer the acidified aqueous solution back to the separatory funnel. Add a fresh portion of ethyl acetate or DCM, shake vigorously, and allow the layers to separate.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer containing the purified product. Repeat the extraction on the aqueous layer with one or two more portions of the organic solvent to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: Assess the purity of the resulting material by Thin Layer Chromatography (TLC) against the crude starting material.
Protocol 2: Purification by Recrystallization
Principle: This method is applicable if this compound is a solid at room temperature. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated, causing the desired compound to crystallize while impurities remain dissolved in the mother liquor.[5][6]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carboxylic acids, mixtures of ethanol/water or ethyl acetate/hexane are often effective.[7] Test small quantities to find a suitable system.
-
Dissolution: Place the semi-purified solid from Protocol 1 in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. For maximum yield, the flask can subsequently be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Protocol 3: High-Purity Polishing by Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For this compound, both normal-phase and ion-exchange chromatography are highly effective.
Sub-Protocol 3A: Normal-Phase (Silica Gel) Chromatography
-
Stationary Phase: Silica Gel (polar).
-
Mobile Phase: A non-polar/moderately polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The addition of a small amount of acetic or formic acid (~0.5-1%) to the mobile phase is crucial to keep the carboxylic acid protonated and prevent "tailing" on the silica gel.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Dissolve the compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., moving from 9:1 to 1:1 hexane:ethyl acetate) to move the compound down the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Sub-Protocol 3B: Anion Exchange Chromatography
-
Principle: This technique is excellent for separating the target acid from neutral or cationic impurities. The stationary phase is a resin with positively charged functional groups. The crude mixture is loaded under conditions where the carboxylic acid is deprotonated (anionic) and binds to the resin. Impurities are washed away, and the pure acid is then displaced from the resin.[8][9]
-
Procedure:
-
Select a suitable strong anion exchange (SAX) resin and pack it into a column.
-
Equilibrate the column with a low-ionic-strength buffer at a pH above the pKa of the acid (e.g., pH 7-8).
-
Dissolve the crude sample in the equilibration buffer and load it onto the column. The anionic 5-Methyl-4-oxohexanoate will bind to the resin.
-
Wash the column with the equilibration buffer to elute any unbound neutral or cationic impurities.
-
Elute the bound product by washing the column with a solution that displaces it, such as a high-concentration salt solution or a buffer with a low pH that protonates the carboxylic acid, releasing it from the resin.[9]
-
Collect fractions and process as required (e.g., desalt and concentrate).
-
Protocol 4: Purification by Vacuum Distillation
Principle: For liquid compounds, distillation separates components based on differences in their boiling points.[5] Given the high atmospheric boiling point of this compound (260.2 °C), performing the distillation under reduced pressure (vacuum) is essential.[2] This lowers the boiling point significantly, allowing the compound to vaporize at a temperature low enough to prevent thermal decomposition.[10]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Sample Loading: Charge the distillation flask with the semi-purified liquid product (no more than two-thirds full).
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.
-
Distillation: Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the product begins to distill. Collect the fraction that distills over at a constant temperature and pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Validation: The purity of the distilled liquid can be confirmed by HPLC, GC, or NMR spectroscopy.
Purity Assessment
Regardless of the method used, the final purity must be rigorously assessed.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and column fractions. A single spot under various solvent conditions suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile organic compounds.[11] A reversed-phase C18 column with a UV detector is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can reveal the presence of impurities.
-
Melting Point Analysis: For solids, a narrow melting point range that is consistent with literature values indicates high purity.
Conclusion
The purification of this compound is readily achievable through a systematic application of fundamental organic chemistry techniques. The bifunctional nature of the molecule is an asset, allowing for powerful separation via acid-base extraction and anion exchange chromatography. For bulk purification, vacuum distillation (for liquids) or recrystallization (for solids) are effective first steps. High-purity material for sensitive applications is best obtained by employing a final polishing step using column chromatography. By understanding the principles behind each method and using appropriate analytical validation, researchers can confidently obtain this valuable synthetic building block in the required state of purity.
References
-
ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). 5-methyl-4-oxo-hexanoic acid | 41654-04-0. Retrieved from [Link]
- Google Patents. (1999). WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
- Mueller, H. F., Larson, T. E., & Ferretti, M. (1960). Chromatographic separation and identification of organic acids. Analytical Chemistry, 32(6), 687-690.
- Google Patents. (1967). US3524877A - Method of producing keto acids.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved from [Link]
-
A-Level Chemistry. (2025). Distillation of a Product from a Reaction (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2012). Distillation of Natural Fatty Acids and Their Chemical Derivatives. Retrieved from [Link]
- Google Patents. (1981). EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
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Application Note: A Researcher's Guide to the Selective Reduction of the Ketone in 5-Methyl-4-oxohexanoic Acid
Introduction
5-Methyl-4-oxohexanoic acid is a versatile bifunctional molecule of significant interest in the synthesis of pharmaceuticals and other complex organic scaffolds. The presence of both a ketone and a carboxylic acid functional group presents a unique chemical challenge: the selective reduction of the ketone to a secondary alcohol without affecting the carboxylic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for achieving this selective transformation. We will delve into the mechanistic underpinnings of various reduction strategies, offer detailed step-by-step protocols, and discuss the critical parameters that ensure high yield and selectivity.
The primary challenge in the reduction of this compound lies in the chemoselectivity of the reducing agent. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ketone and the carboxylic acid.[1][2] Therefore, milder and more selective reagents are required. This guide will focus on two primary, reliable methods: Sodium Borohydride (NaBH₄) reduction and Catalytic Hydrogenation.
Method 1: Selective Ketone Reduction using Sodium Borohydride
Sodium borohydride (NaBH₄) is a widely used reducing agent known for its chemoselectivity in reducing aldehydes and ketones in the presence of less reactive functional groups such as esters and carboxylic acids.[1][3] The lower reactivity of NaBH₄ compared to agents like LiAlH₄ is key to its success in this application.
Mechanism of Action
The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4] The resulting alkoxide is then protonated by a protic solvent, typically an alcohol, to yield the secondary alcohol. The carboxylic acid group is generally unreactive towards NaBH₄ under standard conditions because the acidic proton is first quenched by the hydride, forming a carboxylate salt which is resistant to further reduction.
Experimental Workflow: NaBH₄ Reduction
Caption: Workflow for the Sodium Borohydride Reduction.
Detailed Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add 0.26 g of sodium borohydride in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. Continue adding HCl until the pH is ~2-3.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-hydroxy-5-methylhexanoic acid.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is another effective method for the selective reduction of ketones. This technique involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is a clean and efficient method that often provides high yields.
Underlying Principles
In catalytic hydrogenation, the ketone and hydrogen are adsorbed onto the surface of the metal catalyst. The hydrogen-hydrogen bond is cleaved, and the hydrogen atoms are added across the carbonyl double bond, resulting in the formation of the corresponding alcohol. The carboxylic acid is generally inert under these conditions.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol
-
Reaction Setup: To a high-pressure reaction vessel (Parr shaker or similar), add a solution of 1.0 g of this compound in 25 mL of ethanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Palladium on carbon (10 wt% catalyst loading) to the solution. Caution: Pd/C can be pyrophoric. Handle with care.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Workup: Once the hydrogen uptake ceases (typically 4-6 hours), carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Asymmetric Reduction for Stereoselective Synthesis
For applications requiring a specific stereoisomer of the resulting alcohol, asymmetric reduction methods are employed. This is particularly crucial in drug development where the chirality of a molecule can significantly impact its biological activity.
Chiral Catalysts in Hydrogenation
Asymmetric hydrogenation can be achieved by using chiral catalysts, such as those based on Ruthenium-BINAP complexes.[5] These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer over the other.
A study on the asymmetric hydrogenation of γ-keto acids using a Ni-Zn co-catalytic system has shown excellent results, affording chiral γ-valerolactones in high yield and enantiomeric excess.[6] This approach highlights the potential for developing highly selective methods for substrates like this compound.
Data Summary
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 85-95 | High for Ketone |
| Catalytic Hydrogenation | H₂ / 10% Pd/C | Ethanol | 25 | 90-98 | High for Ketone |
| Asymmetric Hydrogenation | H₂ / Chiral Ru or Ni catalyst | Various | Varies | 80-99 | High (enantioselective) |
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of reducing agent or catalyst, or extending the reaction time.
-
Low Yield: Low yields can result from product loss during workup and purification. Ensure efficient extraction and careful handling during chromatography.
-
Safety: Always work in a well-ventilated fume hood, especially when handling flammable solvents and pyrophoric catalysts, or when hydrogen gas is evolved.
Conclusion
The selective reduction of the ketone in this compound is a readily achievable transformation using standard laboratory techniques. The choice between sodium borohydride reduction and catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, cost, and desired purity. For stereospecific applications, asymmetric hydrogenation with chiral catalysts offers a powerful solution. The protocols outlined in this application note provide a solid foundation for researchers to successfully perform this important chemical conversion.
References
-
ResearchGate. (n.d.). Direct reduction of carboxylic acid in presence of ketone. Retrieved from [Link]
-
Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. (2025). Journal of Physics: Conference Series. Retrieved from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Deng, Y., et al. (2023). Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn. Journal of Yunnan University: Natural Sciences Edition. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Study on asymmetric hydrogenation of <i>γ</i>-keto acid catalyzed by Ni/Zn [yndxxb.ynu.edu.cn]
Troubleshooting & Optimization
troubleshooting side reactions in 5-Methyl-4-oxohexanoic acid synthesis
Technical Support Center: Synthesis of 5-Methyl-4-oxohexanoic acid
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. As a valuable γ-keto acid intermediate in pharmaceutical development and specialty chemical manufacturing, achieving a high-purity, high-yield synthesis is paramount. Many researchers encounter challenges with side reactions and impurities that can derail timelines and consume valuable resources.
This guide is designed to provide you, our fellow scientists and researchers, with practical, field-tested insights to troubleshoot common issues. We will focus on a robust and reliable synthetic route: the organocuprate-mediated ring-opening of succinic anhydride. This method is often preferred for its selectivity and efficiency in creating γ-keto acids.
Here, we will move beyond simple procedural lists to explore the causality behind each step, empowering you to not only solve current problems but also to anticipate and prevent future ones.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound via the Gilman reagent pathway.
Q1: My overall yield is disappointingly low. What are the most likely causes?
A low yield is the most frequent complaint, and it can typically be traced back to one of three areas: the integrity of the Gilman reagent, the reaction conditions, or the workup procedure.
Causality: The key to this synthesis is the successful formation and reaction of lithium diisopropylcuprate, a thermally unstable and highly reactive species.[1] It is exquisitely sensitive to moisture, oxygen, and temperature. Any deviation from optimal conditions will lead to its decomposition or undesired side reactions, directly impacting your yield.
Troubleshooting Summary:
| Problem Area | Probable Cause | Recommended Solution |
| Reagent Quality & Preparation | Incomplete formation of the initial isopropyllithium due to impure 2-halopropane or inactive lithium metal. | Use freshly distilled 2-bromopropane or 2-chloropropane. Ensure lithium metal is clean (scraped to reveal a shiny surface) and finely cut. |
| Degradation of the Gilman reagent (lithium diisopropylcuprate) after formation. | Prepare the Gilman reagent in situ and use it immediately. Maintain temperature strictly at or below 0°C, and preferably at -78°C during formation.[2] | |
| Impure or wet succinic anhydride. | Use freshly opened succinic anhydride or recrystallize/sublime it before use to remove any succinic acid formed from hydrolysis. | |
| Reaction Conditions | Presence of atmospheric oxygen or moisture. | The entire process must be conducted under a rigorously dry, inert atmosphere (Argon or Nitrogen). Use oven-dried glassware and anhydrous solvents. |
| Incorrect reaction temperature. | Formation of isopropyllithium is typically done at ~0°C to -10°C. Formation of the cuprate and its subsequent reaction with the anhydride should be done at low temperatures (-78°C to -20°C) to prevent decomposition.[3] | |
| Workup & Purification | Loss of product during aqueous workup. | The final product is a carboxylic acid, which can be deprotonated to its carboxylate salt. Ensure the aqueous layer is sufficiently acidified (pH 1-2) before extraction to keep the product in its neutral, organic-soluble form. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and reduce the solubility of the organic product in the aqueous phase. |
Q2: I'm observing a significant amount of a tertiary alcohol by-product in my crude NMR. What is it and how can I prevent it?
This is a classic side reaction. The by-product is likely 2,4,5-trimethyl-4-hexene-2,4-diol or a related tertiary alcohol, formed from the "over-addition" of a more reactive organometallic species to the ketone functional group of your product.
Causality: Gilman reagents (organocuprates) are valued for their "soft" nucleophilicity, which makes them selective for reacting with the anhydride but generally unreactive towards the resulting ketone product.[4][5] However, the Gilman reagent is prepared from two equivalents of an organolithium reagent (a "hard" nucleophile) and one equivalent of a copper(I) salt.[6] If any unreacted isopropyllithium remains in the flask, it will readily attack the ketone of your desired product as it is formed, leading to the tertiary alcohol.
Prevention Strategy:
-
Ensure Complete Cuprate Formation: The most critical step is to guarantee that all the isopropyllithium has reacted with the copper(I) iodide to form the Gilman reagent.
-
Slow Addition: Add the isopropyllithium solution dropwise to the slurry of copper(I) iodide at low temperature (-78°C).
-
Visual Confirmation: A successful Gilman reagent formation is often accompanied by a color change. The initial mixture might be colored, but the final Gilman solution should be nearly colorless or light yellow/brown.[3]
-
Sufficient Stirring: Allow the mixture to stir for at least 30 minutes at low temperature after the addition is complete to ensure the reaction goes to completion.
-
-
Use High-Purity Copper(I) Salt: Use freshly purified copper(I) iodide or copper(I) bromide. Impurities can hinder the reaction and leave residual organolithium.
Q3: My reaction stalls, and I recover a lot of unreacted succinic anhydride. Why is this happening?
Recovering starting material points to a deactivated or insufficient nucleophile. The Gilman reagent is potent but fragile.
Causality: Organocuprates are thermally unstable and readily decompose, especially secondary and tertiary organocuprates.[3] They also react rapidly with trace amounts of water or oxygen. If your reaction stalls, it's almost certain your Gilman reagent has been quenched before it could react completely with the succinic anhydride.
Prevention Strategy:
-
Rigorous Inert Atmosphere: This cannot be overstated.
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry argon or nitrogen.
-
Solvents: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether).
-
Technique: Use proper air-free techniques (e.g., Schlenk line or glovebox) for all transfers of reagents and solvents.
-
-
Strict Temperature Control:
-
Prepare the reagent at a low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Do not allow the reaction mixture to warm up significantly until the reaction is complete and ready for quenching. Organocuprates can decompose via homocoupling at higher temperatures.[1]
-
-
Stoichiometry Check: Ensure you are using at least one full equivalent of the organocuprate per equivalent of succinic anhydride. Since only one of the two alkyl groups on the cuprate is transferred, the stoichiometry is based on the R₂CuLi formula.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal method for synthesizing the lithium diisopropylcuprate reagent?
This protocol is a reliable method for generating the Gilman reagent for immediate use.
Experimental Protocol: Synthesis of Lithium Diisopropylcuprate
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout.
-
Step 1: Prepare Isopropyllithium.
-
In a separate flask, add clean lithium metal (2.2 equivalents) to anhydrous diethyl ether or THF.
-
Cool the suspension to -10°C.
-
Slowly add 2-bromopropane (1.0 equivalent) dropwise via syringe, keeping the internal temperature below 0°C.
-
After addition, stir the mixture at 0°C for 1-2 hours. The formation of the organolithium is complete when most of the lithium metal is consumed.
-
-
Step 2: Prepare the Gilman Reagent.
-
In the main reaction flask, suspend copper(I) iodide (0.5 equivalents based on the initial 2-bromopropane) in anhydrous diethyl ether or THF.
-
Cool this slurry to -78°C (dry ice/acetone bath).
-
Slowly transfer the prepared isopropyllithium solution (1.0 equivalent) from the first flask to the CuI slurry via cannula or syringe, keeping the temperature below -60°C.
-
Upon completion of the transfer, allow the mixture to stir at -78°C for 30 minutes. The resulting pale, nearly colorless solution is the lithium diisopropylcuprate reagent, ready for use.
-
Q2: Can I use a Grignard reagent instead of an organocuprate?
While it is possible to use an isopropyl Grignard reagent (isopropylmagnesium bromide), it is not recommended for this specific transformation if high yields and purity are desired.
Causality: Grignard reagents are "harder" nucleophiles than organocuprates.[2][5] This means they are less selective. While they will react with succinic anhydride, they are also highly reactive towards the ketone product that is formed. This leads to a much higher probability of the double-addition side reaction, resulting in the formation of a tertiary alcohol and significantly reducing the yield of your desired γ-keto acid.[4] The use of an organocuprate is a strategic choice to prevent this exact side reaction.
Q3: What are the best practices for purifying the final product?
Purification involves separating the acidic product from neutral organic by-products and aqueous components.
-
Acid-Base Extraction: This is the primary purification step.
-
After quenching the reaction, perform an initial extraction with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with a dilute base (e.g., 1 M NaOH or NaHCO₃). Your product will move into the aqueous layer as its sodium salt, while neutral by-products (like homocoupling products) will remain in the organic layer.
-
Separate the layers. Carefully re-acidify the aqueous layer to pH 1-2 with cold, concentrated HCl.
-
Extract the acidified aqueous layer multiple times with fresh organic solvent. Your pure product is now back in the organic phase.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography/Recrystallization:
-
If the product is still not pure after extraction, flash column chromatography on silica gel is effective. A solvent system of hexanes/ethyl acetate with a small amount of acetic acid (to prevent tailing) is a good starting point.
-
If the product is a solid, recrystallization from a suitable solvent system can also be an effective final purification step.
-
Q4: What is the reaction mechanism for the addition of the Gilman reagent to succinic anhydride?
The mechanism involves a nucleophilic acyl substitution on one of the carbonyls of the anhydride, leading to ring-opening.
Note: The DOT language does not support direct image rendering in this context. The diagram above is a conceptual representation of the intended visual flow.
Explanation:
-
Nucleophilic Attack: One of the isopropyl groups from the Gilman reagent acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of succinic anhydride.
-
Ring Opening: This forms a transient tetrahedral intermediate which then collapses. The carbon-oxygen bond of the anhydride ring breaks, with the electrons moving to the oxygen to form a lithium carboxylate salt.
-
Protonation: The reaction is then quenched with an acid (e.g., HCl or NH₄Cl in water). This protonates the carboxylate salt to yield the final carboxylic acid product.
References
-
Chem-Station. (2014). Organocuprates. Chem-Station International Edition. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Slideshare. (n.d.). Gilman Reagent. [Link]
-
Upadhyaya, S. R. (2020). Gilman Reagent: Preparation and reactions with easy mechanism. Chemistry Notes. [Link]
-
Reddit r/OrganicChemistry. (2020). How come Gilman reagents do not react with aldehydes and ketones?[Link]
-
Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Organic Syntheses. (2020). Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
Sources
Technical Support Center: Optimizing Yield and Purity of 5-Methyl-4-oxohexanoic Acid
Welcome to the technical support center for 5-Methyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to enhance both the yield and purity of your final product.
Introduction
This compound is a keto-acid of significant interest in organic synthesis. Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile building block for a range of more complex molecules, including heterocyclic compounds with potential therapeutic applications.[1] Achieving high yield and purity is critical for the successful application of this compound in subsequent synthetic steps. This guide addresses common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: One prevalent method involves the hydrolysis of its corresponding ester, ethyl 5-methyl-4-oxohexanoate.[2][3][4] Another common approach is a Michael addition followed by hydrolysis and decarboxylation.[1] The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile.
Q2: What is the typical purity I can expect from commercial suppliers?
A2: Commercially available this compound is typically offered at purities ranging from 95% to 97%.[2][5] For applications requiring higher purity, additional purification steps in the lab are often necessary.
Q3: What are the key physical properties of this compound?
A3: It is a light yellow solid with a molecular weight of 144.17 g/mol .[6][7][8] It has a boiling point of 260.2 °C at 760 mmHg and a flash point of 125.4 °C.[2][6]
Q4: What analytical techniques are recommended for purity assessment?
A4: A combination of techniques is ideal.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Effective for quantifying purity and separating non-volatile components.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (carbonyls of the ketone and carboxylic acid).
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Category 1: Low Reaction Yield
Q: My reaction yield is consistently low after the hydrolysis of ethyl 5-methyl-4-oxohexanoate. What are the likely causes and solutions?
A: Low yield in this hydrolysis step is a common issue and can often be traced back to a few key factors:
-
Incomplete Hydrolysis: The conversion of the ethyl ester to the carboxylic acid may not have gone to completion.
-
Causality: Ester hydrolysis is an equilibrium-driven process. Insufficient reaction time, inadequate temperature, or a suboptimal concentration of the acid or base catalyst can lead to an incomplete reaction.
-
Solution:
-
Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or GC-MS to ensure the disappearance of the starting ester.
-
Increase Temperature: Heating the reaction mixture to reflux is a common strategy to drive the reaction to completion.[1]
-
Optimize Catalyst Concentration: If using acid catalysis (e.g., HCl or H₂SO₄), ensure a sufficient molar excess is used. For base-catalyzed hydrolysis (e.g., NaOH or KOH), ensure at least one equivalent of base is used, followed by a separate acidification step.
-
-
-
Product Loss During Workup: The product might be lost during the extraction phase.
-
Causality: this compound has some water solubility due to its carboxylic acid group. During aqueous workup, a significant portion of the product can remain in the aqueous layer.
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer.[1]
-
Increase the Number of Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) using smaller volumes rather than a single extraction with a large volume. This is a more efficient method for recovering the product.[1]
-
-
-
Side Reactions: Competing reactions can consume starting material or the desired product.
-
Causality: Under harsh acidic or basic conditions and high temperatures, side reactions such as aldol condensation or other decomposition pathways can occur.
-
Solution:
-
Milder Reaction Conditions: If side reactions are suspected, consider using milder conditions. This could involve using a weaker acid or base, or lowering the reaction temperature and compensating with a longer reaction time.
-
-
Category 2: Product Purity Issues
Q: After purification, my final product is still contaminated with the starting ester. How can I effectively remove it?
A: Contamination with the starting ester is a frequent challenge, often due to incomplete hydrolysis.
-
Causality: The starting ester, ethyl 5-methyl-4-oxohexanoate, has similar polarity to the product, which can make separation by standard column chromatography challenging.
-
Solution:
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product, this compound, will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral starting ester will remain in the organic layer. The layers can then be separated. Afterward, carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the solution is acidic (test with pH paper). The protonated product will precipitate out or can be extracted back into a fresh portion of the organic solvent.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Q: I am observing an unknown byproduct with a similar mass in my GC-MS analysis. What could it be and how can I avoid it?
A: An unknown byproduct could arise from several sources depending on the synthetic route.
-
Possible Byproduct: Self-Condensation Product
-
Causality: Under basic conditions, the enolate of the ketone can react with another molecule of the keto-acid in an aldol-type reaction, leading to higher molecular weight impurities.
-
Solution: When performing base-catalyzed reactions, add the base slowly at a reduced temperature to minimize the concentration of the enolate at any given time.
-
-
Possible Byproduct: Decarboxylation of a Precursor
-
Causality: If your synthesis involves a β-keto ester intermediate, premature or excessive heating during workup can lead to unwanted decarboxylation before the primary reaction is complete.[1]
-
Solution: Maintain careful temperature control during all stages of the reaction and workup. Avoid unnecessarily prolonged heating.
-
Detailed Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 5-methyl-4-oxohexanoate
This protocol describes the acid-catalyzed hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 5-methyl-4-oxohexanoate
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl 5-methyl-4-oxohexanoate (1.0 eq).
-
Add a 3M aqueous solution of hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting ester spot is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Expected Value | Common Pitfalls |
| Yield | 75-85% | Incomplete reaction; loss during workup. |
| Purity (crude) | 85-95% | Residual starting material; side products. |
| Appearance | Light yellow solid | Darker color may indicate decomposition. |
Visualizations
Workflow for Hydrolysis and Purification
The following diagram outlines the key steps and decision points in the synthesis and purification process.
Caption: Workflow for synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-methyl-4-oxo-hexanoic acid|41654-04-0|lookchem [lookchem.com]
- 3. PubChemLite - Ethyl 5-methyl-4-oxohexanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 5-methyl-4-oxohexanoate | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. 5-methyl-4-oxo-hexanoic acid CAS#: 41654-04-0 [m.chemicalbook.com]
- 8. This compound | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 5-Methyl-4-oxohexanoic acid by HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 5-Methyl-4-oxohexanoic acid. As drug development professionals and researchers, you understand the critical importance of accurately identifying and quantifying impurities. This guide is structured to provide direct, actionable solutions to common challenges encountered during the HPLC analysis of this unique keto acid. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
Understanding the Analyte: this compound
Before troubleshooting, understanding the analyte is paramount. This compound is a relatively polar molecule containing both a ketone and a carboxylic acid functional group. Its behavior on a reversed-phase HPLC system is largely dictated by the protonation state of the carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| XLogP3 | 0.6 | [1] |
| pKa (estimated) | ~4.5 - 5.0 | N/A |
| Key Functional Groups | Carboxylic Acid, Ketone | N/A |
The relatively low LogP indicates its polar nature, while the pKa is critical for method development. To achieve good retention and sharp, symmetrical peaks in reversed-phase chromatography, the mobile phase pH should be controlled to suppress the ionization of the carboxylic acid group.[3]
Troubleshooting Guide: Common HPLC Issues & Solutions
This section addresses specific chromatographic problems in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing & Fronting)
Question: My main peak for this compound shows significant tailing. What is the likely cause, and how can I achieve a more symmetrical peak?
Answer: Peak tailing for an acidic analyte like this is most often caused by unwanted secondary interactions with the stationary phase or improper mobile phase pH.
Causality & Mechanism: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a mid-range pH (e.g., pH 4-6), your analyte's carboxyl group is partially or fully ionized (-COO⁻), while the silanols are also ionized (Si-O⁻). This leads to ionic repulsion, but some silanols remain protonated and can form strong hydrogen bonds with the ionized analyte, causing a secondary retention mechanism. This mixed-mode retention results in a tailed peak shape.
Step-by-Step Troubleshooting Protocol:
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Verify and Adjust Mobile Phase pH: This is the most critical factor.
-
Action: Ensure the aqueous component of your mobile phase has a pH at least 2 units below the analyte's pKa. For this compound, a target pH of 2.5 - 3.0 is ideal.
-
Reagents: Use an additive like 0.1% Formic Acid or 0.1% Phosphoric Acid in your aqueous mobile phase (Solvent A).[4][5] Phosphoric acid provides a more robustly buffered system.
-
Rationale: At this low pH, the carboxylic acid is fully protonated (-COOH), making the molecule less polar and preventing ionic interactions with residual silanols.
-
-
Evaluate Your Column:
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Action: If pH adjustment doesn't suffice, consider your column's characteristics. Use a high-quality, fully end-capped C18 column from a reputable manufacturer.
-
Alternative: For persistent issues, switch to a column with a different stationary phase chemistry. A polar-embedded phase (e.g., amide or carbamate) or a polar-endcapped column can provide alternative selectivity and shield the analyte from silanol interactions, often improving peak shape for polar compounds.
-
-
Check for Column Overload:
-
Action: Inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly (becomes more symmetrical), you may be overloading the column.
-
Rationale: Injecting too much mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.
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Issue 2: Inadequate Resolution & Co-eluting Peaks
Question: I'm observing a small peak on the shoulder of my main analyte peak. I suspect it's a process impurity or isomer. How can I resolve these two peaks?
Answer: Achieving separation between closely related compounds, such as the potential isomer 4-Methyl-5-oxohexanoic acid[6], is a challenge of selectivity (α) and efficiency (N).[7] Co-elution occurs when these factors are insufficient to distinguish between two analytes.[8][9]
Logical Troubleshooting Workflow:
Below is a decision-making workflow to systematically tackle co-elution issues.
Caption: Decision tree for resolving co-eluting peaks.
Detailed Steps & Explanation:
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Modify Mobile Phase Strength & Gradient:
-
Action (Gradient): The most powerful initial step is to make the gradient shallower around the elution time of the target peaks. If your peaks elute during a ramp from 20% to 40% over 5 minutes, try extending that segment to 10 minutes.[4]
-
Action (Isocratic): Decrease the percentage of the organic solvent (e.g., from 30% acetonitrile to 25%). This increases the retention factor (k) and gives the peaks more time to separate.
-
Rationale: These changes give the analytes more interaction time with the stationary phase, allowing subtle chemical differences to manifest as a physical separation.
-
-
Change the Organic Modifier (Alter Selectivity):
-
Action: If modifying strength isn't enough, switch your organic solvent. If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives similar retention times, and vice versa.
-
Rationale: Acetonitrile and methanol have different chemical properties and will interact differently with your analytes and the stationary phase, which can drastically change the elution order and improve selectivity.[4]
-
-
Change the Stationary Phase (Drastic Selectivity Change):
-
Action: If mobile phase optimization fails, the interaction mechanism must be changed. Switch to a column with a different chemistry. A phenyl-hexyl column, for example, offers pi-pi interactions which can be highly effective for separating compounds with aromatic rings or carbonyl groups.
-
Rationale: This is the most powerful way to alter selectivity. A different stationary phase fundamentally changes the chemical environment, providing a completely new opportunity for separation.[7]
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Issue 3: Baseline Noise or Drift
Question: My chromatogram has a very noisy or drifting baseline, which is making integration difficult, especially at the low UV wavelength (210 nm) I'm using. What's the cause?
Answer: Baseline issues at low UV wavelengths are common and typically stem from the mobile phase, the detector, or contamination in the system.[10][11]
Troubleshooting Protocol:
-
Isolate the Source:
-
Action: Stop the pump flow. If the noise stops, the problem originates from the pump or mobile phase. If the noise continues, the issue is with the detector electronics or lamp.[12]
-
-
Address Mobile Phase Issues (If Noise Stops with Flow):
-
Solvent Quality: ALWAYS use HPLC-grade or MS-grade solvents and additives. Lower-grade reagents can contain UV-absorbing impurities.
-
Degassing: Ensure your mobile phases are thoroughly degassed using an inline degasser, sonication, or helium sparging. Dissolved air can form microbubbles in the detector flow cell, causing noise.[10]
-
Mixing: If running a gradient, ensure the pump's mixer is functioning correctly. Inadequate mixing can appear as periodic baseline waves. You can confirm this by pre-mixing the mobile phase at a specific composition and running it isocratically.
-
-
Address Detector Issues (If Noise Persists):
-
Lamp Failure: The UV lamp has a finite lifetime. Check the lamp energy or intensity via your system's diagnostic software. Low energy is a primary cause of increased noise.
-
Dirty Flow Cell: Contaminants can build up on the flow cell windows. Flush the entire system with a strong solvent sequence, such as water -> isopropanol -> hexane -> isopropanol -> water. Refer to your detector manual for specific cleaning procedures.[10]
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Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing this compound?
A1: A robust starting point would be a reversed-phase gradient method designed to retain and resolve polar acidic compounds.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.5-5 µm, 4.6 x 150 mm | General purpose, good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers pH to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with low UV cutoff. |
| Gradient | 5% to 95% B in 15 minutes | A broad scouting gradient to find the elution window. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | Detects the carbonyl group. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion. |
This method can then be optimized based on the results of the initial scouting run.
Q2: How should I prepare my samples for analysis?
A2: Proper sample preparation is crucial to avoid issues like column clogging and peak distortion.[13]
Recommended Sample Preparation Protocol:
-
Dissolution: Accurately weigh your sample and dissolve it in a solvent that is compatible with the mobile phase. A good starting point is a 50:50 mixture of Water:Acetonitrile. Avoid using a diluent that is much stronger than the initial mobile phase conditions, as this can cause peak splitting or fronting.
-
Concentration: Aim for a final concentration of approximately 0.1 - 1.0 mg/mL. This is typically sufficient for UV detection without causing column overload.
-
Filtration: Filter every sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) before injection. This removes particulates that can block the column frit, leading to high backpressure and system damage.
-
Guard Column: For routine analysis of many samples, especially if they are not perfectly clean, use a guard column with the same packing material as your analytical column. This acts as a disposable filter, protecting the more expensive analytical column.[13]
Q3: What are the potential impurities I should be looking for?
A3: Impurities can originate from starting materials, side reactions, or degradation. Based on the structure, potential impurities could include:
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Isomers: 4-Methyl-5-oxohexanoic acid is a likely structural isomer that may be difficult to resolve.[6]
-
Synthesis Precursors: If the synthesis involves ester hydrolysis, the corresponding methyl or ethyl ester (e.g., methyl 5-methyl-4-oxohexanoate) could be present.[1]
-
Related Keto Acids: Other short-chain keto acids may be present from side reactions.[14]
-
Degradation Products: Keto acids can undergo various reactions. Be aware of potential new peaks appearing in stability studies.
References
-
LookChem. (n.d.). 5-methyl-4-oxo-hexanoic acid. Retrieved from [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38934, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546293, Methyl 4-oxohexanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate. Retrieved from [Link]
-
Guler, Z., & Uraz, G. (2013). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Journal of Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
- Dolan, J. W. (2002).
-
Yasuda, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
- Al-Qadhi, M., & Al-Amry, K. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. International Journal of Pharmaceutical Sciences and Research.
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Chrom-Art. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Minami, M., et al. (1987). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Journal of Microbiological Methods. Retrieved from [Link]
Sources
- 1. 5-methyl-4-oxo-hexanoic acid|41654-04-0|lookchem [lookchem.com]
- 2. This compound | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Organic Acids by Reversed Phase HPLC – Dr. Maisch [dr-maisch.com]
- 6. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Methyl-4-oxohexanoic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-methyl-4-oxohexanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common pitfalls associated with this synthesis, ensuring a higher success rate and purity of your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound derivatives, which are commonly prepared via a Michael addition of an acetoacetic ester with methyl vinyl ketone, followed by hydrolysis and decarboxylation.
Problem 1: Low Yield of the Michael Adduct (Ethyl 2-acetyl-5-methyl-4-oxohexanoate)
Question: I am performing the Michael addition between ethyl acetoacetate and 3-buten-2-one (methyl vinyl ketone) to synthesize the precursor to this compound, but my yields are consistently low. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the Michael addition step are a frequent challenge and can often be attributed to several factors. Let's break down the potential causes and their solutions.
Causality and Solutions:
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Inefficient Enolate Formation: The first crucial step is the deprotonation of ethyl acetoacetate to form a stable enolate. The choice and handling of the base are critical.
-
Troubleshooting:
-
Base Selection: While sodium ethoxide is commonly used, its effectiveness can be hampered by the presence of moisture. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically ethanol for sodium ethoxide) must be anhydrous.
-
Matching Alkoxide: When using an alkoxide base, it's essential to match it with the ester to prevent transesterification. For ethyl acetoacetate, use sodium ethoxide in ethanol.
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-
-
Side Reactions: Several side reactions can compete with the desired Michael addition, leading to a complex mixture and reduced yield.
-
Troubleshooting:
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base. Add the MVK slowly and at a low temperature (e.g., 0-5 °C) to the solution of the enolate.
-
Dialkylation: The product of the Michael addition still possesses an acidic α-hydrogen and can react with another molecule of MVK. To minimize this, use a slight excess of the acetoacetate nucleophile relative to the MVK electrophile.
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1,2-Addition vs. 1,4-Addition (Michael Addition): While enolates of β-keto esters strongly favor 1,4-addition, using highly reactive, "hard" nucleophiles can lead to undesired 1,2-addition to the carbonyl of MVK. Sticking to stabilized enolates and controlling the temperature helps to ensure the desired conjugate addition.
-
-
Experimental Protocol: Optimized Michael Addition
Problem 2: Incomplete Hydrolysis and Decarboxylation
Question: I have successfully synthesized the Michael adduct, but I am struggling with the final hydrolysis and decarboxylation step to obtain this compound. I either get a mixture of products or recover the starting ester. What am I doing wrong?
Answer:
The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid are sensitive to reaction conditions. Incomplete reactions or the formation of side products are common pitfalls.
Causality and Solutions:
-
Steric Hindrance: The presence of substituents on the α-carbon of the β-keto ester can sterically hinder the hydrolysis of the ester group. This is a significant consideration for your substituted intermediate.
-
Troubleshooting:
-
Harsh Conditions: Saponification (base-mediated hydrolysis) followed by acidification and heating is a common method. However, for sterically hindered esters, prolonged heating or stronger basic/acidic conditions may be necessary. Be aware that harsh conditions can also promote side reactions.
-
Krapcho Decarboxylation: For a milder and often more efficient alternative, consider the Krapcho decarboxylation. This reaction is performed in a polar aprotic solvent (like DMSO) with a salt (e.g., NaCl, LiCl) and a small amount of water at elevated temperatures. It is particularly effective for sterically hindered β-keto esters and avoids harsh acidic or basic conditions.
-
-
-
Premature Decarboxylation and Side Reactions: The β-keto acid intermediate is prone to decarboxylation upon heating. If the hydrolysis is not complete before significant decarboxylation occurs, you may end up with a mixture of the desired product, the unhydrolyzed ester, and potentially other byproducts.
-
Troubleshooting:
-
One-Pot Procedure: A common and effective method is to perform the hydrolysis and decarboxylation in a single step by heating the β-keto ester in an aqueous acidic solution (e.g., HCl or H₂SO₄). The acid catalyzes both the hydrolysis of the ester and the decarboxylation of the in-situ formed β-keto acid.
-
Temperature Control: Carefully control the temperature during the reaction. While heat is required for decarboxylation, excessive temperatures can lead to charring and decomposition. Refluxing is a standard and reliable method.
-
-
Experimental Protocol: Acid-Catalyzed Hydrolysis and Decarboxylation
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the acetoacetic ester synthesis for preparing this compound?
A1: The synthesis involves three key steps:
-
Enolate Formation: A base removes the acidic α-proton from ethyl acetoacetate, which is positioned between two carbonyl groups, to form a resonance-stabilized enolate.
-
Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ketone (3-buten-2-one) in a conjugate or 1,4-addition.
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Hydrolysis and Decarboxylation: The resulting β-keto ester is first hydrolyzed to a β-keto acid, which is thermally unstable and readily loses carbon dioxide (decarboxylates) upon heating to yield the final ketone product.
Q2: Can I use a different Michael acceptor other than 3-buten-2-one?
A2: Yes, the Michael addition is a versatile reaction. You can use other α,β-unsaturated carbonyl compounds as Michael acceptors to synthesize different derivatives. The choice of acceptor will determine the final structure of the keto acid.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the Michael adduct intermediate, and byproducts from side reactions like dialkylation.
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Purification Strategy:
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Extraction: A basic wash (e.g., with aqueous sodium bicarbonate) can help remove any unreacted acidic starting materials.
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Column Chromatography: Silica gel chromatography is often effective for separating the desired product from less polar impurities.
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Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
-
Q4: How does steric hindrance affect the synthesis?
A4: Steric hindrance can play a role in both the Michael addition and the hydrolysis/decarboxylation steps. A more sterically hindered acetoacetate derivative might react more slowly in the Michael addition. Similarly, as discussed in the troubleshooting guide, steric hindrance around the ester group can make hydrolysis more difficult, potentially requiring harsher conditions or alternative methods like the Krapcho decarboxylation.
Data and Workflow Visualizations
Table 1: Troubleshooting Summary for Low Yield in Michael Addition
| Potential Cause | Recommended Solution | Key Parameters to Control |
| Incomplete Enolate Formation | Use a stronger base (e.g., NaH); ensure anhydrous conditions. | Base stoichiometry, moisture exclusion |
| Polymerization of MVK | Slow, dropwise addition of MVK at low temperature (0-5 °C). | Addition rate, temperature |
| Dialkylation | Use a slight excess of the acetoacetate. | Stoichiometry of reactants |
| 1,2-Addition | Use a stabilized enolate and maintain low reaction temperatures. | Nucleophile choice, temperature |
Diagram 1: Synthetic Pathway of this compound
Caption: Overall synthetic workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the Michael addition step.
References
-
Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Study.com. Retrieved from [Link]
-
Acetoacetic Ester Synthesis – Alkylation of Enolates | Notes. (2011, February 8). PharmaXChange.info. Retrieved from [Link]
-
Krapcho decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]
- Flynn, D. L., Becker, D. P., Nosal, R., & Zabrowski, D. L. (1992). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters.
- Ojima, I., & Tagnon, M. (2018).
-
(PDF) Advances in the Krapcho Decarboxylation. (2011, February 10). ResearchGate. Retrieved from [Link]
-
Acetoacetic ester synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022, October 12). Nature Communications. Retrieved from [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018, October 27). Arkivoc. Retrieved from [Link]
-
Acetoacetic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
(PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2025, November 3). ResearchGate. Retrieved from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]
-
Chapter 21: Ester Enolates. (n.d.). Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]
-
Acetoacetic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Highly Enantioselective Hydrogenation of .beta.-Keto Esters under Mild Conditions. (1996, January 1). Journal of the American Chemical Society. Retrieved from [Link]
-
Ch21: Acetoacetic esters. (n.d.). University of Calgary. Retrieved from [Link]
- Problems on Conjugate (Michael)
Technical Support Center: Robust Quantification of 5-Methyl-4-oxohexanoic Acid
Welcome to the technical support center dedicated to the robust quantification of 5-Methyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical methods.
Introduction to the Analyte: this compound
This compound is a keto acid with the molecular formula C7H12O3.[1][2] Its structure, containing both a ketone and a carboxylic acid functional group, presents unique challenges for quantification, particularly in complex biological matrices. Accurate measurement of this and other keto acids is crucial in various research areas, including metabolic studies and drug development, as they are often key intermediates in biochemical pathways.[3]
This guide will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique due to its high sensitivity and selectivity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development of a quantitative method for this compound.
Q1: Why is direct LC-MS/MS analysis of this compound challenging?
A1: The primary challenges stem from its chemical properties. Being a small, polar organic acid, it often exhibits poor retention on traditional reversed-phase chromatography columns. Furthermore, the carboxylic acid and ketone moieties can lead to issues with ionization efficiency and stability in the mass spectrometer source.[3]
Q2: Is derivatization necessary for the LC-MS/MS analysis of this compound?
A2: While not always mandatory, derivatization is highly recommended to enhance the analytical performance. Derivatization can improve chromatographic retention, increase ionization efficiency, and enhance the specificity of detection.[3] Reagents like Girard's reagent T (GirT) can introduce a permanently charged group, significantly improving sensitivity in positive ion mode ESI-MS/MS.[4][5] Another option is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO), which improves chromatographic properties and allows for sensitive detection.[3]
Q3: What are the most common sample preparation techniques for extracting this compound from biological matrices like plasma?
A3: Protein precipitation is a widely used and effective method for extracting small molecules like keto acids from plasma.[6] A common approach involves adding a cold organic solvent, such as methanol or a mixture of acetonitrile and methanol, to the plasma sample to precipitate proteins.[6][7] After centrifugation, the supernatant containing the analyte can be further processed (e.g., derivatized) or directly injected into the LC-MS/MS system.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS.[8][9] Strategies to mitigate matrix effects include:
-
Effective sample cleanup: Techniques like solid-phase extraction (SPE) can provide a cleaner extract compared to simple protein precipitation.
-
Chromatographic separation: Optimizing the LC method to separate the analyte from interfering matrix components is crucial.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[10]
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Sample dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of quantification.[8]
Q5: What are the key parameters for method validation according to regulatory guidelines?
A5: For bioanalytical method validation, regulatory bodies like the FDA provide clear guidance. The key parameters to assess include:
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Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For carboxylic acids, a lower pH (e.g., using 0.1% formic acid) is often beneficial. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak focusing on the column. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Derivatization Issues | Incomplete derivatization or the formation of isomers can lead to split peaks. Optimize derivatization conditions (reagent concentration, temperature, and time). |
Issue 2: Low or No Signal/Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization. |
| Analyte Degradation | Keto acids can be unstable. Ensure proper sample handling and storage (e.g., on ice, minimize freeze-thaw cycles).[11] |
| Poor Extraction Recovery | Optimize the sample preparation method. Evaluate different extraction solvents or consider solid-phase extraction (SPE). |
| Matrix Suppression | Implement strategies to mitigate matrix effects as described in the FAQ section. |
| Incorrect MS/MS Transition | Infuse a standard solution of the analyte to optimize the precursor and product ion masses and collision energy. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Use high-purity LC-MS grade solvents and freshly prepared mobile phases. |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution. |
| Contaminated MS Source | Clean the ion source components according to the manufacturer's recommendations. |
| Carryover | Optimize the autosampler wash procedure with a strong, appropriate solvent. |
Issue 4: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| LC Pump Issues | Check for leaks in the pump and ensure proper solvent degassing. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase and ensure accurate mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound. These are based on established methods for similar keto acids and should be optimized and validated for your specific application.
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of cold methanol (or acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization or direct injection.
Protocol 2: Derivatization with Girard's Reagent T (GirT)
This protocol is adapted from methods for other keto-containing molecules.[4][12]
-
Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL GirT in 10% acetic acid in methanol.
-
Incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute with the initial mobile phase before injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (depending on derivatization) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Diagram 1: General Workflow for Quantification of this compound
Caption: A generalized workflow for the quantification of this compound.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: A logical flow for troubleshooting low signal intensity issues.
References
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research.[Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry.[Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules.[Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research.[Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolomics.[Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatographic Science.[Link]
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry.[Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research.[Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules.[Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.[Link]
-
LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B.[Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods.[Link]
-
Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv.[Link]
-
LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B.[Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[Link]
-
Update on Measuring Ketones. Journal of Diabetes Science and Technology.[Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.[Link]
-
LC-MS Troubleshooting. CHROMacademy.[Link]
-
How to Avoid Problems in LC–MS. LCGC International.[Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.[Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology.[Link]
-
Internal Standards in metabolomics. IsoLife.[Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC.[Link]
-
This compound. PubChem.[Link]
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LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu.[Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis.[Link]
-
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites.[Link]
-
Gas-liquid chromatography of α-keto acids: Quantification of the branched-chain α-keto acids from physiological sources. Analytical Biochemistry.[Link]
-
4-Methyl-5-oxohexanoic acid. PubChem.[Link]
-
5-methyl-4-oxo-hexanoic acid. LookChem.[Link]
-
On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology.[Link]
-
5-Methylhexanoic acid. Human Metabolome Database.[Link]
-
Hexanoic acid,5-methyl-4-oxo. ChemSrc.[Link]
-
Hyperglycemic Crises in Adults With Diabetes: A Consensus Report. Diabetes Care.[Link]
-
Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Pharmaceutics.[Link]
-
Metabolism. Essays in Biochemistry.[Link]
-
Methodological Challenges and Confounders in Research on the Effects of Ketogenic Diets: A Literature Review of Meta-Analyses. Nutrients.[Link]
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5-Methyl-6-oxohexanoic acid. PubChem.[Link]
-
Pathways. MetaboAge.[Link]
-
Acute Ingestion of Ketone Monoesters and Precursors Do Not Enhance Endurance Exercise Performance: A Systematic Review and Meta-Analysis. International Journal of Sport Nutrition and Exercise Metabolism.[Link]
-
Tirzepatide. Wikipedia.[Link]
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Technical Support Center: Optimization of Reaction Parameters for Scaling Up 5-Methyl-4-oxohexanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the challenges of transitioning this synthesis from bench-scale to larger-scale production.
Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1][2] Its synthesis is most commonly achieved through a well-established pathway known as the acetoacetic ester synthesis. This method involves the acylation of an ethyl acetoacetate enolate with an appropriate acylating agent, followed by hydrolysis and decarboxylation.[3][4] While straightforward at the laboratory scale, scaling up this process introduces challenges related to reaction control, impurity profiles, and overall efficiency.[5] This guide will address these challenges in a practical, question-and-answer format.
Core Synthesis Pathway
The synthesis of this compound via the acetoacetic ester route can be conceptually broken down into three key stages:
-
Enolate Formation: A base is used to deprotonate the α-carbon of ethyl acetoacetate, creating a resonance-stabilized enolate.[3]
-
Acylation: The enolate nucleophile attacks an acylating agent, such as isobutyryl chloride, to form the C-C bond, yielding ethyl 5-methyl-4-oxohexanoate.[6]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound.[7][8]
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Q1: My yield of ethyl 5-methyl-4-oxohexanoate is low in the acylation step. What are the likely causes and how can I improve it?
A1: Low yields in the acylation step are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Enolate Formation: The deprotonation of ethyl acetoacetate must be complete to ensure maximum conversion.
-
Troubleshooting:
-
Choice of Base: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a common and effective choice for generating the enolate quantitatively.[7] Sodium ethoxide can also be used, but the reaction is an equilibrium, which may not favor complete enolate formation.
-
Reaction Conditions: Ensure your solvent (e.g., THF, DMF) is anhydrous. Any protic solvent will quench the enolate. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
-
Side Reactions: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon (C-acylation) or the oxygen (O-acylation). O-acylation leads to the formation of an enol ester byproduct, which will not lead to the desired product upon hydrolysis and decarboxylation.
-
Troubleshooting:
-
Temperature Control: C-acylation is generally favored at lower temperatures. Running the acylation step at 0°C or even lower can help to minimize the formation of the O-acylated byproduct.
-
Solvent Effects: The choice of solvent can influence the C/O acylation ratio. Aprotic solvents like THF or DMF are generally preferred.
-
-
-
Dialkylation: A portion of the mono-acylated product can be deprotonated by any remaining base and react with another molecule of isobutyryl chloride, leading to a di-acylated byproduct.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of ethyl acetoacetate relative to the base and isobutyryl chloride to ensure the acylating agent is consumed before it can react with the product.
-
Slow Addition: Add the isobutyryl chloride slowly to the enolate solution at a low temperature. This helps to maintain a low concentration of the acylating agent and favors the reaction with the more abundant starting enolate.
-
-
Q2: During the hydrolysis and decarboxylation step, I am seeing significant amounts of byproducts and my final product is impure. What is going wrong?
A2: Impurities arising from the final step often stem from incomplete reactions or side reactions under harsh conditions.
-
Incomplete Hydrolysis: The ester group of ethyl 5-methyl-4-oxohexanoate needs to be fully hydrolyzed to the carboxylic acid for decarboxylation to occur.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure that the hydrolysis is carried out for a sufficient amount of time at reflux. Monitoring the reaction by TLC or HPLC can confirm the disappearance of the starting ester.
-
Acid Concentration: A reasonably concentrated acid solution (e.g., 3-6 M HCl or H₂SO₄) is typically used to ensure efficient hydrolysis.
-
-
-
Incomplete Decarboxylation: The β-keto acid intermediate must be heated sufficiently to lose CO₂.
-
Formation of Self-Condensation Products: Under strongly acidic or basic conditions and at high temperatures, the product itself can potentially undergo side reactions.
-
Troubleshooting:
-
Controlled Heating: Avoid excessively high temperatures or prolonged heating times after the decarboxylation is complete. Once the evolution of CO₂ has ceased, it is best to cool the reaction and proceed with the workup.
-
-
Q3: As I scale up the reaction from 1g to 100g, I am noticing a significant drop in yield and an increase in a dark-colored, tarry byproduct. What are the key parameters to focus on for a successful scale-up?
A3: Scale-up challenges often revolve around heat and mass transfer. What works in a small flask doesn't always translate directly to a large reactor.[5]
-
Exothermic Reactions: The formation of the enolate and the subsequent acylation can be exothermic. On a small scale, the flask's surface area is sufficient to dissipate this heat. On a larger scale, this heat can build up, leading to side reactions and decomposition.
-
Optimization:
-
Controlled Addition: The addition of the base to the ethyl acetoacetate and the subsequent addition of isobutyryl chloride must be done at a controlled rate to manage the exotherm. A dropping funnel and an efficient cooling bath are essential. For larger scales, a jacketed reactor with controlled cooling is necessary.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Set a maximum temperature limit and adjust the addition rate accordingly.
-
-
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Optimization:
-
Efficient Stirring: Use an overhead mechanical stirrer that is appropriately sized for the reactor to ensure good mixing. The viscosity of the reaction mixture may change, so a powerful stirrer is important.
-
-
-
Work-up and Extraction: Extracting a large volume can be cumbersome and may lead to emulsions.
-
Optimization:
-
Solvent Choice: Select an extraction solvent that has a good partition coefficient for your product and is easily separated from the aqueous layer.
-
Brine Wash: Use a saturated sodium chloride (brine) solution during the work-up to help break emulsions and reduce the solubility of the organic product in the aqueous layer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the acylation of ethyl acetoacetate?
A1: The choice of base is critical. Here is a comparison of common choices:
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base that drives the deprotonation to completion.[7] | Flammable solid, reacts violently with water. Requires careful handling and an anhydrous solvent. |
| Sodium Ethoxide (NaOEt) | Less hazardous than NaH. Can be prepared in situ or purchased as a solution. | The reaction is an equilibrium, which may not result in complete enolate formation. Can participate in transesterification if a different ester is used.[10] |
| Potassium tert-Butoxide (KOtBu) | Strong, non-nucleophilic base. | More expensive than NaH or NaOEt. |
For optimal yield and control, sodium hydride is often the preferred base in an anhydrous aprotic solvent like THF or DMF.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting material (ethyl acetoacetate), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material and the appearance of a new, less polar spot (for the acylated ester) indicates the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[11]
Q3: What are the key safety precautions I should take when running this synthesis?
A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Sodium Hydride: Is highly flammable and reacts violently with water. It should be handled in a fume hood under an inert atmosphere.
-
Isobutyryl Chloride: Is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and DMF are flammable and have specific health hazards. Use in a well-ventilated area.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially during scale-up.
Q4: How do I purify the final product, this compound?
A4: After the work-up and extraction, the crude product can be purified by several methods:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification. This compound has a boiling point of 260.2 °C at 760 mmHg, so vacuum distillation is necessary to avoid decomposition.[12]
-
Crystallization: If the product is a solid or can be derivatized to a solid, recrystallization from an appropriate solvent system is a good method for achieving high purity.
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be used.
Experimental Protocols
The following are representative protocols based on the acetoacetic ester synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 5-methyl-4-oxohexanoate
This procedure is adapted from a similar synthesis of a related compound.[8]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetoacetate
-
Isobutyryl chloride
-
Dichloromethane
-
Water
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in anhydrous DMF, add sodium hydride (1.0 eq of 60% dispersion) in small portions with vigorous stirring at room temperature under an inert atmosphere.
-
Heat the mixture to 60°C and stir for 1 hour to ensure complete enolate formation.
-
Cool the mixture to 0°C and slowly add isobutyryl chloride (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture and slowly quench by adding cold water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ethyl 5-methyl-4-oxohexanoate can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
Materials:
-
Ethyl 5-methyl-4-oxohexanoate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To the crude ethyl 5-methyl-4-oxohexanoate from the previous step, add a 3M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4 hours. The evolution of carbon dioxide should be observed.[13]
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
After cooling to room temperature, extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
Wikipedia. Acetoacetic ester synthesis. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
PubChem. This compound. [Link]
-
Chemsrc. Hexanoic acid,5-methyl-4-oxo. [Link]
-
Chemistry Steps. Acetoacetic Ester Synthesis. [Link]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]
-
YouTube. 11.10 Acetoacetic Ester Synthesis. [Link]
-
OrganicChemGuide. 18.04 Acetoacetic ester synthesis. [Link]
-
LookChem. 5-methyl-4-oxo-hexanoic acid. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Methyl-4-oxohexanoic Acid Synthesis
Introduction: Beyond Synthesis to Structural Certainty
In the realm of organic synthesis and drug development, the creation of a target molecule is but the first chapter of the story. The narrative is incomplete without rigorous, empirical validation of its chemical structure. This guide provides an in-depth, comparative analysis of the essential spectroscopic methods required to unequivocally confirm the successful synthesis of 5-Methyl-4-oxohexanoic acid (C₇H₁₂O₃, MW: 144.17 g/mol ).[1][2] For researchers engaged in the synthesis of novel compounds, this process is not merely a quality control step; it is the foundation of scientific integrity, ensuring that subsequent biological or chemical studies are based on a molecule of known identity and purity.
We will move beyond a simple recitation of data, exploring the causality behind the spectral features and demonstrating how a multi-pronged spectroscopic approach—leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—forms a self-validating system for structural elucidation.
The Validation Workflow: A Triad of Analytical Techniques
The confirmation of this compound's structure is not reliant on a single technique but on the convergence of evidence from multiple, independent spectroscopic methods. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive and unambiguous structural fingerprint. The logical flow of this validation process is outlined below.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any residual solvent or impurities.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion: A Symphony of Spectroscopic Evidence
The validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. No single method can provide the complete picture with absolute certainty. However, when the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry converge, the result is an unambiguous and robust confirmation of the molecular structure. The ¹H NMR defines the proton framework, the ¹³C NMR confirms the carbon backbone, the FT-IR identifies the essential carbonyl and hydroxyl functional groups, and the Mass Spectrometer verifies the molecular weight and formula. This comprehensive characterization is the hallmark of rigorous chemical science, providing the trustworthy foundation upon which further research and development can be built.
References
- Supporting Information, The Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2019.
- 5-methyl-4-oxo-hexanoic acid|41654-04-0, LookChem.
-
This compound | C7H12O3 | CID 38934, PubChem, National Center for Biotechnology Information. [Link]
-
Spectroscopy of Ketones and Aldehydes, Roxi Hulet via YouTube, 2011. [Link]
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Sources
A Comparative Analysis of Reactivity: 5-Methyl-4-oxohexanoic Acid vs. Levulinic Acid
Prepared by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the reactivity of 5-Methyl-4-oxohexanoic acid and its close structural analog, levulinic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are considering these molecules as building blocks or synthons in their work. We will explore the nuanced differences in their chemical behavior, supported by experimental data and mechanistic insights, to inform rational choices in synthetic design.
Introduction
Levulinic acid (4-oxopentanoic acid) is a well-established, versatile platform chemical derived from the degradation of cellulose.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide array of chemical transformations, making it a cornerstone in the synthesis of pharmaceuticals, plasticizers, and fuel additives.[2]
This compound, a less common but structurally related keto acid, introduces a subtle yet significant modification: an additional methyl group on the carbon adjacent to the ketone. This seemingly minor change can have profound implications for the molecule's steric and electronic properties, thereby altering its reactivity in predictable and sometimes unexpected ways. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Structural and Electronic Properties: The Root of Reactivity Differences
The reactivity of these two molecules is fundamentally governed by their structures. Both possess a terminal carboxylic acid and a ketone at the C4 position. However, the presence of an extra methyl group at the C5 position in this compound introduces key distinctions.
Electronic Effects: The Inductive Influence of Alkyl Groups
The carbonyl carbon in a ketone is electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom pulls electron density away from the carbon. Alkyl groups are electron-donating through an inductive effect (+I effect), meaning they "push" electron density towards the carbonyl carbon.[3][4] This effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and, consequently, less reactive towards nucleophiles.[3][5][6]
-
Levulinic Acid: Possesses one methyl group attached to the carbonyl carbon.
-
This compound: Has an isopropyl group (two methyl groups) attached to the carbonyl carbon.
The additional methyl group in this compound results in a greater positive inductive effect compared to levulinic acid.[5] This increased electron-donating character further diminishes the electrophilicity of the carbonyl carbon, rendering it less susceptible to nucleophilic attack.
Steric Hindrance: The Role of Molecular Bulk
Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that can impede chemical reactions.[7] The transition state for nucleophilic addition to a carbonyl group is more crowded than the planar starting material.[3] The presence of bulky alkyl groups increases this crowding, destabilizing the transition state and slowing down the reaction rate.[3]
-
Levulinic Acid: The methyl group presents a relatively small steric profile.
-
This compound: The isopropyl group is significantly bulkier than a methyl group, creating greater steric hindrance around the carbonyl carbon.[8] This increased bulk can physically obstruct the approach of a nucleophile.[3]
Therefore, from a structural standpoint, this compound is predicted to be less reactive towards nucleophilic addition at the ketone carbonyl than levulinic acid due to a combination of unfavorable electronic and steric effects.
Caption: Structural comparison of Levulinic Acid and this compound.
Comparative Reactivity in Key Transformations
The theoretical differences in electronic and steric properties manifest in tangible differences in reactivity across various chemical reactions.
Esterification of the Carboxylic Acid
The esterification of the carboxylic acid moiety is less sensitive to the differences at the C4 and C5 positions. Both levulinic acid and this compound can be readily esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst). The reaction rates and yields are expected to be comparable, as the primary determinant of reactivity is the carboxylic acid group itself, which is electronically and sterically distant from the site of structural variation.
Reactions at the Ketone Carbonyl
Reductive amination is a powerful tool for the synthesis of amines. It involves the reaction of a ketone with an amine to form an imine/enamine intermediate, which is then reduced in situ.
-
Levulinic Acid: Readily undergoes reductive amination with a variety of primary and secondary amines.
-
This compound: The increased steric hindrance and decreased electrophilicity of the carbonyl carbon are expected to slow down the initial imine formation. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times, or more reactive reagents) to achieve comparable yields to levulinic acid.
The enolizable protons on the carbon adjacent to the ketone (the C3 position) allow both molecules to participate in aldol-type reactions. However, the steric bulk of the isopropyl group in this compound can influence the stereochemical outcome of these reactions and may also affect the rate of enolate formation.
The addition of organometallic reagents like Grignard or organolithium reagents to the ketone carbonyl is highly sensitive to steric hindrance.
-
Levulinic Acid: Reacts readily with a wide range of organometallic reagents.
-
This compound: The bulky isopropyl group will significantly hinder the approach of the nucleophilic carbon of the organometallic reagent. This can lead to lower yields, the need for more reactive organometallic reagents, or the competing side reaction of enolization (proton abstraction from the C3 position).
Experimental Data Summary
| Reaction | Substrate | Typical Conditions | Relative Reactivity | Expected Outcome |
| Esterification | Levulinic Acid | MeOH, H2SO4 (cat.), reflux | High | High yield of methyl levulinate |
| This compound | MeOH, H2SO4 (cat.), reflux | High | High yield of methyl 5-methyl-4-oxohexanoate | |
| Reductive Amination | Levulinic Acid | NH3/H2, Ni catalyst | High | High yield of 4-aminopentanoic acid |
| This compound | NH3/H2, Ni catalyst | Moderate | Slower reaction, may require higher pressure/temp | |
| Grignard Addition | Levulinic Acid | MeMgBr, THF | High | High yield of the tertiary alcohol |
| This compound | MeMgBr, THF | Low | Lower yield, potential for enolization |
Experimental Protocols
Protocol 1: Comparative Esterification
Objective: To compare the rate of esterification of levulinic acid and this compound.
Methodology:
-
To two separate round-bottom flasks, add 10 mmol of either levulinic acid or this compound.
-
To each flask, add 20 mL of methanol and 0.5 mL of concentrated sulfuric acid.
-
Fit the flasks with reflux condensers and heat the mixtures to reflux.
-
Monitor the reaction progress every 30 minutes by taking a small aliquot and analyzing it by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Continue the reaction for 4 hours.
-
After cooling, quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the corresponding methyl ester.
Expected Result: The yields of methyl levulinate and methyl 5-methyl-4-oxohexanoate are expected to be similar, demonstrating that the structural difference has a minimal impact on the reactivity of the distant carboxylic acid group.
Caption: Workflow for comparative esterification.
Protocol 2: Comparative Reductive Amination
Objective: To compare the reactivity of levulinic acid and this compound in a reductive amination reaction.
Methodology:
-
In a high-pressure autoclave, place 10 mmol of either levulinic acid or this compound.
-
Add 50 mL of methanol saturated with ammonia.
-
Add 0.5 g of a Raney nickel catalyst.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50 bar.
-
Heat the mixture to 100°C with stirring.
-
Monitor the reaction by taking samples at 1-hour intervals and analyzing for the consumption of the starting material by GC.
-
After 6 hours, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate to obtain the crude amino acid.
-
Analyze the crude product to determine the conversion and yield.
Expected Result: Levulinic acid is expected to show a higher conversion rate to 4-aminopentanoic acid within the given timeframe compared to this compound. The latter may require a longer reaction time or more stringent conditions to achieve a similar level of conversion due to the steric hindrance around the carbonyl group.
Conclusion
The seemingly minor structural difference between levulinic acid and this compound leads to significant and predictable differences in their chemical reactivity, particularly at the ketone carbonyl. This compound is generally less reactive towards nucleophilic attack due to the increased positive inductive effect and greater steric hindrance imparted by the additional methyl group. This understanding is crucial for selecting the appropriate substrate and optimizing reaction conditions in synthetic applications. While the reactivity of the carboxylic acid group remains largely unaffected, transformations involving the ketone require careful consideration of these electronic and steric factors.
References
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A Senior Application Scientist's Guide to the Analytical Detection of 5-Methyl-4-oxohexanoic Acid
An Objective Comparison of Leading Methodologies for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel molecules is paramount. 5-Methyl-4-oxohexanoic acid, a keto acid with potential applications in organic synthesis and as a metabolic intermediate, presents a unique analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques for its detection and quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
As a Senior Application Scientist, my goal is to move beyond a simple listing of methods. This document is structured to provide a causal understanding of why certain techniques are chosen over others, the intricacies of sample preparation and derivatization, and a clear-eyed view of the strengths and limitations of each approach, supported by experimental data from relevant literature.
The Analytical Imperative: Understanding this compound
This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) possesses two key functional groups that dictate the analytical strategy: a carboxylic acid and a ketone.[1] The carboxylic acid moiety imparts polarity and makes the molecule non-volatile, while the ketone group offers a site for specific chemical derivatization. The choice of analytical method is therefore a balance between leveraging these chemical properties and the desired analytical outcome, be it qualitative identification, high-sensitivity quantification, or structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. However, the inherent non-volatility of this compound necessitates a chemical modification step known as derivatization prior to analysis.[2] This process transforms the polar carboxylic acid and ketone functionalities into less polar, more volatile groups suitable for gas-phase separation.
The Rationale Behind Derivatization
Direct injection of underivatized this compound into a GC system would result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the hot injector port. Derivatization addresses these issues by:
-
Increasing Volatility: Replacing active hydrogens on the carboxylic acid and reacting with the ketone group to form less polar derivatives.
-
Improving Thermal Stability: Protecting the functional groups from breaking down at high temperatures.
-
Enhancing Chromatographic Resolution: Leading to sharper, more symmetrical peaks.
A common and effective approach for keto acids is a two-step derivatization:
-
Methoximation: The ketone group is reacted with methoxyamine hydrochloride to form a methoxime derivative. This step is crucial to prevent the formation of multiple tautomeric forms of the keto group, which would result in multiple peaks for a single analyte.[3]
-
Silylation: The carboxylic acid group (and any other active hydrogens) is then converted to a trimethylsilyl (TMS) ester using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
Experimental Protocol: GC-MS with Derivatization
-
Sample Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) can be employed to isolate the organic acids.
-
Methoximation: The dried extract is reconstituted in pyridine containing methoxyamine hydrochloride and heated (e.g., at 60°C for 30 minutes) to convert the ketone to a methoxime.
-
Silylation: A silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) is added, and the mixture is heated again (e.g., at 70°C for 60 minutes) to form the TMS ester of the carboxylic acid.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity
For the highly sensitive and selective quantification of this compound in complex matrices such as plasma or urine, LC-MS/MS is often the method of choice. While direct analysis is possible, derivatization can significantly enhance sensitivity and chromatographic retention on reversed-phase columns.
Leveraging Derivatization for Enhanced Performance
A highly effective derivatization strategy for keto acids in LC-MS involves reaction with o-phenylenediamine (OPD) or its analogs. This reaction forms a stable, aromatic quinoxalinol derivative that exhibits excellent ionization efficiency in the mass spectrometer.
Experimental Protocol: UPLC-MS/MS with OPD Derivatization
-
Sample Preparation: For plasma or serum samples, a protein precipitation step using a cold organic solvent like acetonitrile is typically sufficient. The supernatant is then collected and dried.
-
Derivatization: The dried extract is reconstituted in a reaction mixture containing o-phenylenediamine in an acidic solution (e.g., HCl) and heated to facilitate the formation of the quinoxalinol derivative.
-
UPLC-MS/MS Analysis: The derivatized sample is injected onto a reversed-phase UPLC column (e.g., C18). The separation is typically performed using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape and ionization. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for the derivatized analyte provide exceptional selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective Approach
HPLC with UV detection is a widely accessible technique. However, this compound lacks a strong chromophore, meaning it does not absorb UV light strongly in its native form, leading to poor sensitivity. To overcome this, derivatization with a UV-absorbing tag is necessary.
DNPH Derivatization for UV Detection
A classic derivatization agent for carbonyl compounds (ketones and aldehydes) is 2,4-dinitrophenylhydrazine (DNPH).[1] DNPH reacts with the ketone group of this compound to form a 2,4-dinitrophenylhydrazone derivative, which is brightly colored and strongly absorbs UV light, enabling sensitive detection.[5][6]
Experimental Protocol: HPLC-UV with DNPH Derivatization
-
Sample Extraction: Similar to the other methods, an appropriate extraction is performed to isolate the analyte.
-
Derivatization: The sample extract is reacted with a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile and sulfuric acid) and heated.
-
HPLC-UV Analysis: The resulting solution is injected onto a reversed-phase HPLC column (e.g., C18). An isocratic or gradient elution with a mobile phase of acetonitrile and water is used for separation. The detector is set to a wavelength where the DNPH derivative has maximum absorbance (typically around 360 nm).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of compounds. Unlike chromatographic techniques, NMR is a primary quantitative method (qNMR) that, with the use of an internal standard of known purity and concentration, can provide a direct measure of the analyte's concentration without the need for a calibration curve of the analyte itself.
Qualitative and Quantitative Insights from NMR
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the methyl groups, the methylene groups, the methine proton, and the acidic proton of the carboxylic acid.
-
¹³C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbons of the ketone and carboxylic acid, as well as the aliphatic carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ (isopropyl) | ~1.1 (d) | ~18 |
| CH (isopropyl) | ~2.8 (septet) | ~41 |
| C=O (ketone) | - | ~213 |
| -CH₂-C=O | ~2.7 (t) | ~38 |
| -CH₂-CH₂- | ~2.5 (t) | ~28 |
| C=O (acid) | - | ~178 |
| -OH (acid) | ~10-12 (br s) | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Comparative Analysis of Analytical Methods
The choice of the optimal analytical method depends on the specific research question, the available instrumentation, and the required level of sensitivity and selectivity.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV | NMR |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by highly selective mass-based detection. | Separation in the liquid phase with detection based on UV absorbance. | Detection of atomic nuclei in a magnetic field for structural and quantitative information. |
| Derivatization | Mandatory (two-step: methoximation and silylation). | Recommended for high sensitivity (e.g., with OPD). | Mandatory (e.g., with DNPH). | Not required. |
| Sensitivity | High | Very High | Moderate | Low |
| Selectivity | High (with MS detection) | Very High (with MS/MS) | Moderate | High (structural information) |
| Quantification | Excellent | Excellent | Good | Excellent (qNMR) |
| Throughput | Moderate | High | High | Low |
| Instrumentation Cost | High | Very High | Low to Moderate | Very High |
| Primary Application | Identification and quantification of volatile and semi-volatile compounds. | High-sensitivity quantification in complex matrices. | Routine quantification when high sensitivity is not required. | Structural elucidation and purity assessment. |
Conclusion: A Method for Every Need
The detection and quantification of this compound can be successfully achieved by a variety of analytical techniques, each with its own set of advantages and disadvantages.
-
LC-MS/MS stands out as the superior method for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and selectivity, particularly when coupled with derivatization.
-
GC-MS , following a robust two-step derivatization, provides excellent quantitative performance and is a reliable alternative, especially in laboratories where GC-MS is the primary analytical platform.
-
HPLC-UV after derivatization offers a cost-effective and accessible option for routine analysis when the highest sensitivity is not a prerequisite.
-
NMR remains the definitive tool for structural confirmation and can be employed for accurate quantification (qNMR) without the need for analyte-specific calibration standards, although it has lower sensitivity compared to mass spectrometry-based methods.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 5-Methyl-4-oxohexanoic Acid
This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-Methyl-4-oxohexanoic acid. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, step-by-step experimental protocols, and performance data to guide the selection of the most appropriate analytical method for your research needs.
Introduction: The Analytical Challenge of this compound
This compound is a keto acid that may be relevant in various biological and chemical processes.[1] Its accurate quantification in complex matrices, such as biological fluids or reaction mixtures, is essential for understanding its role, whether as a metabolic byproduct, a synthetic intermediate, or a potential biomarker. The molecule's structure, featuring both a carboxylic acid and a ketone functional group, presents distinct analytical considerations that make it amenable to analysis by both HPLC and GC-MS. However, the choice between these two powerful techniques is not arbitrary and depends on factors such as required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.
This guide will dissect the entire analytical workflow, from sample preparation to data analysis, for both methods. We will culminate in a cross-validation study, a critical process for demonstrating the equivalency of two different analytical procedures and ensuring data integrity across different platforms or laboratories.[2]
Methodological Principles: Choosing the Right Tool
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier separation technique for non-volatile or thermally sensitive compounds.[3][4] For this compound, a moderately polar compound, reversed-phase HPLC is the most suitable approach.
-
Causality of Choice : The analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] Since this compound is soluble and stable in typical mobile phases (e.g., acetonitrile and water), it can be analyzed directly without chemical modification. This inherent advantage simplifies sample preparation and reduces potential sources of error, making HPLC a robust and straightforward choice.[6][7] Detection is typically achieved using a UV detector, although coupling with a mass spectrometer (LC-MS) can provide enhanced sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled separation efficiency and definitive identification based on mass fragmentation patterns.[4] However, its application is restricted to volatile and thermally stable compounds.
-
Causality of Choice : this compound, with its polar carboxylic acid group, is non-volatile and will not elute from a GC column in its native form.[8] Therefore, a critical and mandatory step is derivatization , a chemical reaction to convert the polar analyte into a volatile and thermally stable derivative.[9] Silylation, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy. While adding complexity, this step allows for the utilization of GC-MS's high resolving power and the specificity of mass spectrometric detection.[7]
Experimental Workflow and Protocols
The overall analytical workflow involves sample preparation followed by instrumental analysis, with a key divergence at the derivatization step for the GC-MS method.
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A Strategic Guide to Elucidating the Structure-Activity Relationship of 5-Methyl-4-oxohexanoic Acid Derivatives
Introduction
5-Methyl-4-oxohexanoic acid is a fascinating, yet underexplored, small molecule. Its structure, featuring a carboxylic acid, a ketone, and a branched alkyl chain, presents a unique scaffold for chemical modification and potential biological activity. A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the structure-activity relationships (SAR) for derivatives of this compound. This guide, therefore, aims to serve as a strategic roadmap for researchers and drug development professionals. Instead of comparing existing data, we will outline a comprehensive, hypothetical research program designed to systematically establish the SAR of this compound derivatives. We will propose a plausible biological target, detail a rational approach to chemical modifications, and provide the necessary experimental frameworks to generate and interpret SAR data.
Hypothetical Biological Target: Histone Deacetylases (HDACs)
The chemical architecture of this compound makes it an intriguing candidate for an inhibitor of zinc-dependent enzymes. Specifically, the carboxylic acid moiety can serve as an effective zinc-binding group (ZBG), a key feature of many known histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases.[3] Therefore, for the purpose of this guide, we will hypothesize that this compound derivatives are potential HDAC inhibitors. This allows us to frame our SAR exploration within a well-understood biological context and utilize established assay methodologies.[4]
Systematic Structural Modification Strategy
To build a robust SAR model, we will dissect the this compound scaffold into three key regions for modification: the Carboxylic Acid Headgroup , the Alkyl Linker , and the Isopropyl-Ketone Tail . The progressive alteration of these regions will allow for the determination of the importance of various structural elements to biological activity.[5][6]
Region 1: The Carboxylic Acid Headgroup (Zinc-Binding Group)
The carboxylic acid is our hypothesized ZBG. Modifications in this region are critical to confirm its role and explore alternative interactions with the active site.
Proposed Modifications:
-
Esterification: Converting the carboxylic acid to its methyl or ethyl ester will neutralize the negative charge. A significant drop in activity would support the hypothesis that the carboxylate is essential for binding, likely to the zinc ion in the HDAC active site.
-
Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres can modulate acidity, lipophilicity, and metabolic stability while potentially retaining the key binding interactions.[7][8][9]
-
Hydroxamic Acid: A classic ZBG in potent HDAC inhibitors like Vorinostat (SAHA).[7] This is expected to significantly enhance potency.
-
Tetrazole: An acidic bioisostere that can improve metabolic stability and lipophilicity compared to a carboxylic acid.[8][10]
-
Acyl Sulfonamide: Another acidic replacement that can form different hydrogen bond networks.[8]
-
Causality Behind Experimental Choices: These modifications directly test the hypothesis of the carboxylic acid as a ZBG. By comparing the biological activity of the parent acid with its neutral ester and various acidic bioisosteres, we can confirm the necessity of an acidic, metal-chelating group at this position.
Region 2: The Alkyl Linker
The propyl chain connecting the headgroup and the tail likely positions these two ends correctly within the enzyme's binding pocket.
Proposed Modifications:
-
Chain Length Variation: Synthesizing analogs with shorter (ethyl) and longer (butyl, pentyl) chains will probe the dimensions of the binding channel.
-
Introduction of Rigidity: Incorporating a double bond (alkene) or a cyclopropyl group into the linker will restrict conformational flexibility. An increase in potency might suggest a specific, rigid conformation is preferred for optimal binding.
-
Methyl Substitution: Adding methyl groups at different positions along the chain will explore potential hydrophobic interactions within the binding channel.
Causality Behind Experimental Choices: These changes systematically map the topology of the enzyme's active site channel. A sharp drop in activity with a longer or shorter chain, for instance, would define a strict spatial requirement between the ZBG and the tail-binding region.
Region 3: The Isopropyl-Ketone Tail
This region is likely responsible for interactions at the rim of the active site, contributing to potency and isoform selectivity.
Proposed Modifications:
-
Ketone Reduction/Removal: Reducing the ketone to a secondary alcohol will test the importance of the carbonyl group as a hydrogen bond acceptor. Complete removal of the carbonyl would further clarify its role.
-
Ketone Bioisosteres: Replacing the ketone with other groups capable of hydrogen bonding, such as an oxime or an amide, can fine-tune interactions.
-
Modification of the Isopropyl Group:
-
Size Variation: Replacing the isopropyl group with smaller (ethyl) or larger (tert-butyl, cyclohexyl) groups will define the steric tolerance of this sub-pocket.
-
Aromatic Substitution: Replacing the isopropyl group with a phenyl ring would explore potential π-π stacking or other aromatic interactions. Further substitution on the phenyl ring (e.g., with methoxy or chloro groups) could further optimize these interactions.
-
Causality Behind Experimental Choices: Modifications to the tail are aimed at exploring the surface-level interactions of the binding pocket. This is often where isoform selectivity among the different HDACs can be achieved. For example, a bulky substituent might be accommodated by one HDAC isoform but not another.
Data Presentation for SAR Analysis
All quantitative data should be summarized in a structured table to facilitate easy comparison. The primary metric for our hypothetical HDAC inhibition screen will be the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Region Modified | Modification | HDAC Inhibition IC50 (µM) | Notes |
| LEAD-001 | - | This compound | Initial Activity | Parent Compound |
| MOD-001 | Headgroup | Methyl Ester | >100 | Confirms need for acidic group |
| MOD-002 | Headgroup | Hydroxamic Acid | Expected High Potency | Classic ZBG |
| MOD-003 | Linker | Chain shortened (-1 CH2) | Variable | Probes linker length |
| MOD-004 | Linker | Chain lengthened (+1 CH2) | Variable | Probes linker length |
| MOD-005 | Tail | Ketone -> Alcohol | Variable | Probes H-bond acceptor |
| MOD-006 | Tail | Isopropyl -> Phenyl | Variable | Explores aromatic interactions |
| ...etc. | ...etc. | ...etc. | ...etc. | ...etc. |
Visualizing the SAR Strategy and Pharmacophore Development
As SAR data is generated, a pharmacophore model can be developed. A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[11][12][13]
Logical Workflow for SAR Determination
The following diagram illustrates the iterative process of synthesizing, testing, and analyzing derivatives to build a comprehensive SAR model.
Caption: Iterative workflow for SAR-driven lead optimization.
Hypothetical Pharmacophore Model
Based on our proposed SAR strategy, a potential pharmacophore for an active HDAC inhibitor derived from this compound could include the following features:
Caption: A hypothetical pharmacophore model for this compound class.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol provides a general route for synthesizing analogs with modifications in the tail region.
Step 1: Synthesis of Ethyl 5-Methyl-4-oxohexanoate
-
To a solution of ethyl acetoacetate in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Slowly add 1-bromo-3-methyl-2-butanone (or a corresponding halide of the desired tail moiety) at room temperature.
-
Heat the reaction mixture under reflux for several hours until completion, monitored by TLC.
-
After cooling, neutralize the reaction, extract the product with an organic solvent, dry, and purify by column chromatography to yield the β-keto ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully saponified.
-
Acidify the reaction mixture with cold dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize or purify by chromatography to obtain the final product.
Note: This is a generalized procedure. Specific reaction conditions, solvents, and purification methods would need to be optimized for each individual analog.[14][15][16]
In Vitro Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay is a standard method for screening HDAC inhibitors.[17]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC inhibitor Trichostatin A (TSA) as a positive control.
-
Developer solution (e.g., Trypsin in buffer with TSA to stop the HDAC reaction).
-
Test compounds (dissolved in DMSO).
-
384-well black microplates.
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add a small volume of the diluted compounds or DMSO (for negative control).
-
Add the HDAC enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate for a further 15-20 minutes at 37°C to allow for complete development.
-
Measure the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control, and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
While the structure-activity relationship of this compound derivatives is not yet established in the public domain, this guide provides a robust and scientifically grounded framework for its elucidation. By systematically modifying the three key regions of the molecule, performing robust in vitro screening against a plausible target like HDACs, and iteratively building a pharmacophore model, researchers can efficiently navigate the chemical space. This strategic approach maximizes the knowledge gained from each synthesized compound and paves the way for the rational design of potent and selective modulators of biological function.
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A Comparative Guide to the Biological Activity of Keto Acids: Profiling 5-Methyl-4-oxohexanoic Acid Against Key Metabolic Players
This guide offers a comparative analysis of the biological activity of 5-Methyl-4-oxohexanoic acid and other pivotal keto acids. It is designed for researchers, scientists, and professionals in drug development, providing an in-depth examination of their metabolic functions, signaling roles, and therapeutic potential. While extensive research exists for many keto acids, this compound remains a comparatively enigmatic molecule. This guide will therefore extrapolate its potential biological activities based on its chemical structure and draw comparisons with well-characterized keto acids, namely alpha-ketoglutarate, pyruvic acid, and the ketone bodies β-hydroxybutyrate and acetoacetate.
Introduction to Keto Acids: More Than Metabolic Intermediates
Keto acids are organic compounds distinguished by the presence of both a carboxylic acid and a ketone functional group.[1] Their significance in biological systems extends far beyond their roles as simple metabolic intermediates. They are crucial hubs in the intricate network of cellular metabolism, linking various pathways and serving as signaling molecules that regulate a diverse array of physiological processes. The position of the ketone group relative to the carboxylic acid—alpha (α), beta (β), or gamma (γ)—is a key determinant of their chemical properties and biological functions.[2][3] This guide will delve into the known activities of prominent keto acids to provide a framework for understanding the potential roles of the less-studied this compound.
This compound: An Unexplored Frontier
Scientific literature on the biological activity of this compound is notably sparse. It has been identified in Nicotiana tabacum (tobacco), but its metabolic fate and physiological effects remain largely uninvestigated.[4] Structurally, it is a branched-chain γ-keto acid.[2][5] This structure suggests potential involvement in metabolic pathways, possibly related to branched-chain amino acid metabolism, although this is speculative.[6] The lack of comprehensive studies presents an opportunity for novel research to elucidate its biological significance.
A Comparative Analysis of Key Keto Acids
To contextualize the potential biological activity of this compound, we will examine the well-established roles of several key keto acids.
Alpha-Ketoglutarate (AKG): The Metabolic Hub
Alpha-ketoglutarate is a central intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[7][8] Its biological activities are multifaceted and include:
-
Energy Metabolism: AKG is a critical component of the citric acid cycle, facilitating the oxidation of carbohydrates, fats, and proteins to generate ATP.[7][9]
-
Amino Acid Metabolism: It serves as a precursor for the synthesis of several amino acids, including glutamate and glutamine, which are vital for neurotransmission and as an energy source for intestinal cells.[10][11]
-
Nitrogen Scavenging: AKG can accept amino groups from other molecules, playing a role in nitrogen transport and detoxification.[11]
-
Signaling Molecule: AKG acts as a signaling molecule that can regulate gene expression and cellular signaling pathways, with studies suggesting a role in extending lifespan in model organisms.[8][10]
-
Therapeutic Potential: Exogenous AKG has been investigated for its potential therapeutic benefits, including enhancing bone formation and improving amino acid metabolism in clinical settings.[11]
Pyruvic Acid (Pyruvate): The Glycolytic Endpoint
Pyruvic acid, or its conjugate base pyruvate, is the final product of glycolysis and a pivotal link between carbohydrate metabolism and the Krebs cycle.[12][13][14] Its key functions include:
-
Gateway to Aerobic Respiration: In the presence of oxygen, pyruvate is converted to acetyl-CoA, the primary substrate for the Krebs cycle.[14][15]
-
Anaerobic Metabolism: Under anaerobic conditions, pyruvate is converted to lactate, allowing for the regeneration of NAD+ necessary for glycolysis to continue.[14][15]
-
Biosynthetic Precursor: Pyruvate can be used in the synthesis of carbohydrates (gluconeogenesis), fatty acids, and the amino acid alanine.[12][13]
-
Therapeutic and Commercial Applications: Pyruvic acid and its derivatives are being explored for their potential in managing diabetes, obesity, and in cancer research.[16] They are also utilized in the food and beverage industry.[16]
β-Hydroxybutyrate (BHB) and Acetoacetate: The Ketone Bodies
β-Hydroxybutyrate and acetoacetate are the primary ketone bodies produced by the liver during periods of low glucose availability, such as fasting or a ketogenic diet.[17][18][19] Their biological significance extends beyond being an alternative fuel source:
-
Alternative Energy Source: Ketone bodies can cross the blood-brain barrier and provide a crucial energy source for the brain and other tissues when glucose is scarce.[19][20]
-
Signaling Functions: BHB acts as a signaling molecule, inhibiting histone deacetylases (HDACs) and activating specific cell surface receptors, which can influence gene expression and cellular processes like oxidative stress resistance.[21][22][23]
-
Therapeutic Implications of Ketosis: The metabolic state of ketosis, characterized by elevated ketone body levels, has been explored for its therapeutic potential in a variety of conditions, including epilepsy, neurodegenerative diseases, and metabolic syndrome.[24][25]
-
Potential Risks: While therapeutic ketosis can be beneficial, excessive accumulation of ketone bodies can lead to ketoacidosis, a dangerous metabolic state.[26][27]
Quantitative Comparison of Biological Activities
| Keto Acid | Primary Metabolic Role | Key Signaling Functions | Known Therapeutic/Toxic Effects |
| Alpha-Ketoglutarate (AKG) | Krebs cycle intermediate, amino acid precursor[7][10] | Regulates gene expression, influences aging pathways[8][10] | Potential to improve bone density and muscle protein synthesis |
| Pyruvic Acid (Pyruvate) | End product of glycolysis, links to Krebs cycle[12][14] | Central hub in intermediary metabolism[13] | Potential applications in managing diabetes and obesity[16] |
| β-Hydroxybutyrate (BHB) | Alternative energy source for brain and tissues[23] | HDAC inhibitor, ligand for cell surface receptors[21][22] | Neuroprotective effects, potential therapeutic for neurological disorders[25] |
| Acetoacetate | Alternative energy source, precursor to BHB and acetone | Scavenger of reactive metabolites like methylglyoxal[18] | Elevated levels are a marker for diabetic ketoacidosis[28] |
| This compound | Unknown | Unknown | Unknown |
Experimental Protocols for Investigating the Biological Activity of this compound
Given the lack of data on this compound, the following protocols are proposed as a starting point for its characterization. These are based on established methods for studying other keto acids.
In Vitro Metabolic Profiling
Objective: To determine the metabolic fate of this compound in cultured cells.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., HepG2 for liver metabolism, C2C12 for muscle metabolism) under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Metabolite Extraction: After incubation, extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Utilize liquid chromatography-tandem mass spectrometry to identify and quantify this compound and any potential downstream metabolites.
-
Metabolic Flux Analysis: Employ stable isotope-labeled this compound to trace its incorporation into other metabolic pathways.
Assessment of Cellular Respiration
Objective: To evaluate the effect of this compound on mitochondrial respiration.
Methodology:
-
Cell Culture and Treatment: As described in the metabolic profiling protocol.
-
Seahorse XF Analysis: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer to assess mitochondrial respiration and glycolysis, respectively.
-
Data Analysis: Compare the OCR and ECAR of treated cells to control cells to determine if this compound influences cellular bioenergetics.
In Vivo Pharmacokinetic and Metabolic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.
Methodology:
-
Animal Model: Utilize a suitable animal model (e.g., mice or rats).
-
Administration: Administer a defined dose of this compound via an appropriate route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood, urine, and tissue samples at various time points.
-
Bioanalysis: Use LC-MS/MS to quantify the concentration of this compound and its metabolites in the collected samples.
-
Pharmacokinetic Modeling: Analyze the concentration-time data to determine key pharmacokinetic parameters.
Visualizing Metabolic Pathways and Experimental Workflows
Overview of Key Keto Acid Metabolism
Caption: Key metabolic pathways involving prominent keto acids.
Experimental Workflow for Characterizing this compound
Caption: Proposed workflow for investigating this compound.
Conclusion and Future Directions
The biological activities of keto acids are diverse and of significant interest to the scientific community. While compounds like alpha-ketoglutarate, pyruvic acid, and ketone bodies are well-characterized, this compound represents an unexplored area of metabolism. Its structural similarity to other biologically active molecules suggests that it may possess unique physiological roles. The experimental approaches outlined in this guide provide a roadmap for future research to uncover the biological significance of this intriguing keto acid. Such studies will not only expand our fundamental understanding of cellular metabolism but may also reveal new therapeutic targets and diagnostic biomarkers.
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Veech, R. L. (2004). The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism. Prostaglandins, leukotrienes, and essential fatty acids, 70(3), 309–319. [Link]
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A Comparative Guide to Confirming the Structure of 5-Methyl-4-oxohexanoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the analytical data for 5-Methyl-4-oxohexanoic acid and its primary reaction products resulting from reduction, oxidation, and decarboxylation. By presenting detailed experimental protocols and comparative spectral data, this document serves as a valuable resource for researchers to unambiguously identify and characterize these molecules.
Introduction to this compound and its Chemical Reactivity
This compound is a β-keto acid with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile starting material for the synthesis of various organic molecules. The reactivity of this compound is primarily centered around these two functional groups, leading to a range of potential reaction products. Understanding the expected outcomes of these reactions and the analytical signatures of the resulting products is crucial for synthetic success.
This guide will focus on three principal reaction pathways of this compound:
-
Reduction: The selective reduction of the ketone functionality to a secondary alcohol.
-
Oxidation: The oxidation of the secondary alcohol (formed from reduction) back to the ketone.
-
Decarboxylation: The loss of carbon dioxide from the β-keto acid moiety upon heating.
Reaction Pathways and Product Confirmation
The structural elucidation of the products from these reactions relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below, we detail the experimental procedures and the expected analytical outcomes for each reaction.
Reduction of this compound
The ketone group in this compound can be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This reaction yields 5-hydroxy-5-methylhexanoic acid .
A general procedure for the reduction of a β-keto acid using sodium borohydride is as follows:
-
Dissolve this compound in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of the reducing agent is typically used to ensure complete reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the solution is acidic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
dot graph R_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Reduction Experimental Workflow
The successful reduction of the ketone to a hydroxyl group can be confirmed by comparing the spectral data of the product with that of the starting material.
| Analytical Technique | This compound (Starting Material) | 5-hydroxy-5-methylhexanoic acid (Product) |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₄O₃ |
| Molecular Weight | 144.17 g/mol [1][2] | 146.18 g/mol [3] |
| ¹H NMR | - Signal for CH group adjacent to ketone and isopropyl group. - Signals for CH₂ groups. - Signals for methyl groups of isopropyl. - Signal for carboxylic acid proton. | - Disappearance of the ketone-adjacent CH signal. - Appearance of a new signal for the CH-OH group. - A broad singlet for the -OH proton. |
| ¹³C NMR | - Signal for ketone carbonyl carbon (~210 ppm). - Signal for carboxylic acid carbonyl carbon (~175-185 ppm). | - Disappearance of the ketone carbonyl signal. - Appearance of a new signal for the carbon bearing the hydroxyl group (~60-70 ppm). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 144. - Fragmentation pattern showing loss of alkyl groups. | - Molecular ion peak (M⁺) at m/z = 146. - A prominent peak corresponding to the loss of water (M-18) at m/z = 128. |
| IR Spectroscopy | - Strong absorption for the ketone C=O stretch (~1715 cm⁻¹). - Strong, broad absorption for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹). - Strong absorption for the carboxylic acid C=O stretch (~1710 cm⁻¹). | - Disappearance of the ketone C=O stretch. - Appearance of a broad absorption for the alcohol O-H stretch (~3200-3600 cm⁻¹). - Retention of the carboxylic acid O-H and C=O stretches. |
Oxidation of 5-hydroxy-5-methylhexanoic acid
The secondary alcohol, 5-hydroxy-5-methylhexanoic acid, can be oxidized back to the ketone, this compound, using an oxidizing agent such as Pyridinium Chlorochromate (PCC). This reaction serves as a confirmation of the reduction product's structure.
A general procedure for the oxidation of a secondary alcohol using PCC is as follows:
-
Suspend Pyridinium Chlorochromate (PCC) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Dissolve 5-hydroxy-5-methylhexanoic acid in dichloromethane.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
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} Oxidation Experimental Workflow
The successful oxidation will result in the reappearance of the spectral features of the starting material, this compound, as detailed in the comparison table above.
Decarboxylation of this compound
As a β-keto acid, this compound is susceptible to decarboxylation upon heating, yielding 4-methyl-2-pentanone and carbon dioxide.
A general procedure for the thermal decarboxylation of a β-keto acid is as follows:
-
Place this compound in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask gently in an oil bath.
-
The decarboxylation will occur, and the resulting ketone, 4-methyl-2-pentanone, can be distilled directly from the reaction mixture.
-
Monitor the temperature of the distillate to ensure the purity of the collected product.
dot graph D_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Decarboxylation Experimental Workflow
The identity of the decarboxylation product can be confirmed by its distinct spectral data.
| Analytical Technique | This compound (Starting Material) | 4-methyl-2-pentanone (Product) |
| Molecular Formula | C₇H₁₂O₃ | C₆H₁₂O |
| Molecular Weight | 144.17 g/mol [1][2] | 100.16 g/mol |
| ¹H NMR | - Signal for carboxylic acid proton. - Signals for CH₂ groups adjacent to the carbonyls. | - Disappearance of the carboxylic acid proton signal. - Appearance of a singlet for the methyl group adjacent to the ketone. - Signals for the isobutyl group. |
| ¹³C NMR | - Signal for carboxylic acid carbonyl carbon (~175-185 ppm). | - Disappearance of the carboxylic acid carbonyl signal. - Signal for the ketone carbonyl carbon remains (~208 ppm). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 144. | - Molecular ion peak (M⁺) at m/z = 100.[4] - Prominent fragments at m/z = 85 (loss of CH₃), m/z = 57 (isobutyl cation), and m/z = 43 (acetyl cation).[5] |
| IR Spectroscopy | - Strong, broad absorption for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹). - Two C=O stretches for the ketone and carboxylic acid. | - Disappearance of the carboxylic acid O-H stretch. - A single, strong C=O stretch for the ketone (~1715 cm⁻¹). |
Conclusion
The structural confirmation of reaction products is a cornerstone of chemical research. This guide has provided a framework for the synthesis and characterization of the primary reaction products of this compound. By following the detailed experimental protocols and utilizing the comparative spectral data tables, researchers can confidently identify the products of reduction, oxidation, and decarboxylation reactions, ensuring the integrity and validity of their synthetic work. The application of these analytical techniques provides a self-validating system for the structural elucidation of these important organic molecules.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Hydroxy-5-methylhexanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Brainly. In the mass spectrum of 4-methyl-2-pentanone, a McLafferty rearrangement and two other major fragmentation. 2023. Available from: [Link]
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LookChem. 5-methyl-4-oxo-hexanoic acid | 41654-04-0. Available from: [Link]
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A Comparative Guide to Assessing the Enantiomeric Purity of 5-Methyl-4-oxohexanoic Acid Derivatives
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds like 5-Methyl-4-oxohexanoic acid and its derivatives, which serve as crucial building blocks, the separation and accurate quantification of enantiomers are not merely procedural—they are fundamental to ensuring therapeutic efficacy and safety.[1][2] An inactive or, in some cases, toxic enantiomer can significantly impact the pharmacological profile of a drug substance.[3] This guide provides an in-depth comparison of the primary analytical techniques used to assess the enantiomeric purity of these β-keto acids, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Enantiomeric Purity Matters
This compound possesses a stereocenter at the 5-position, leading to two enantiomers: (R)-5-Methyl-4-oxohexanoic acid and (S)-5-Methyl-4-oxohexanoic acid. These non-superimposable mirror images can exhibit distinct biological activities.[4] Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drug substances. Therefore, robust and validated analytical methods are required to quantify the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer relative to the other.
This guide will compare three principal analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method will be evaluated based on its principles, practical application, and performance metrics, enabling you to make an informed decision for your specific analytical challenge.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely used technique for enantiomeric separation due to its versatility, high resolution, and broad applicability.[5][6][7] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Principle of Separation
The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[8] For keto acids like this compound derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[9] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that lead to different retention times for the two enantiomers.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of a this compound derivative.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) = 90/10/0.1 (v/v/v).
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (ketone chromophore)
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard of the this compound derivative to determine the retention times of both enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is desirable.[10]
-
Inject the test sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[11]
Causality Behind Choices:
-
Polysaccharide CSP: Chosen for its proven success in resolving a wide range of chiral compounds, including those with keto and carboxylic acid functionalities.[9]
-
Normal Phase Mode (Hexane/IPA): This mobile phase composition provides good solubility for the analyte and promotes the necessary interactions for chiral recognition on the polysaccharide CSP.
-
TFA Additive: The small amount of acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Caption: Chiral HPLC workflow for enantiomeric purity assessment.
Chiral Gas Chromatography (GC): High Efficiency for Volatile Derivatives
Chiral GC is a powerful technique known for its high separation efficiency and sensitivity, particularly when coupled with a mass spectrometer (MS).[12][13] However, for non-volatile compounds like carboxylic acids, derivatization is a mandatory prerequisite to increase volatility.[14][15]
Principle of Separation
Similar to HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives, coated on the inside of a capillary column.[12] After derivatization (e.g., esterification of the carboxylic acid), the volatile enantiomeric derivatives interact differently with the CSP, leading to separation.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of this compound via its methyl ester derivative.
Part A: Derivatization to Methyl Ester
-
Dissolve ~10 mg of the this compound sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.[11]
-
Reflux the mixture at 60-70 °C for 2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate the solution to ~1 mL.
Part B: GC Analysis Instrumentation:
-
Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and a capillary column.
Materials:
-
Column: Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 80 °C for 2 min, then ramp at 5 °C/min to 180 °C, hold for 10 min.
-
Injection: 1 µL with a 50:1 split ratio.
Procedure:
-
Inject a derivatized racemic standard to identify the peaks and confirm separation.
-
Inject the derivatized test sample.
-
Calculate % ee from the integrated peak areas as described for HPLC.[11]
Causality Behind Choices:
-
Esterification: This is a standard and reliable method to vastly increase the volatility of carboxylic acids for GC analysis.[15]
-
Cyclodextrin-based CSP: These phases are well-established for the separation of a wide variety of chiral molecules in GC.[12]
-
Temperature Programming: A temperature ramp is used to ensure that the derivatives elute with good peak shape in a reasonable time frame.
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it uses a chiral auxiliary to induce a diastereomeric environment, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.[16][17]
Principle of Enantiodiscrimination
This method requires converting the pair of enantiomers into a pair of diastereomers.[18] This can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a single enantiomer of a chiral reagent (e.g., Mosher's acid) to form two diastereomers, which will have distinct NMR spectra.[18]
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms weak, transient diastereomeric complexes with the enantiomers.[19][20] This interaction is often sufficient to cause separate signals for the two enantiomers in the ¹H or ¹⁹F NMR spectrum.[17][21] For carboxylic acids, chiral amino alcohols are effective CSAs.[17][19]
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using (R)-1-phenylethanol as a CSA.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Materials:
-
Analyte: 5-10 mg of this compound.
-
CSA: 1.5 to 2.0 equivalents of (R)-1-phenylethanol.
-
Solvent: Benzene-d₆ or CDCl₃.
Procedure:
-
Accurately weigh the analyte and the CSA into an NMR tube.
-
Add ~0.6 mL of the deuterated solvent and mix thoroughly.
-
Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire a spectrum of the analyte alone to identify which signals are best resolved. The protons alpha to the carbonyl or the methyl groups of the isopropyl moiety are often good candidates.
-
Identify a pair of signals corresponding to the two enantiomers that are baseline-resolved.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess by the ratio of the integrals: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100
Causality Behind Choices:
-
CSA over CDA: Using a CSA is faster and non-destructive, as it avoids a chemical reaction and subsequent purification.[20]
-
Benzene-d₆: Aromatic solvents can enhance the chemical shift differences (Δδ) between the diastereomeric complexes through specific solvent-solute interactions.
-
Stoichiometry: A slight excess of the CSA is used to ensure that all analyte molecules are in equilibrium with the solvating agent, maximizing the observable separation of signals.
Sources
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A Comparative Benchmarking Guide to the Synthesis of 5-Methyl-4-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methyl-4-oxohexanoic Acid
This compound is a valuable keto-acid that serves as a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of subsequent chemical transformations. The efficient and scalable synthesis of this molecule is therefore of considerable interest to the chemical and pharmaceutical industries. This guide will benchmark several reported synthetic strategies, evaluating them on key performance indicators such as yield, purity, reaction conditions, and scalability.
Comparative Analysis of Synthetic Methodologies
We will explore three distinct and representative synthetic routes to this compound:
-
Michael Addition Approach: A classic carbon-carbon bond-forming reaction.
-
Hydrolysis of a Diester Precursor: A high-yield route from a more complex starting material.
-
A Nitrile-Based Method: An alternative approach showcasing different functional group manipulations.
The performance of these methods is summarized in the table below, followed by detailed experimental protocols and mechanistic discussions.
| Methodology | Key Reactants | Reported Yield | Reaction Conditions | Key Advantages | Potential Challenges |
| 1. Michael Addition | Isobutyraldehyde, Methyl Acrylate | Good (expected) | Base-catalyzed, followed by hydrolysis | Readily available starting materials, well-understood mechanism | Potential for side reactions, requires multiple steps |
| 2. Diester Hydrolysis | 1-ethyl 2,2-dimethyl-3-oxohexanedioate | 86.0%[1] | Acid-catalyzed hydrolysis, heating[1] | High reported yield, potentially fewer side products | Availability and cost of the starting diester |
| 3. Nitrile-Based Synthesis | 3-methyl-2-morpholin-4-yl-butyronitrile, Methyl Acrylate | 75.0%[1] | Multi-step process with intermediate hydrolysis[1] | Utilizes different activation chemistry | Use of morpholine, multi-step nature may be less efficient |
Method 1: The Michael Addition Approach
Mechanistic Rationale
The reaction proceeds in two key stages. First, a base abstracts an acidic α-proton from isobutyraldehyde to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of methyl acrylate in a conjugate fashion. The resulting ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Caption: Workflow for the Michael Addition Approach.
Experimental Protocol (Adapted)
Step 1: Synthesis of Methyl 5-Methyl-4-oxohexanoate (Michael Addition)
-
To a solution of isobutyraldehyde (1.0 eq) in a suitable aprotic solvent such as THF, add a catalytic amount of a strong base (e.g., LDA or NaH) at -78 °C to form the enolate.
-
To this mixture, add methyl acrylate (1.0 eq) dropwise, ensuring the temperature is maintained.
-
Allow the reaction to stir at low temperature for several hours until completion, as monitored by TLC.
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of this compound (Hydrolysis)
-
To the purified methyl 5-methyl-4-oxohexanoate from Step 1, add an aqueous solution of a strong acid (e.g., 3M HCl) or a strong base (e.g., 3M NaOH).[2]
-
Heat the mixture to reflux for 4-6 hours.
-
If basic hydrolysis is used, acidify the reaction mixture to protonate the carboxylate.
-
Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.
-
Extract the product with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[2]
Method 2: Hydrolysis of 1-ethyl 2,2-dimethyl-3-oxohexanedioate
This method represents a high-yield approach, starting from a more complex diester. The synthesis of the starting material itself is a consideration for the overall efficiency of this route.
Mechanistic Rationale
The core of this synthesis is the acid-catalyzed hydrolysis of the ester groups of 1-ethyl 2,2-dimethyl-3-oxohexanedioate, followed by a decarboxylation step. The β-keto acid intermediate readily loses carbon dioxide upon heating to afford the final product.
Caption: Key steps in the Nitrile-Based Synthesis.
Experimental Protocol
A reported yield of 75.0% has been documented for this multi-step synthesis. [1]
-
React 3-methyl-2-morpholin-4-yl-butyronitrile with methyl acrylate in the presence of sodium. [1]2. The resulting intermediate is then subjected to hydrolysis to convert the nitrile and ester groups to the corresponding carboxylic acids and to remove the morpholino group.
-
Work-up and purification would follow standard procedures for isolating carboxylic acids.
Conclusion and Future Outlook
This guide has benchmarked three distinct synthetic routes to this compound. The hydrolysis of 1-ethyl 2,2-dimethyl-3-oxohexanedioate offers the highest reported yield, making it an attractive option if the starting material is readily accessible. The Michael addition approach provides a more classical and potentially more cost-effective route from simple starting materials, although it may require more extensive optimization. The nitrile-based method presents a viable alternative, though its multi-step nature might be a drawback for large-scale production.
Future research in this area could focus on the development of more sustainable and atom-economical methods. This could include catalytic approaches that minimize the use of stoichiometric reagents and the development of one-pot procedures to reduce purification steps and solvent waste. Furthermore, exploring enzymatic or whole-cell biocatalytic methods could offer a greener alternative to traditional chemical synthesis.
References
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LookChem. 5-methyl-4-oxo-hexanoic acid | 41654-04-0. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-4-oxohexanoic Acid
This guide provides a detailed protocol for the safe and compliant disposal of 5-Methyl-4-oxohexanoic acid. As laboratory professionals, our responsibility extends beyond the bench; it includes the safe management of chemical waste from "cradle to grave"[1]. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to your workflow. The procedures outlined here are based on established principles of chemical waste management for organic acids and ketones.
Hazard Assessment and Characterization: The "Know Your Waste" Principle
-
Carboxylic Acid Group (-COOH): This group confers acidic properties. Most organic acids are considered weak acids, but they are still corrosive and can cause skin and eye irritation[2][3]. They must be handled with care.
-
Ketone Group (C=O): The presence of a ketone can influence reactivity and solubility.
-
GHS Classification (Inferred): A GHS pictogram of GHS07 (exclamation mark) and a "Warning" signal word have been associated with this chemical[4]. Structurally similar compounds are classified as skin and eye irritants, and potentially harmful if swallowed[5].
Therefore, this compound must be treated as a hazardous waste unless definitively proven otherwise through analytical testing[1]. All personnel handling this substance must have access to and be familiar with the general safety protocols for handling hazardous chemicals in the laboratory[6][7].
| Parameter | Guideline / Specification | Rationale & Source(s) |
| Assumed Hazard Class | Corrosive, Irritant (Skin/Eye), Acute Toxicity (Oral) | Based on organic acid properties and data from analogous compounds[2][5][8]. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses/goggles, lab coat. | Standard PPE for handling corrosive and irritating chemicals to prevent skin and eye contact[3][6]. |
| Incompatible Materials | Bases (strong & weak), Oxidizing Agents, Reducing Agents. | To prevent violent exothermic reactions, gas evolution, or fire[2][9][10]. |
| Acceptable Waste Containers | Glass bottles, High-Density Polyethylene (HDPE). | Acids should not be stored in metal containers due to corrosion. The container must be chemically compatible[7][9][10]. |
| Unacceptable Disposal Methods | Drain Disposal, Evaporation, Regular Trash. | Prohibited for hazardous chemical waste to prevent environmental contamination and infrastructure damage[11][12][13]. |
On-Site Waste Management: Segregation, Containment, and Storage
Effective waste management is a systematic process that begins at the point of generation. Adhering to these steps prevents dangerous reactions and ensures regulatory compliance.
Immediately upon generation, waste containing this compound must be segregated into a dedicated waste stream.
-
Do: Collect this waste in a container designated for Non-Halogenated Organic Acid Waste .
-
Do Not: Never mix this waste with bases, oxidizing agents (like nitric or perchloric acid), or cyanides[9][13]. Mixing acids and bases can cause a violent reaction, while mixing acids with cyanides or sulfides can release highly toxic gases[9].
The integrity of your waste containment is paramount for safety.
-
Select a Proper Container: Use a clean, leak-proof container made of glass or HDPE with a secure, screw-top cap[9][10]. Do not fill the container to more than 75-80% capacity to allow for vapor expansion[2].
-
Affix a Hazardous Waste Label: As soon as you add the first drop of waste, the container must be labeled. All laboratories are required to use official hazardous waste labels as mandated by institutional and federal regulations[10][12]. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". If it is a mixture, list all components and their approximate percentages[12][14].
-
The specific hazard characteristics (e.g., "Corrosive," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating researcher/laboratory.
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated[15].
-
Location: The SAA should be at or near the point of generation, under the control of the operator. A common location is inside a fume hood rated for chemical storage[14].
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills[7][10].
-
Segregation within SAA: Ensure the container is stored separately from incompatible materials, particularly bases[9][10].
-
Container Status: Keep the waste container closed at all times except when adding waste[9][15].
Final Disposal Protocol: The Path to Decommissioning
The ultimate disposal of this compound must be handled by trained professionals in accordance with federal, state, and local regulations[1][15].
-
Contact EH&S: When your waste container is nearly full or has been accumulating for a set period (often 6-12 months, check institutional policy), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup[10][15].
-
Provide Documentation: Have all information from the hazardous waste label ready for the disposal team.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste between buildings. This must be done by the trained EH&S staff or a licensed contractor[10].
Any materials used to clean up a spill of this compound are also considered hazardous waste.
-
Contain the Spill: Use a chemical spill kit with an absorbent appropriate for organic acids.
-
Collect Cleanup Debris: Place all contaminated absorbents, gloves, and wipes into a sturdy, sealable plastic bag or container[1][12].
-
Label and Dispose: Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it through the same EH&S pickup process[1].
While some simple inorganic acids may be neutralized in the lab for drain disposal, this practice is generally not recommended for organic acids without specific institutional approval and a validated protocol[13][14]. The reason for this is that the neutralized salt of the organic acid may still be toxic or environmentally harmful, and the neutralization process itself can be hazardous if not controlled properly[14]. The default and safest procedure is to dispose of the organic acid as hazardous chemical waste via your EH&S provider.
Decision Workflow for Disposal
The following diagram illustrates the logical steps for managing this compound from use to disposal.
Caption: Disposal decision workflow for this compound.
References
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- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Hazardous Materials Disposal Guide. Nipissing University.
- How to Safely Dispose of Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Procedure for disposing of hazardous waste. MIT.
- Organic Acid SOP. UW Environmental Health & Safety.
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- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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- 5-Methylhexanoic acid Safety and Hazards. PubChem.
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A Researcher's Guide to Handling 5-Methyl-4-oxohexanoic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. For researchers and scientists, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-4-oxohexanoic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively.
Core Principles of Protection: A Multi-Layered Approach
The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace for hazards and provide appropriate PPE to protect employees from those hazards.[3][4] The primary methods for protecting laboratory personnel are elimination, engineering, and administrative controls. When these are not sufficient, PPE is required as the last line of defense.[4][5]
Recommended Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in determining the necessary PPE.[5][6] Based on the potential hazards of this compound, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[5][6] | Protects against splashes of the chemical which could cause eye irritation.[5] All eye and face protection should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[6] It is good practice to double-glove when handling hazardous chemicals.[5] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from splashes and spills.[5][6] |
| Foot Protection | Closed-toe shoes. | Prevents injuries from dropped objects or spills.[6] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Gloves: Don the first pair of gloves, ensuring they fit snugly. If double-gloving, put on the second pair over the first.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye/Face Protection: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Handling and Storage
When handling this compound, always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[2] For storage, keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong bases and oxidizing agents.[7]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[7]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste contaminated with this compound, including used gloves, contaminated lab coats, and absorbent materials from spills, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with non-hazardous trash.[8]
-
Containerization: Place solid waste (gloves, absorbent materials) in a designated, labeled, and sealed hazardous waste container.[9] Liquid waste should be collected in a compatible, sealed, and clearly labeled container.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."[10]
-
Storage: Store the waste container in a designated satellite accumulation area.[10]
-
Pickup: Contact your institution's Environmental Health and Safety (EHRS) office for waste pickup.[10]
Never pour this compound or its solutions down the drain. [10]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and waste disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Decision-making workflow for chemical waste disposal.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (n.d.). Lab Manager. Retrieved from [Link]
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Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
5-methyl-4-oxo-hexanoic acid. (n.d.). LookChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Hexanoic acid,5-methyl-4-oxo. (n.d.). Chemsrc. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link]
-
Laboratory waste. (2025, May 28). Karolinska Institutet. Retrieved from [Link]
-
Reduction of a Ketone. (2020, June 24). YouTube. Retrieved from [Link]
-
4-Methyl-5-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
